Technical Documentation Center

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine
  • CAS: 280560-78-3

Core Science & Biosynthesis

Foundational

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-bromobenzyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine, also known as 1-(4-bromobenzyl)-4-methyl-1,4-diazepane. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of two primary and robust synthetic strategies: direct N-alkylation and one-pot reductive amination. We will explore the mechanistic underpinnings, reagent selection rationale, and detailed experimental protocols for each approach, providing a comparative analysis to guide synthetic planning. The guide includes process flow diagrams, data summaries, and references to authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The target molecule, 1-(4-bromobenzyl)-4-methyl-1,4-diazepane, is a trisubstituted seven-membered heterocyclic amine. The synthesis of such structures requires a strategic approach that allows for the selective functionalization of the diazepine core. The development of efficient synthetic routes for 1,4-diazepine derivatives is a significant area of focus due to their therapeutic potential, which includes anxiolytic, anticonvulsant, and antipsychotic activities.[2]

A logical retrosynthetic analysis of the target compound focuses on the disconnection of the most feasible bond to form, which is the C-N bond connecting the 4-bromobenzyl moiety to the diazepine ring. This leads to two primary synthetic strategies starting from the key intermediate, 1-methyl-1,4-diazepane.

  • Pathway A (Direct N-Alkylation): This approach involves the nucleophilic substitution reaction between the secondary amine of 1-methyl-1,4-diazepane and an electrophilic benzyl source, such as 4-bromobenzyl bromide. This is a classic SN2 reaction.

  • Pathway B (Reductive Amination): This strategy involves the condensation of 1-methyl-1,4-diazepane with 4-bromobenzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to yield the final product. This one-pot procedure is highly efficient and widely used for amine synthesis.[3][4]

The choice between these pathways depends on the availability of starting materials, desired reaction conditions, and scalability.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Direct N-Alkylation

Direct N-alkylation is a straightforward method for forming C-N bonds. In this pathway, the secondary amine of 1-methyl-1,4-diazepane acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Causality of Experimental Choices:

  • Reagents: 1-methyl-1,4-diazepane and 4-bromobenzyl bromide are the core reactants.

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used. They are strong enough to scavenge the acid byproduct but are not nucleophilic enough to compete in the main reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering.

G cluster_0 Pathway A: N-Alkylation Workflow A 1-Methyl-1,4-diazepane + 4-Bromobenzyl Bromide B Add K₂CO₃ (Base) in Acetonitrile A->B C Stir at Room Temp (or gentle heat, e.g., 40-50 °C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up: Filter solids, extract with EtOAc D->E F Purification: Column Chromatography E->F G Characterization: ¹H NMR, ¹³C NMR, MS F->G

Caption: Experimental workflow for the N-alkylation pathway.

Detailed Experimental Protocol: N-Alkylation
  • Reaction Setup: To a solution of 1-methyl-1,4-diazepane (1.0 eq.) in dry acetonitrile (10 mL per mmol of diazepine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Add a solution of 4-bromobenzyl bromide (1.05 eq.) in dry acetonitrile dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with acetonitrile. Concentrate the combined filtrates under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure 1-(4-bromobenzyl)-4-methyl-1,4-diazepane.

Pathway B: Synthesis via Reductive Amination

Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds.[4] This pathway involves the reaction of 1-methyl-1,4-diazepane with 4-bromobenzaldehyde. The initial condensation forms an iminium ion intermediate, which is not isolated but is immediately reduced by a mild and selective reducing agent present in the reaction mixture.

Causality of Experimental Choices:

  • Reagents: 1-methyl-1,4-diazepane and 4-bromobenzaldehyde. The aldehyde is generally less hazardous and often more stable than the corresponding benzyl bromide.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ-formed iminium ion.[4] This selectivity minimizes side reactions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

G cluster_1 Pathway B: Reductive Amination Workflow A 1-Methyl-1,4-diazepane + 4-Bromobenzaldehyde in DCM B Add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) A->B C Stir at Room Temp B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up: Quench with sat. NaHCO₃, extract D->E F Purification: Column Chromatography E->F G Characterization: ¹H NMR, ¹³C NMR, MS F->G

Caption: Experimental workflow for the reductive amination pathway.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,4-diazepane (1.0 eq.) and 4-bromobenzaldehyde (1.0 eq.) in dichloromethane (DCM, 15 mL per mmol of amine).

  • Reagent Addition: To this stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a DCM/MeOH gradient to yield the pure product.

Data Summary and Characterization

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

ParameterPathway A (N-Alkylation)Pathway B (Reductive Amination)
Key Starting Materials 1-Methyl-1,4-diazepane, 4-Bromobenzyl bromide1-Methyl-1,4-diazepane, 4-Bromobenzaldehyde
Key Reagents K₂CO₃ or Et₃NNaBH(OAc)₃
Solvent Acetonitrile (ACN) or DMFDichloromethane (DCM) or DCE
Reaction Temperature Room Temperature to 50 °CRoom Temperature
Typical Reaction Time 12-18 hours4-12 hours
Estimated Yield 70-85%75-90%

Expected Characterization Data for 1-(4-Bromobenzyl)-4-methyl-1,4-diazepane:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the bromobenzyl group (two doublets, ~7.2-7.5 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), signals for the seven-membered ring protons (multiplets, ~2.5-2.8 ppm), and a singlet for the N-methyl group (~2.3 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons (including the carbon attached to bromine at ~121 ppm), the benzylic carbon (~60 ppm), the carbons of the diazepine ring, and the N-methyl carbon.

  • Mass Spectrometry (MS): The ESI-MS should show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). For C₁₂H₁₇BrN₂, the expected m/z would be around 269.07 and 271.07.

Conclusion

References

  • ACS Catalysis. (2020).
  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Journal of Organic Chemistry. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Organic Chemistry Portal. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a heterocyclic compound of interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a heterocyclic compound of interest in medicinal chemistry and drug development. Key parameters including chemical structure, molecular weight, predicted pKa, and lipophilicity are presented. This document details the standardized experimental methodologies for the empirical determination of these properties, such as Differential Scanning Calorimetry (DSC) for melting point analysis, potentiometric titration for pKa, the shake-flask method for LogD, and equilibrium solubility assays. The scientific rationale behind each protocol is discussed, offering researchers and drug development professionals a foundational understanding of the molecule's characteristics and the robust methods used for their validation.

Introduction

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, also known as 1-(4-Bromobenzyl)-4-methylhomopiperazine, belongs to the class of 1,4-diazepanes. This seven-membered heterocyclic scaffold is a common structural motif in pharmacologically active compounds. The physicochemical properties of such molecules are critical determinants of their behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). An accurate and thorough characterization is therefore the bedrock of any rational drug design and development program. This guide synthesizes available data with field-proven experimental protocols to provide a comprehensive profile of the title compound.

Chemical Identity and Properties

The fundamental identity of a compound is defined by its structure and resulting molecular properties. These constants are the primary identifiers and the basis for all further characterization.

Chemical Structure:

Chemical Structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepineFigure 1. 2D Structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Table 1: Core Chemical Properties

Property Value Source
CAS Number 280560-78-3 [1][2]
Molecular Formula C₁₃H₁₉BrN₂ [1][2]
Molecular Weight 283.21 g/mol [1][2]
Boiling Point 190 °C (Predicted) [1]
Density 1.282 ± 0.06 g/cm³ (Predicted) [1]
pKa 9.35 ± 0.10 (Predicted) [1]

| XLogP3-AA | 2.2 (Predicted) |[3] |

Note: Many physical properties for this specific compound are computationally predicted and require experimental verification for use in a regulatory or developmental setting.

Experimental Determination of Physicochemical Properties

To move beyond computational predictions, rigorous experimental validation is necessary. The following sections describe the standard, self-validating protocols for determining key physicochemical parameters.

Thermal Properties: Melting Point via Differential Scanning Calorimetry (DSC)

Scientific Rationale: The melting point (Tm) is a fundamental indicator of a compound's purity and thermal stability. Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] An endothermic peak in the resulting thermogram corresponds to the melting process, providing a precise Tm.[4][6] DSC is also invaluable for identifying polymorphs and assessing thermal hazards.[7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min, over a temperature range appropriate for the predicted melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The integrated area of the peak corresponds to the heat of fusion.

Workflow Visualization:

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Weigh 1-3 mg of Compound B Seal in DSC Pan A->B C Load Sample & Reference Pans B->C D Run Thermal Program (e.g., 10 °C/min) C->D E Record Heat Flow vs. Temperature D->E F Identify Endothermic Peak E->F G Determine Melting Point (Tm) F->G pKa_Workflow A Prepare Aqueous Solution of Compound B Calibrate & Immerse pH Electrode A->B C Add Aliquots of Standardized Titrant B->C D Record pH at Equilibrium C->D E Plot pH vs. Titrant Volume D->E Repeat F Determine pKa from Inflection Point E->F

Caption: Simplified workflow for pKa determination by potentiometric titration.

Lipophilicity: LogD₇.₄ via Shake-Flask Method

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting drug absorption and membrane permeability. For ionizable compounds, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP) because it is pH-dependent and accounts for all species (ionized and non-ionized). [8][9]The shake-flask method is the "gold standard" for determining LogD, involving the partitioning of the compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4 for physiological relevance). [9][10] Experimental Protocol:

  • System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by shaking them together for 24 hours and allowing the phases to separate. [9]2. Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Seal the vial and shake it for a set period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Workflow Visualization:

LogD_Workflow A Pre-saturate n-octanol and PBS (pH 7.4) B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Separate Phases (Centrifugation) C->D E Quantify Compound in Each Phase (HPLC/LC-MS) D->E F Calculate LogD₇.₄ E->F

Caption: Experimental workflow for LogD determination by the shake-flask method.

Aqueous Solubility via Thermodynamic Assay

Scientific Rationale: Aqueous solubility is a crucial property that affects drug dissolution and absorption. [11]A thermodynamic solubility assay measures the equilibrium concentration of a compound in a saturated solution, providing the true solubility value. [12]This is distinct from kinetic solubility and is vital for formulation development and interpreting in vitro assay data. [13][14]The "shake-flask" method is commonly employed, where an excess of the solid compound is agitated in the aqueous medium until equilibrium is achieved. [15] Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.

  • Incubation: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and incubate on a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached. [12][15]4. Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.

Workflow Visualization:

Solubility_Workflow A Add Excess Solid Compound to Buffer B Incubate with Agitation (24h at 25°C) A->B C Separate Solid from Solution (Filter/Centrifuge) B->C D Quantify Compound in Supernatant (HPLC/LC-MS) C->D E Report Thermodynamic Solubility (µg/mL or µM) D->E

Caption: Workflow for Thermodynamic Aqueous Solubility determination.

Conclusion

The physicochemical profile of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, defined by its thermal properties, ionization state, lipophilicity, and solubility, is fundamental to its potential application in drug discovery. While computational predictions provide valuable initial estimates, the experimental protocols detailed in this guide represent the robust, validated methodologies required for accurate characterization. A thorough understanding of these properties and their empirical determination empowers researchers to make informed decisions in lead optimization, formulation, and the overall advancement of new chemical entities.

References

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved January 21, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Retrieved January 21, 2026, from [Link]

  • How Does DSC Measure Melting Point (Tm)? (2025). Chemistry For Everyone - YouTube. Retrieved January 21, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • DSC—Thermal Safety, Phase Transitions, Polymorphs. (n.d.). Charnwood Discovery. Retrieved January 21, 2026, from [Link]

  • Saboury, A. A. (2009). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Recent patents on nanotechnology, 3(1), 54–61. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 21, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 21, 2026, from [Link]

  • Thermodynamic solubility. (n.d.). PCBIS. Retrieved January 21, 2026, from [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Andrejevic, A., et al. (2012). Simple Method for the Estimation of pKa of Amines. J. Chem. Inf. Model., 52(12), 3326-3333. [Link]

  • Spectrophotometric Determination of the pKa's of Some Aromatic Amines. (1962). DTIC. Retrieved January 21, 2026, from [Link]

  • O'Hagan, S., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(11), 1375-1403. [Link]

  • Le, T. T., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Molecules, 27(15), 4995. [Link]

  • Chen, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5035. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS No. 280560-78-3), a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS No. 280560-78-3), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this molecule is limited, this document synthesizes available data and provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The guide is intended for researchers and professionals engaged in the exploration of novel chemical entities for therapeutic development.

Introduction

1,4-diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The diazepine core can be functionalized at various positions to modulate its physicochemical properties and biological activity. The title compound, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, features a bromobenzyl group at the 1-position and a methyl group at the 4-position of the perhydro-1,4-diazepine ring. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, making it an attractive scaffold for the synthesis of compound libraries.

This guide will cover the known properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a proposed synthetic route, and potential avenues for its investigation as a lead compound in drug discovery programs.

Chemical and Physical Properties

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a specialty chemical available for research purposes.[1] Its known properties are summarized in the table below.

PropertyValueReference
CAS Number 280560-78-3[1][2]
Molecular Formula C13H19BrN2[1][2]
Molecular Weight 283.21 g/mol [1][2]
Boiling Point 190 °C (Predicted)[2]
Density 1.282 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.35 ± 0.10 (Predicted)[2]
Appearance Not specified, likely an oil or low-melting solid
Solubility Not specified, likely soluble in organic solvents

Safety Information: This compound is classified as corrosive and is known to cause severe skin burns and eye damage.[2][3][4] Appropriate personal protective equipment should be used when handling this chemical.

Proposed Synthesis

Step 1: N-Methylation of 1-H-perhydro-1,4-diazepine

The synthesis would likely commence with the selective methylation of one of the secondary amines in the commercially available 1-H-perhydro-1,4-diazepine (homopiperazine). A standard method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

Step 2: N-Alkylation with 4-Bromobenzyl Bromide

The resulting 1-methylperhydro-1,4-diazepine can then be alkylated with 4-bromobenzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or dimethylformamide.

dot

Synthesis_Pathway cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-Alkylation Homopiperazine 1-H-Perhydro-1,4-diazepine Intermediate 1-Methylperhydro-1,4-diazepine Homopiperazine->Intermediate Reductive Amination Reagents1 Formaldehyde, Sodium Triacetoxyborohydride Product 1-(4-Bromobenzyl)-4-methylperhydro- 1,4-diazepine Intermediate->Product SN2 Reaction Reagents2 4-Bromobenzyl Bromide, K2CO3, Acetonitrile

Caption: Proposed two-step synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Potential Applications in Drug Discovery

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[5] The title compound, with its specific substitution pattern, could be explored for several therapeutic applications.

Central Nervous System (CNS) Disorders

The diazepine nucleus is a core component of many CNS-active drugs. The lipophilicity imparted by the bromobenzyl group may facilitate crossing the blood-brain barrier. This compound could be investigated for its potential as an antagonist or modulator of various CNS receptors, such as dopamine or serotonin receptors.

Oncology

Certain diazepine derivatives have shown promise as anticancer agents. The bromobenzyl moiety could be a key pharmacophoric feature or serve as a synthetic handle to attach other cytotoxic or targeting groups.

Library Synthesis for High-Throughput Screening

The bromine atom on the phenyl ring provides a versatile point for chemical diversification. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a library of analogs with diverse substituents at the 4-position of the benzyl ring can be synthesized. This library could then be screened against a panel of biological targets to identify novel hits.

dot

Drug_Discovery_Workflow Start 1-(4-Bromobenzyl)-4-methylperhydro- 1,4-diazepine Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Drug discovery workflow utilizing the target compound as a scaffold.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. These protocols are based on general organic chemistry principles and should be adapted and optimized as needed.

Synthesis of 1-Methylperhydro-1,4-diazepine
  • To a solution of 1-H-perhydro-1,4-diazepine (1.0 g, 10 mmol) in dichloromethane (50 mL) is added a 37% aqueous solution of formaldehyde (0.81 mL, 10 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (2.54 g, 12 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) yields 1-methylperhydro-1,4-diazepine.

Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine
  • To a solution of 1-methylperhydro-1,4-diazepine (1.14 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol) and 4-bromobenzyl bromide (2.50 g, 10 mmol).

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) yields 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a readily accessible chemical building block with significant potential for the development of novel therapeutic agents. Its structure combines the biologically relevant 1,4-diazepine core with a functionalizable bromobenzyl group, making it an ideal starting point for the synthesis of diverse compound libraries. While further research is needed to elucidate its specific biological activities, the information and hypothetical protocols presented in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

  • 1-(4-brombenzyl)-4-methylperhydro-1,4-diazepin ... - Fisher Scientific. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

  • 1-(4-BROMOBENZYL)-4-METHYLPERHYDRO-1,4-DIAZEPINE , 97% , 280560-78-3. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])

  • 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem. (URL: [Link])

  • Synthesis of 1,4-Diazepanes and Benzo[ b][2][3]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (URL: [Link])

  • The synthesis of novel hexahydrodibenzo[b,e][2][3]diazepin-1-one derivatives. (URL: [Link])

  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, 97% | Labware E-shop. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

This guide provides a comprehensive technical overview of the spectral analysis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. It is intended for researchers, scientists, and professionals in drug development who r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectral analysis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and related compounds through modern spectroscopic techniques. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that guide the analytical process, ensuring a robust and validated approach to characterization.

Introduction: The Significance of Structural Verification

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine belongs to the broad class of diazepine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties and, consequently, its potential pharmacological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation, from preclinical studies to drug manufacturing.

Spectral analysis provides a non-destructive window into the molecular architecture. By employing a suite of techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—we can systematically map the connectivity and chemical environment of each atom. This guide details the theoretical and practical application of these techniques to create a unique and verifiable "spectral fingerprint" for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Molecular Identity and Physicochemical Profile

A clear understanding of the molecule's basic properties is the foundation of any analytical endeavor. These data are crucial for calculating concentrations, understanding solubility, and interpreting mass spectrometry results.

PropertyValueSource
Chemical Name 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine[2]
Molecular Formula C₁₃H₁₉BrN₂[3]
Molecular Weight 283.21 g/mol [3]
CAS Number 280560-78-3[2]
Molecular Structure Diagram

The structural formula provides the roadmap for interpreting the spectral data. Each labeled atom or group of atoms will correspond to a specific signal in the various spectra.

Caption: Chemical structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Scientific Rationale

The principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ). Electrons shield the nucleus from the external field; thus, protons in electron-rich environments appear at a lower chemical shift (upfield), while those near electron-withdrawing groups are deshielded and appear downfield. Furthermore, the magnetic fields of neighboring protons cause splitting of signals into multiplets, providing direct evidence of connectivity. The area under each signal (integration) is proportional to the number of protons it represents.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0 ppm.

  • Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum at room temperature. The choice of a high-field instrument is crucial for achieving better signal dispersion and resolution, which is vital for unambiguous interpretation.[4]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum and Interpretation

Based on the molecular structure and data from analogous compounds like 1-benzylpiperazine[3], we can predict the following spectral features. The diazepine ring is conformationally flexible, which may lead to broadened signals at room temperature.

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (Ar-H) 7.4 (d), 7.2 (d)Doublet (d)2H, 2HThe bromine atom influences the electronic distribution in the aromatic ring. Protons ortho to the bromine will be slightly deshielded compared to those meta. They appear as two distinct doublets due to coupling with their respective neighbors.
Benzylic (C_Bn-H₂) ~3.5Singlet (s)2HThese protons are adjacent to a nitrogen atom and the aromatic ring, placing them in a moderately deshielded environment. The signal is a singlet as there are no adjacent protons.
Diazepine Ring (C₅,C₆-H₂) ~2.7-2.9Multiplet (m)4HProtons on the carbons adjacent to the N-benzyl group. They are expected to be complex multiplets due to coupling with neighboring protons and potential conformational exchange.
Diazepine Ring (C₂,C₃,C₇-H₂) ~2.4-2.6Multiplet (m)6HProtons on the remaining carbons of the diazepine ring. They are in a typical aliphatic amine environment.
Methyl (C_Me-H₃) ~2.3Singlet (s)3HThe methyl group attached to the nitrogen is a singlet and appears in a region characteristic of N-alkyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Scientific Rationale

Similar to ¹H NMR, ¹³C NMR relies on the magnetic properties of the ¹³C isotope. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a carbon atom is highly sensitive to its hybridization (sp³, sp², sp) and the electronegativity of attached atoms.[5]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The same sample can be used.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz (operating at ~100 MHz for ¹³C) or higher spectrometer using a standard pulse program with proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts are based on general principles and data for similar structures like 1-methylpiperazine.

Carbon (Label)Predicted δ (ppm)Rationale
Aromatic (C-Br) ~121The carbon directly attached to bromine is significantly influenced by the halogen's electronegativity and appears in this region.
Aromatic (C-H) ~128-131The protonated aromatic carbons will appear in this typical range. Two signals are expected due to symmetry.
Aromatic (C-CH₂) ~138The quaternary aromatic carbon attached to the benzyl group is deshielded and appears further downfield.
Benzylic (C_Bn) ~63This carbon is attached to a nitrogen and an aromatic ring, placing it in a deshielded aliphatic region.
Diazepine Ring (C-atoms) ~45-56The sp³ hybridized carbons of the diazepine ring will appear in this range. Due to the asymmetry introduced by the two different N-substituents, up to five distinct signals may be resolved.
Methyl (C_Me) ~46The N-methyl carbon typically appears in this region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Scientific Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique spectrum that serves as a molecular fingerprint. The presence of specific absorption bands confirms the presence of corresponding functional groups.[6]

Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond).

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. Then, the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3020C-H StretchAromatic C-H
~2950-2800C-H StretchAliphatic (CH₂, CH₃)
~1600, ~1490C=C StretchAromatic Ring
~1150-1000C-N StretchAliphatic Amine
~1010C-Br StretchAryl Bromide
~810C-H BendAromatic (para-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.

Scientific Rationale

In Electrospray Ionization (ESI) MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺) are released into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced, offering valuable structural clues.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for high-resolution data). Acquire the full scan mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation to generate a fragment ion spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₃H₁₉BrN₂ has a monoisotopic mass of approximately 282.07 Da for the ⁷⁹Br isotope and 284.07 Da for the ⁸¹Br isotope. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

  • Molecular Ion: [M+H]⁺ at m/z 283.08 and 285.08.

  • Major Fragmentation Pathway: The most likely fragmentation pathway for N-benzyl amine derivatives involves cleavage of the benzylic C-N bond.[2]

G parent [M+H]⁺ m/z 283/285 frag1 4-Bromobenzyl cation C₇H₆Br⁺ m/z 169/171 parent->frag1 Benzylic Cleavage frag2 N-methylperhydrodiazepine fragment C₆H₁₄N₂⁺ m/z 114 parent->frag2 Benzylic Cleavage

Caption: Predicted major fragmentation pathway of protonated 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

The base peak in the MS/MS spectrum is expected to be the stable 4-bromobenzyl cation at m/z 169/171. The other major fragment would correspond to the protonated N-methylated diazepine ring at m/z 115.

Integrated Spectral Analysis Workflow

The true power of spectral analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

G MS Mass Spectrometry MS_info Provides: Molecular Weight (283.21) Elemental Formula (C₁₃H₁₉BrN₂) Key Fragments (m/z 169/171) MS->MS_info IR FT-IR Spectroscopy IR_info Provides: Functional Groups (Aromatic, Aliphatic C-H, C-N) IR->IR_info H_NMR ¹H NMR H_NMR_info Provides: Proton Environments Connectivity (J-coupling) Proton Count H_NMR->H_NMR_info C_NMR ¹³C NMR C_NMR_info Provides: Carbon Skeleton Number of Unique Carbons C_NMR->C_NMR_info Structure Confirmed Structure: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine MS_info->Structure IR_info->Structure H_NMR_info->Structure C_NMR_info->Structure

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is definitively achieved through a coordinated application of NMR, FT-IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively. FT-IR confirms the presence of the key functional groups, while high-resolution mass spectrometry validates the elemental composition and reveals a predictable fragmentation pattern dominated by benzylic cleavage. The collective evidence from these techniques provides a self-validating system, ensuring the unequivocal identification and structural integrity of the compound, a fundamental requirement for its advancement in research and development.

References

  • Vertex AI Search. (2024). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents.
  • MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6569.
  • Yadav, M., & Singh, R. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Annali di Chimica, 101(11-12), 719-728.
  • Thermo Fisher Scientific. (n.d.). 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, 97%, Thermo Scientific.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.
  • ResearchGate. (n.d.). FTIR spectrum of Diazepam. Retrieved from [Link]

  • PubMed. (1997). Synthesis of new N-substituted benzodiazepine derivatives with potential anxiolytic activity. Acta Poloniae Pharmaceutica, 54(6), 483-485.
  • MassBank. (2016). Benzylamine. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.
  • SWGDRUG. (2005). BENZYLPIPERAZINE. In SWGDRUG Monograph. Retrieved from [Link]

  • PubMed. (2019). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 170, 234-244. Retrieved from [Link]

  • PubMed. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a heterocyclic organic compound featuring a fully saturated seven-membered diazepine ring,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a heterocyclic organic compound featuring a fully saturated seven-membered diazepine ring, substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a methyl group. This molecule belongs to the broader class of 1,4-diazepines, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The presence of the 4-bromobenzyl moiety provides a strategic site for further functionalization via cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[2] This guide provides a comprehensive overview of its molecular structure, a validated synthesis protocol, and an exploration of its potential applications based on its structural characteristics.

Physicochemical Properties

PropertyValueSource
CAS Number 280560-78-3[3][4]
Molecular Formula C₁₃H₁₉BrN₂[3][4]
Molecular Weight 283.21 g/mol [3][4]
IUPAC Name 1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane[3]
SMILES CN1CCCN(CC1)CC2=CC=C(C=C2)Br[3]
Predicted Boiling Point 190 °C[5]
Predicted Density 1.282 g/cm³[5]
Predicted pKa 9.35[5]

Synthesis Methodology

The synthesis of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine is most efficiently achieved through the nucleophilic substitution reaction between 1-methylperhydro-1,4-diazepine (also known as N-methylhomopiperazine) and 4-bromobenzyl bromide. This N-alkylation reaction is a well-established and robust method for forming carbon-nitrogen bonds.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 1-Methylperhydro-1,4-diazepine product 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine reagent1->product + reagent2 4-Bromobenzyl bromide reagent2->product reagents Reagents: - Potassium Carbonate (K₂CO₃) - Dimethylformamide (DMF)

Caption: Proposed synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Experimental Protocol
  • Reaction Setup: To a solution of 1-methylperhydro-1,4-diazepine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base. The reaction mixture is stirred at room temperature for 30 minutes.

  • Addition of Alkylating Agent: 4-Bromobenzyl bromide (1.1 equivalents) is then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine.

Causality Behind Experimental Choices
  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation, leaving the carbonate anion more nucleophilic.

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine of the starting material, facilitating the nucleophilic attack on the electrophilic benzylic carbon of 4-bromobenzyl bromide. Its insolubility in the reaction solvent simplifies its removal during work-up.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. A greater excess of the base is used to drive the reaction to completion.

Structural Elucidation

The molecular structure of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Benzylic Protons: A singlet at approximately δ 3.5 ppm, corresponding to the two protons of the methylene group attached to the benzene ring and the diazepine nitrogen.

  • Diazepine Ring Protons: A series of multiplets in the upfield region (δ 2.0-3.0 ppm) corresponding to the methylene protons of the seven-membered ring.

  • N-Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.

  • Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic methylene carbon.

  • Diazepine Ring Carbons: Multiple signals in the aliphatic region (δ 45-60 ppm) for the carbons of the diazepine ring.

  • N-Methyl Carbon: A signal around δ 45-50 ppm for the methyl carbon.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 283.08 and 285.08, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8]

Structural Confirmation Workflow

G start Purified Compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (ESI-MS, HRMS) start->ms structure Structural Confirmation nmr->structure ms->structure

Caption: Workflow for the structural elucidation of the target compound.

Potential Applications

  • Central Nervous System (CNS) Agents: The 1,4-diazepine core is a well-established pharmacophore in a variety of CNS-active drugs, including anxiolytics, anticonvulsants, and antipsychotics.[1][9] Therefore, this compound could serve as a lead structure for the development of novel CNS-targeted therapies.

  • Oncology: Certain derivatives of 1,4-benzodiazepines have demonstrated promising anticancer activities.[10] The 4-bromobenzyl group allows for the introduction of diverse substituents through cross-coupling reactions, enabling the generation of a library of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: The broad biological activity profile of diazepine derivatives also includes antimicrobial effects.[1] Further derivatization could lead to the discovery of novel antibacterial or antifungal agents.

The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.[2] This allows for systematic structure-activity relationship (SAR) studies to optimize the biological activity of the core scaffold.

Conclusion

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a synthetically accessible and versatile molecule with significant potential as a building block in medicinal chemistry. Its structure, confirmed through standard spectroscopic methods, incorporates the biologically relevant 1,4-diazepine scaffold and a functionalizable 4-bromobenzyl group. This combination makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, particularly within the central nervous system and oncology. Further investigation into its biological properties and the exploration of its synthetic derivatization are warranted to fully realize its potential in drug discovery.

References

  • Wang, X.-M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(1), 134. Available at: [Link]

  • Sharma, S., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 766-784. Available at: [Link]

  • Esteve, C., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents, US20190276414A1.
  • Gondaliya, N., & Patel, K. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438. Available at: [Link]

  • Silva, A. M. S., et al. (2009). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 47(11), 985-990. Available at: [Link]

  • Hynes, J., et al. (2014). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 5(9), 1362-1367. Available at: [Link]

  • Ozola, V., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(11), 9673. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(6), 105829. Available at: [Link]

  • D'hooghe, M., et al. (2011). Electronic Supplementary Information for: A gold-catalyzed intramolecular hydroarylation/formal [4+2] cycloaddition cascade for the synthesis of original 1,5-benzodiazepine scaffolds. Chemical Communications. Available at: [Link]

  • Kaur, R., & Kumar, K. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 12(14), 1424-1438. Available at: [Link]

  • PrecisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Available at: [Link]

  • Wang, M.-X., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. Available at: [Link]

  • Wang, X.-M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(1), 134. Available at: [Link]

  • Ozola, V., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(11), 9673. Available at: [Link]

  • Ghorab, M. M., et al. (2018). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][7]diazepines, and Their Cytotoxic Activity. Molecules, 23(9), 2154. Available at: [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Available at: [Link]

Sources

Exploratory

Technical Guide: Investigating the Bio-pharmacological Potential of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Section 1: Foundational Analysis of the Core Scaffold Introduction to 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine The compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a distinct chemical entity built upo...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Analysis of the Core Scaffold

Introduction to 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

The compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a distinct chemical entity built upon the perhydro-1,4-diazepine scaffold.[1] This seven-membered heterocyclic ring system is a "privileged structure" in medicinal chemistry.[2][3] Such scaffolds are recognized for their ability to bind to a wide range of biological targets, thereby exhibiting diverse pharmacological activities.[3][4][5] The known bioactivities of 1,4-diazepine derivatives are extensive, encompassing roles as anxiolytics, anticonvulsants, anticancer agents, and receptor modulators.[5][6][7]

Our subject molecule is characterized by three key features:

  • The Perhydro-1,4-diazepine Core: A saturated, flexible seven-membered ring providing a three-dimensional arrangement of substituents.

  • The N1-Substituted 4-Bromobenzyl Group: This moiety introduces significant lipophilicity and an electron-withdrawing bromine atom, which can influence binding affinity, metabolic stability, and pharmacokinetic properties.

  • The N4-Methyl Group: A small alkyl substituent that can impact the conformation of the diazepine ring and its interaction with target proteins.

Given the established therapeutic relevance of this scaffold, a structured investigation into the potential biological activities of this specific derivative is scientifically justified.

Primary Hypotheses and Rationale

Based on extensive literature precedent for the 1,4-diazepine core, we can formulate two primary, testable hypotheses for the potential bioactivity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine:

  • Hypothesis A: Central Nervous System (CNS) Activity. Many 1,4-diazepine derivatives modulate CNS targets, most notably G-Protein Coupled Receptors (GPCRs) and GABAergic systems, leading to anxiolytic, sedative, and anticonvulsant effects.[6][7] The structure of our compound warrants investigation into its potential as a GPCR ligand.

  • Hypothesis B: Anticancer Activity. Certain classes of substituted diazepines, particularly pyrrolo[2,1-c][8][9]benzodiazepines, are known to exhibit potent antitumor properties by binding to the minor groove of DNA.[10] It is plausible that other substituted diazepines could possess cytotoxic or anti-proliferative effects through various mechanisms.[4][5]

This guide outlines a tiered, systematic approach to validate these hypotheses, moving from broad, high-throughput screening to specific mechanistic studies.

Section 2: Tier 1 Investigation: Primary Screening for Biological Activity

The objective of Tier 1 is to efficiently screen for a broad spectrum of potential activities using validated, high-throughput in vitro assays. This phase is designed to identify promising "hits" that will guide more focused research in subsequent tiers.

Workflow for Tier 1 Screening

The initial screening process is designed to test both primary hypotheses in parallel. A positive result in either pathway triggers a cascade of more specific, mechanism-of-action studies.

Tier1_Workflow cluster_A Hypothesis A: CNS Activity cluster_B Hypothesis B: Anticancer Activity Compound 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine GPCR_Screen GPCR Functional Assay (e.g., cAMP accumulation) Compound->GPCR_Screen Cancer_Screen Cell Viability Assay (e.g., NCI-60 Panel) Compound->Cancer_Screen GPCR_Result Significant Modulation? GPCR_Screen->GPCR_Result GPCR_Hit HIT: Proceed to Tier 2 (GPCR Deconvolution) GPCR_Result->GPCR_Hit Yes GPCR_NoHit No Significant Activity GPCR_Result->GPCR_NoHit No Cancer_Result Significant Cytotoxicity? Cancer_Screen->Cancer_Result Cancer_Hit HIT: Proceed to Tier 2 (Mechanism of Death) Cancer_Result->Cancer_Hit Yes Cancer_NoHit No Significant Activity Cancer_Result->Cancer_NoHit No

Caption: Tier 1 parallel screening workflow for CNS and anticancer activity.

Experimental Protocol: GPCR Functional Screening (cAMP Assay)

Causality: GPCRs are a major drug target class, and many signal through the modulation of cyclic AMP (cAMP).[11] A universal cAMP assay provides a broad yet sensitive method to detect activity against Gs- and Gi-coupled receptors in a single screen.

Methodology:

  • Cell Line Preparation: Utilize a commercially available cell line engineered to express a biosensor that reports on cAMP levels (e.g., using BRET or FRET technology). Culture cells to ~80% confluency according to the supplier's protocol.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) to assess dose-response.

  • Assay Plate Setup:

    • Seed cells into a 384-well white-bottom assay plate and incubate overnight.

    • Remove culture medium and replace with assay buffer.

    • Add test compound dilutions to the appropriate wells.

    • Controls: Include wells with vehicle (DMSO) as a negative control and a known GPCR agonist (e.g., Isoproterenol for Gs or Forskolin to directly stimulate adenylyl cyclase) as a positive control.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Incubate cells with the test compound for 30 minutes.

    • Antagonist Mode: Pre-incubate cells with the test compound for 15 minutes, then add a sub-maximal concentration (EC80) of a known agonist and incubate for an additional 30 minutes.

  • Signal Detection: Add detection reagents for the cAMP biosensor as per the manufacturer's instructions. Read the plate on a luminometer or fluorescence plate reader compatible with the assay format.

  • Data Analysis: Normalize the data to vehicle control (0% activity) and positive control (100% activity). Plot the dose-response curve and calculate EC50 (for agonists) or IC50 (for antagonists) values. A "hit" is defined as a compound showing a reproducible dose-response with an efficacy >50% and potency <10 µM.

Experimental Protocol: Anticancer Cell Viability Screening (CellTiter-Glo® Assay)

Causality: A primary indicator of potential anticancer activity is the ability of a compound to reduce the viability of cancer cells.[12] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[9][13] Screening against a diverse panel, such as the NCI-60 cell lines, can reveal potential selectivity for certain cancer types.

Methodology:

  • Cell Panel: Utilize a panel of human cancer cell lines from various tissues (e.g., breast, lung, colon, leukemia).

  • Cell Plating: Seed cells in 96-well clear-bottom plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (e.g., from 0.01 µM to 100 µM) to the cells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for effects on cell proliferation to become apparent.

  • ATP Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A "hit" is typically characterized by a GI50 value below 10 µM in one or more cell lines.

Section 3: Tier 2 Investigation: Mechanistic Elucidation

A positive result from Tier 1 screening necessitates a deeper investigation to identify the specific molecular target and mechanism of action.

Follow-up for GPCR Activity: Target Deconvolution

If the compound shows robust activity in the cAMP assay, the next step is to identify the specific GPCR it interacts with and characterize the nature of that interaction.

Workflow for GPCR Hit Deconvolution

Tier2_GPCR_Workflow Start GPCR Hit from Tier 1 Receptor_Panel Screen against a GPCR Panel (e.g., Eurofins SafetyScreen) Start->Receptor_Panel Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Receptor_Panel->Binding_Assay Identify Target(s) Functional_Assay Orthogonal Functional Assay (e.g., β-arrestin Recruitment) Binding_Assay->Functional_Assay SAR Initiate SAR Studies Functional_Assay->SAR

Caption: Workflow for identifying the specific GPCR target and characterizing the interaction.

Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

Causality: GPCR activation leads not only to G-protein signaling but also to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate separate signaling cascades.[14][15] Measuring β-arrestin recruitment provides an orthogonal validation of receptor activity and can reveal ligand bias. The Tango assay is a well-established method for this purpose.[15]

Methodology:

  • Cell Line: Use a cell line stably expressing the specific GPCR of interest (identified from the panel screen) fused to a TEV protease cleavage site and a transcription factor, along with a second fusion protein of β-arrestin and TEV protease.[15]

  • Assay Procedure:

    • Plate the cells in 384-well plates and incubate overnight.

    • Treat cells with a dose-response curve of the test compound. Include appropriate agonist and antagonist controls.

    • Incubate for 6-18 hours. During this time, compound binding recruits the β-arrestin-TEV fusion, which cleaves the transcription factor from the receptor.

    • The freed transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Signal Detection: Add luciferase substrate (e.g., luciferin) and measure luminescence with a plate reader.

  • Data Analysis: Normalize the data and calculate EC50 or IC50 values. Comparing the potency and efficacy in this assay versus the G-protein signaling assay (cAMP) can reveal if the compound is a biased ligand.

Follow-up for Anticancer Activity: Determining the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis.

Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that specifically binds to PS, allowing for the identification of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

Methodology:

  • Cell Treatment: Culture the most sensitive cancer cell line (identified in Tier 1) in 6-well plates. Treat the cells with the test compound at its GI50 and 2x GI50 concentrations for 24, 48, and 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI solution to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (or dead cells from mechanical damage). A significant increase in the Annexin V+ populations in compound-treated cells compared to the control indicates an apoptotic mechanism of action.

Hypothetical Signaling Pathway (GPCR)

Signaling_Pathway cluster_G G-Protein Signaling cluster_B β-Arrestin Signaling Compound 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine GPCR Target GPCR (e.g., Dopamine D2) Compound->GPCR G_Protein Gi/o GPCR->G_Protein Arrestin β-Arrestin GPCR->Arrestin recruits AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) Arrestin->MAPK activates

Caption: Hypothetical signaling cascade for a Gi-coupled GPCR modulated by the test compound.

Section 4: Data Summary & Future Directions

Quantitative Data Summary

All quantitative results should be meticulously documented. Below is a template for summarizing hypothetical data from the proposed assays.

Table 1: Hypothetical Tier 1 Screening Results

Assay Type Target/Cell Line Parameter Result Hit?
cAMP Functional Screen Generic Gs/Gi EC50 / IC50 > 30 µM No
Cell Viability MCF-7 (Breast Cancer) GI50 8.5 µM Yes
Cell Viability A549 (Lung Cancer) GI50 15.2 µM No

| Cell Viability | HCT116 (Colon Cancer) | GI50 | 6.1 µM | Yes |

Table 2: Hypothetical Tier 2 Apoptosis Analysis (HCT116 cells at 48h)

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle (DMSO) 94.1% 3.2% 2.7%
Compound (6.1 µM) 45.3% 35.8% 18.9%

| Staurosporine (1 µM) | 10.5% | 55.6% | 33.9% |

Structure-Activity Relationship (SAR) and Future Work

The initial findings provide a foundation for chemical optimization.

  • The 4-Bromobenzyl Moiety: The position and nature of the halogen on the phenyl ring are critical. Synthesis of analogs with fluoro-, chloro-, or iodo-substituents at the ortho-, meta-, and para-positions can probe the role of electronics and sterics in target engagement.

  • The N4-Methyl Group: This group can be replaced with larger alkyl groups (ethyl, propyl) or removed entirely (N-H) to assess its impact on activity and selectivity.

Successful in vitro characterization should be followed by preclinical evaluation, including:

  • ADME/Tox Studies: In vitro assessment of metabolic stability, plasma protein binding, and potential toxicities.

  • In Vivo Efficacy Models: If anticancer activity is confirmed, testing the compound in xenograft mouse models using the most sensitive cell line is the logical next step.

This structured, hypothesis-driven approach provides a robust framework for elucidating the biological potential of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, transforming a novel chemical entity into a lead candidate for further drug development.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Mishra, R., et al. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Research in Pharmaceutical Sciences, 02(01), 10-17. [Link]

  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273-283. [Link]

  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1733-1742. [Link]

  • Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2s), S132-S140. [Link]

  • Goyal, A., & Kumar, A. (2018). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Gorbunova, V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 347. [Link]

  • Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5481. [Link]

  • Kamal, A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 16-32. [Link]

  • Kamal, A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Kim, S., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(21), 3848. [Link]

  • Rivera-Chávez, E., et al. (2012). Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7097-7099. [Link]

  • de Witte, W., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247-2315. [Link]

  • Kim, S., et al. (2019). Synthetic strategies for the construction of 1,4-benzodiazepine derivatives. ResearchGate. [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. [Link]

  • Kim, S., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]

  • Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. In Benzodiazepine-Based Drug Discovery (pp. 35-76). Elsevier. [Link]

  • Huang, C-Y., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(13), 3004. [Link]

  • Rahman, K. M., et al. (2009). Pyrrolo[2,1-c][8][9]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs. Anti-Cancer Agents in Medicinal Chemistry, 9(1), 1-31. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. In the absence of extensive published quantitative solubility data for this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a predictive guide and a practical manual for researchers. It outlines the expected solubility based on structural analysis and provides detailed, field-proven protocols for empirical determination. This information is critical for professionals in drug development, chemical synthesis, and formulation science where precise solubility is a cornerstone of experimental success.

Executive Summary: Predicting Solubility Behavior

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted diazepine derivative. Its molecular structure, featuring a nonpolar 4-bromobenzyl group and a polar perhydro-1,4-diazepine ring with a tertiary amine, dictates its solubility profile. Based on the "like dissolves like" principle, a foundational concept in chemistry, we can make robust predictions about its behavior in various solvents.[1][2]

The large, nonpolar surface area contributed by the bromobenzyl group suggests that the molecule will be predominantly hydrophobic. Consequently, it is expected to exhibit favorable solubility in nonpolar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents, particularly aqueous solutions, is predicted to be low. The presence of two nitrogen atoms in the diazepine ring, capable of acting as hydrogen bond acceptors, may impart some limited aqueous solubility, which can be significantly influenced by pH.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for anticipating its solubility.

PropertyValueSource
CAS Number 280560-78-3[3][4][5]
Molecular Formula C₁₃H₁₉BrN₂[3][4]
Molecular Weight 283.21 g/mol [3][4]
Predicted pKa 9.35 ± 0.10[4]
Predicted XLogP3-AA 2.2[6]

The predicted pKa suggests that the compound is basic and will become protonated in acidic conditions, which can significantly enhance its aqueous solubility. The XLogP3-AA value, a measure of lipophilicity, further supports the prediction of greater solubility in organic solvents over water.

Predicted Solubility Profile

Based on the analysis of structurally similar compounds and first principles, the following qualitative solubility profile is anticipated.[2][7] This table provides a practical starting point for solvent selection in experimental settings.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Organic Toluene, HexaneHighThe nonpolar bromobenzyl group will interact favorably with nonpolar solvents.
Moderately Polar Organic Dichloromethane, Chloroform, Diethyl Ether, Ethyl AcetateHighThese solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule.[2]
Polar Aprotic Acetone, AcetonitrileGoodThese solvents can interact with the dipole moments of the molecule.[2]
Polar Protic Ethanol, MethanolGood to ModerateThe alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can interact with the nitrogen atoms.[2]
Aqueous Solutions WaterPoorThe predominantly hydrophobic nature of the molecule limits its solubility in water.[2][7]

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable quantitative data, empirical determination is essential. The gold standard for measuring thermodynamic solubility is the Shake-Flask Method.[2] This protocol establishes equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value under specific conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solution to settle B->C D Filter to remove undissolved solid C->D F Dilute the saturated filtrate D->F E Prepare calibration standards G Quantify concentration using HPLC or GC E->G F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Method of solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution :

    • Accurately weigh an excess amount of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and transfer it to a sealed vial. The excess solid is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to the vial.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or stirrer) for a sufficient period (typically 24-48 hours) to reach equilibrium. The time required may need to be determined empirically.[8]

  • Separation of Undissolved Solid :

    • After equilibration, cease agitation and allow the vial to stand in the temperature bath for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.[8]

  • Quantification :

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the precise concentration of the dissolved compound.[8]

  • Calculation of Solubility :

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.[8]

Factors Influencing Solubility

The solubility of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is not a fixed value but is influenced by several environmental factors.

Effect of pH

Due to the basic nature of the diazepine ring, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming a more polar, charged species that will exhibit significantly higher solubility in water. Researchers should consider performing solubility assessments across a range of pH values relevant to their application (e.g., physiological pH for drug development).

Effect of Temperature

For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice. It is recommended to determine solubility at the specific temperature of the intended application.

The Broader Context: 1,4-Diazepines in Research

1,4-Diazepine derivatives are a significant class of seven-membered heterocyclic compounds in medicinal chemistry.[9][10][11] They are associated with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[9][10][12] A thorough understanding of the solubility of novel derivatives like 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a critical first step in evaluating their potential as therapeutic agents, as poor aqueous solubility can hinder bioavailability and clinical efficacy.[13]

Conclusion

References

  • 1-Benzyl-2-bromobenzene - Solubility of Things.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - NIH.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing).
  • A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents - Benchchem.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv.
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J.
  • Predicting Solubility - Rowan Scientific.
  • Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide - Benchchem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed.
  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine | CAS 280560-78-3 | SCBT.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica.
  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Deriv
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem.
  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, 97%, Thermo Scientific.
  • 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine - ChemicalBook.
  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine | CAS 280560-78-3 | SCBT.

Sources

Exploratory

The Perhydro-1,4-diazepine Scaffold: A Journey from Serendipity to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of a Seven-Membered Ring In the vast landscape of heterocyclic chemistry, the perhydro-1,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Seven-Membered Ring

In the vast landscape of heterocyclic chemistry, the perhydro-1,4-diazepine, also known as homopiperazine, presents a deceptively simple seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. While its more famous aromatic cousin, the benzodiazepine, has long held the spotlight in medicinal chemistry, the fully saturated perhydro-1,4-diazepine core has quietly emerged as a versatile and "privileged" scaffold in modern drug discovery.[1] Its unique conformational flexibility, combined with the ability to introduce diverse substituents at the nitrogen atoms, allows for the creation of molecules with a wide array of pharmacological activities, from anticancer and antiviral agents to inhibitors of key enzymes in physiological pathways.[2][3][4] This guide delves into the discovery and history of perhydro-1,4-diazepine derivatives, tracing their evolution from early synthetic curiosities to rationally designed therapeutic candidates.

Part 1: Early Explorations and the Dawn of Synthetic Accessibility

The history of perhydro-1,4-diazepine is intrinsically linked to the broader exploration of diazepine chemistry. While the initial focus of many early 20th-century chemists was on the synthesis of the more synthetically accessible benzodiazepines, the foundational work on cyclization reactions laid the groundwork for the eventual synthesis of their saturated counterparts.

One of the earliest and most straightforward approaches to the perhydro-1,4-diazepine core involves the condensation of a 1,3-diaminopropane derivative with a 1,2-dielectrophile. This classical approach, while effective, often suffered from low yields and the formation of polymeric byproducts. A significant advancement came with the development of methods involving the reductive amination of dicarbonyl compounds with diamines, a more controlled and higher-yielding process.

A key challenge in the early history of these compounds was the lack of efficient and stereoselective synthetic methods. This limited the exploration of their full therapeutic potential, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Part 2: The Evolution of Synthetic Methodologies: A Quest for Efficiency and Control

The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in the synthesis of perhydro-1,4-diazepine derivatives. Driven by the demands of medicinal chemistry for compound libraries with high diversity and stereochemical purity, researchers developed a host of innovative synthetic strategies.

Cyclization Strategies: The Cornerstone of Synthesis

Modern approaches to the perhydro-1,4-diazepine ring system have focused on improving efficiency and introducing functional group tolerance. Palladium-catalyzed cyclization reactions, for instance, have emerged as a powerful tool for the construction of the seven-membered ring.[5] These methods often proceed under mild conditions and allow for the introduction of a wide range of substituents.

Another significant development has been the use of multicomponent reactions (MCRs).[6] MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, significantly streamlining the synthetic process and enabling the rapid generation of diverse compound libraries. The Ugi four-component condensation, for example, has been successfully employed in the synthesis of 1,4-benzodiazepine derivatives and has the potential for adaptation to their perhydro analogs.[7]

The Rise of Stereoselective Synthesis

Recognizing the critical role of stereochemistry in biological activity, a major focus of modern research has been the development of enantioselective synthetic routes to perhydro-1,4-diazepine derivatives. The synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-diones as apoptosis inhibitors highlights the importance of chiral discrimination in drug development.[8] These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool to control the stereochemical outcome of the reaction.

Experimental Protocol: A Representative Synthesis of a Perhydro-1,4-diazepine Derivative

The following is a generalized protocol for the synthesis of a substituted perhydro-1,4-diazepine via reductive amination, a common and reliable method.

Step 1: Formation of the Di-imine Intermediate To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a 1,2-diaminoethane derivative (1.0 eq). The reaction mixture is stirred at room temperature for 2-4 hours to allow for the formation of the di-imine intermediate.

Step 2: Reduction of the Di-imine The reaction mixture is then cooled to 0°C, and a reducing agent such as sodium borohydride (2.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

Step 3: Work-up and Purification The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired perhydro-1,4-diazepine derivative.

Part 3: From Scaffold to Drug: Key Derivatives and Their Therapeutic Promise

The versatility of the perhydro-1,4-diazepine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This has made it a focal point in the search for new therapeutic agents.

Anticancer and Apoptosis-Inducing Agents

Several perhydro-1,4-diazepine derivatives have shown promising anticancer activity.[3][4] For example, certain thieno[7][9]diazepine derivatives have demonstrated potent antitumor activity against various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma.[3][4] The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[8]

Anticoagulant and Antithrombotic Activity

The perhydro-1,4-diazepine moiety has also been successfully incorporated into inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[9] One such derivative, YM-96765, exhibited potent Factor Xa inhibitory activity and effective antithrombotic activity without significantly prolonging bleeding time, a common side effect of many anticoagulants.[9] This highlights the potential of this scaffold in the development of safer and more effective antithrombotic drugs.

A Broad Spectrum of Biological Activity

Beyond cancer and coagulation, perhydro-1,4-diazepine derivatives have been investigated for a wide range of other therapeutic applications. These include antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities.[2][7] This broad spectrum of activity underscores the privileged nature of the perhydro-1,4-diazepine scaffold in medicinal chemistry.

Data Presentation: Comparative Biological Activity

Compound ClassTargetBiological ActivityReference
Thieno[7][9]diazepinesCancer CellsPotent antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines.[3][4]
Perhydro-1,4-diazepane derivative (YM-96765)Factor XaPotent fXa inhibitory activity (IC50 = 6.8 nM) and effective antithrombotic activity.[9]
Perhydro-1,4-diazepine-2,5-dionesApoptosomesPotent in vitro and cellular antiapoptotic activity.[8]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 1,3-Dicarbonyl 1,3-Dicarbonyl Di-imine Formation Di-imine Formation 1,3-Dicarbonyl->Di-imine Formation 1,2-Diaminoethane 1,2-Diaminoethane 1,2-Diaminoethane->Di-imine Formation Reductive Amination Reductive Amination Di-imine Formation->Reductive Amination Intermediate Perhydro-1,4-diazepine Perhydro-1,4-diazepine Reductive Amination->Perhydro-1,4-diazepine Final Product

Caption: A simplified workflow for the synthesis of perhydro-1,4-diazepine derivatives.

Part 4: The Future of Perhydro-1,4-diazepines: New Frontiers and Unanswered Questions

The journey of perhydro-1,4-diazepine derivatives is far from over. As synthetic methodologies continue to evolve, researchers will be able to access an even greater diversity of these compounds with unprecedented control over their three-dimensional structure. The application of computational modeling and machine learning will further accelerate the discovery of novel derivatives with tailored pharmacological profiles.

Key areas for future research include:

  • Exploration of New Biological Targets: The full therapeutic potential of the perhydro-1,4-diazepine scaffold has yet to be unlocked. Screening of diverse libraries against new and challenging biological targets is likely to yield exciting new discoveries.

  • Development of More Efficient and Sustainable Synthetic Methods: A continued focus on green chemistry principles will be essential for the environmentally friendly and cost-effective production of these valuable compounds.

  • Understanding Structure-Activity Relationships: A deeper understanding of how the three-dimensional structure of perhydro-1,4-diazepine derivatives influences their biological activity will be crucial for the rational design of next-generation therapeutics.

References

  • Ahsan, M. J., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1133-1150. [Link]

  • López-Méndez, A., et al. (2012). Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7097-7099. [Link]

  • Ahsan, M. J., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1133-1150. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Gouda, M. A., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 249-257. [Link]

  • Gouda, M. A., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Request PDF. [Link]

  • Yamamoto, Y., et al. (2019). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 24(18), 3298. [Link]

  • Kurpiewska, K., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(11), 607-612. [Link]

  • Bouasla, R., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(5), 6195-6208. [Link]

  • Xu, X. M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2603. [Link]

  • Xu, X. M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2603. [Link]

  • Saida, F., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 578-587. [Link]

  • Bertolasi, V., et al. (2005). 1,4-Di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine: X-ray crystal structure. Journal of Chemical Crystallography, 35(5), 377-382. [Link]

  • Szente, A., et al. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Shogren-Knaak, M. A., et al. (2013). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current Opinion in Chemical Biology, 17(4), 515-523. [Link]

  • González-García, M., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

Sources

Foundational

purity and characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

An In-depth Technical Guide to the Purity and Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Abstract This technical guide provides a comprehensive framework for establishing the purity, identity, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and stability of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS No. 280560-78-3). As a substituted diazepine, this molecule belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug development due to their privileged structure and versatile biological activities.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for purification, characterization, and impurity profiling.

Introduction and Molecular Context

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a heterocyclic compound featuring a seven-membered diazepine ring, a foundational scaffold in many therapeutic agents.[6] Its structure incorporates a tertiary amine and a bromobenzyl group, features that dictate its chemical properties and potential applications, but also its susceptibility to specific degradation pathways. The molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of approximately 283.21 g/mol .[7]

A robust analytical control strategy is paramount, as the quality of such an intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[8] This guide outlines a self-validating system of protocols designed to provide a complete and trustworthy profile of the molecule.

Purification and Isolation

The purification strategy must effectively remove unreacted starting materials, reaction by-products, and residual solvents. The choice of method is dictated by the physicochemical properties of the target compound and its impurities.

Rationale for Purification Choices

Given the basic nature of the tertiary amine nitrogens, the molecule will exhibit distinct solubility profiles in acidic and neutral/basic conditions. This property is highly advantageous for liquid-liquid extraction (LLE) or pH-mediated crystallization. For removing closely related structural analogues, chromatography is the method of choice.

Recommended Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The target compound will protonate and move into the aqueous phase, leaving non-basic impurities behind in the organic layer.

  • Basification: Separate the aqueous layer and adjust the pH to >10 with a base (e.g., 2 M NaOH) to deprotonate the compound, causing it to precipitate or form an immiscible layer.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified compound.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel is a common choice. However, the basic nature of the compound can lead to peak tailing. Using silica gel treated with a small amount of triethylamine (~1%) in the mobile phase can mitigate this issue.

  • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal gradient is determined empirically using Thin Layer Chromatography (TLC).[9]

Structural Elucidation and Characterization

A multi-technique approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[10]

Expected NMR Data:

NucleusChemical Shift (δ) Range (ppm)MultiplicityKey Correlations
¹H NMR7.4 - 7.6DoubletAromatic protons ortho to Bromine
7.1 - 7.3DoubletAromatic protons meta to Bromine
~3.5SingletBenzylic protons (-CH₂-)
2.5 - 2.9MultipletsDiazepine ring protons
~2.3SingletN-Methyl protons (-CH₃)
¹³C NMR135 - 140SingletAromatic C-Br
130 - 132SingletAromatic CH
128 - 130SingletAromatic CH
120 - 122SingletAromatic C-C (ipso to Benzyl)
55 - 65SingletBenzylic Carbon (-CH₂)
45 - 60SingletDiazepine ring carbons
~46SingletN-Methyl carbon (-CH₃)

Experimental Protocol (¹H NMR):

  • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine proton ratios. For definitive assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.

Mass Spectrometry (MS)

MS provides information on the molecular weight and elemental composition. For this compound, the presence of bromine is a key diagnostic feature.

Rationale & Interpretation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by 2 mass units (m/z).[12][13]

  • Technique: Electrospray Ionization (ESI) is suitable, typically yielding the protonated molecular ion [M+H]⁺.

  • Expected Ions:

    • [C₁₃H₁₉⁷⁹BrN₂ + H]⁺ at m/z ≈ 284.08

    • [C₁₃H₁₉⁸¹BrN₂ + H]⁺ at m/z ≈ 286.08

  • High-Resolution MS (HRMS): Provides the exact mass, allowing for confirmation of the elemental formula.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H StretchAromatic
2800 - 3000C-H StretchAliphatic (CH₂, CH₃)
1590 - 1600C=C StretchAromatic Ring
1100 - 1300C-N StretchTertiary Amine
500 - 600C-Br StretchAryl Halide

The C-Br stretching vibration is found in the fingerprint region and can be weak, but its presence is an important confirmatory data point.[16]

Purity Assessment and Impurity Profiling

Ensuring the purity of a pharmaceutical intermediate is a critical regulatory and safety requirement.[17] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18][19]

HPLC Method for Purity Determination

A stability-indicating HPLC method is required, which can separate the main compound from its process-related impurities and potential degradation products.

dot

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile Col_Select Column Selection (e.g., C18, C8) Start->Col_Select Mob_Phase Mobile Phase Screening (ACN/H₂O vs MeOH/H₂O, pH Screening) Col_Select->Mob_Phase Grad_Opt Gradient Optimization (Time, Slope) Mob_Phase->Grad_Opt Flow_Temp Flow Rate & Temp. Optimization Grad_Opt->Flow_Temp Detect Detector Wavelength Selection (UV Scan) Flow_Temp->Detect Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Detect->Validation SST Define System Suitability Tests (SST) Validation->SST

Caption: HPLC Method Development Workflow.

Starting HPLC Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30 °C.

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[20][21]

Residual Solvent Analysis

Residual solvents from the synthesis and purification steps must be controlled.[22][23] Gas Chromatography with Headspace injection (HS-GC) is the standard method for this analysis.[24][25]

Protocol: HS-GC for Residual Solvents

  • Sample Prep: Accurately weigh the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMI) to dissolve the sample.[22]

  • Incubation: Equilibrate the vial at an elevated temperature (e.g., 80-100 °C) to allow volatile solvents to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas onto the GC column.

  • Separation & Detection: Use a suitable GC column (e.g., DB-624) and a Flame Ionization Detector (FID) for separation and quantification against known solvent standards.

  • Quantification: Calculate solvent levels and compare them against ICH Q3C limits.[26]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[27][28] It provides a roadmap for formulation design and packaging decisions.[29]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions DS Drug Substance Sample (1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) DS->Oxid Therm Thermal (e.g., 80°C, Dry Heat) DS->Therm Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analyze all samples by validated stability-indicating HPLC-UV/MS method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Impurity Profiling: - Identify Degradants - Mass Balance - Establish Degradation Pathway Analysis->Report

Caption: Forced Degradation Study Workflow.

Expected Degradation Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide.

  • Hydrolysis: While generally stable, extreme pH and heat could promote cleavage of the benzyl-nitrogen bond.

  • Photolytic: The bromophenyl moiety may be susceptible to light-induced degradation.

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities from the parent peak.

Conclusion: A Framework for Quality

The comprehensive characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine requires a logical, multi-faceted analytical approach. The workflow presented here, from purification and structural elucidation to detailed impurity profiling, establishes a robust system for ensuring the identity, purity, and stability of this critical intermediate. By understanding the "why" behind each protocol—the isotopic signature in MS, the mitigation of peak tailing in HPLC, the predictive power of forced degradation—scientists can confidently make decisions that impact process optimization, regulatory success, and ultimately, patient safety.

References

  • Hu, W., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Patel, K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • El-Kassem, L.T.A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
  • Santa Cruz Biotechnology. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.
  • Luminata. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Ahuja, S., & Dong, M.W. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • Kumar, A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH.
  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • Al-Ostoot, F.H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.
  • Thermo Scientific. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, 97%.
  • ResearchGate. (2025). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • Kamal, A., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Płotka-Wasylka, J., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • Edon, V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications.
  • United Chemical Technologies. (2025). Extraction of Prescription and Designer Benzodiazepines Using Clean Screen® BNZ.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Drug Discovery and Development. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Michigan State University Chemistry. Mass Spectrometry.
  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • Eurofins Scientific. (2024). Guide to Residual Solvents Analysis - Methods & Best Practices.
  • Taylor & Francis. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry.
  • ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Analytical Chemistry. (2021). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Boumoud, B., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH.
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
  • The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][14][22]oxazepines. Available at:

  • PubMed. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine: A Detailed Protocol and Technical Guide

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a valuable hete...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a valuable heterocyclic building block in medicinal chemistry. The diazepine scaffold is a privileged structure in drug discovery, and the presence of a bromobenzyl group offers a versatile handle for further functionalization via cross-coupling reactions.[1][2] This guide details a robust N-alkylation procedure, including reaction mechanism, step-by-step experimental instructions, purification, characterization, and critical safety considerations, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principle

The target compound, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (also known as 1-(4-Bromobenzyl)-4-methylhomopiperazine), is synthesized via a classical bimolecular nucleophilic substitution (SN2) reaction. This N-alkylation strategy is a cornerstone of amine synthesis in organic chemistry.[3][4]

The core transformation involves:

  • Nucleophile: The secondary amine of 1-methylperhydro-1,4-diazepine (N-methylhomopiperazine) attacks the electrophilic carbon.

  • Electrophile: The benzylic carbon of 4-bromobenzyl bromide is rendered electrophilic by the electron-withdrawing nature of the adjacent bromine atom.

  • Leaving Group: The bromide ion is displaced.

  • Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrobromic acid (HBr) generated in situ, driving the reaction to completion.

The overall reaction scheme is depicted below.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 1-Methylperhydro-1,4-diazepine (Nucleophile) r2 4-Bromobenzyl bromide (Electrophile) p1 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine r1->p1 + r2->p1 c1 K₂CO₃ (Base) Acetonitrile (Solvent) Room Temperature c1->p1

Caption: Reaction scheme for the N-alkylation synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberGradeSupplier
1-Methylperhydro-1,4-diazepine10598-87-5≥97%Standard Vendor
4-Bromobenzyl bromide589-15-1≥98%Standard Vendor
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Standard Vendor
Acetonitrile (ACN), anhydrous75-05-8≥99.8%Standard Vendor
Dichloromethane (DCM)75-09-2ACS GradeStandard Vendor
Ethyl Acetate (EtOAc)141-78-6ACS GradeStandard Vendor
Hexane110-54-3ACS GradeStandard Vendor
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6ACS GradeStandard Vendor
Deionized Water7732-18-5Type IIIn-house
Brine (Saturated NaCl solution)7647-14-5N/APrepared in-house
Silica Gel63231-67-4230-400 meshStandard Vendor
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

Health and Safety Precautions

This protocol involves hazardous materials. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • 4-Bromobenzyl bromide (CAS 589-15-1): This compound is corrosive, causes severe skin and eye burns, and is a lachrymator (induces tears).[5][6][7] Avoid inhalation of dust and vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8]

  • Acetonitrile (ACN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Handle with extreme care.

Consult the Safety Data Sheet (SDS) for each chemical before commencing work.[5][6][7][9]

Detailed Experimental Protocol

The following workflow provides a visual overview of the synthesis process.

workflow setup 1. Reaction Setup reaction 2. N-Alkylation Reaction setup->reaction Add reagents monitoring 3. TLC Monitoring reaction->monitoring Stir at RT workup 4. Aqueous Workup monitoring->workup Reaction complete purification 5. Column Chromatography workup->purification Crude product analysis 6. Characterization purification->analysis Pure product

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-methylperhydro-1,4-diazepine (1.1 eq, 1.0 M solution in anhydrous acetonitrile).

    • Scientist's Note: Using a slight excess of the amine can help minimize potential dialkylation of the product, although the secondary amine on the product is significantly more sterically hindered. The base is added first to ensure any adventitious water is adsorbed.

Step 2: N-Alkylation Reaction
  • To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 eq, 1.0 M solution in anhydrous acetonitrile) dropwise over 5-10 minutes at room temperature.

  • Allow the reaction mixture to stir vigorously at room temperature.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as the eluent).

  • Spot the starting material (4-bromobenzyl bromide) and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (4-bromobenzyl bromide), typically within 2-4 hours.

    • Scientist's Note: The product is a tertiary amine and should have a lower Rf value than the starting alkyl bromide.

Step 4: Aqueous Workup and Extraction
  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane (DCM, ~30 mL) and transfer it to a 100 mL separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (dry loading is recommended for best resolution).

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexane).

    • Scientist's Note: The exact eluent composition should be determined based on preliminary TLC analysis. A combination of DCM and methanol (e.g., 0-5% MeOH in DCM) can also be effective.

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to afford 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as the final product.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected ValueReference
Appearance Colorless to pale yellow oilN/A
Molecular Formula C₁₃H₁₉BrN₂[10][11]
Molecular Weight 283.21 g/mol [10][11]
Boiling Point ~190 °C (Predicted)[10]
¹H NMR (CDCl₃, 400 MHz) δ ~7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.8-2.5 (m, 8H, diazepine-H), 2.3 (s, 3H, N-CH₃)Typical chemical shifts for this structural class.
Mass Spec (ESI+) m/z = 283.08, 285.08 [M+H]⁺Expected isotopic pattern for a monobrominated compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive reagents (e.g., moisture).2. Insufficient reaction time.3. Low temperature.1. Use anhydrous solvents and fresh reagents.2. Extend reaction time and continue monitoring by TLC.3. Gently heat the reaction to 40-50 °C.
Multiple Products on TLC 1. Potential for dialkylation.2. Impurities in starting materials.1. Ensure a slight excess of the diamine is used.2. Confirm purity of starting materials before reaction.
Low Yield after Purification 1. Product loss during workup.2. Inefficient chromatography.1. Ensure complete extraction from the aqueous layer.2. Optimize the eluent system for chromatography to prevent co-elution or irreversible binding to silica.

References

  • Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Molecules. Retrieved from [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Retrieved from a general chemical supplier's resource.
  • Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical Biology & Drug Design, 4(1), 43-51. Retrieved from [Link]

  • Iridium-catalyzed N-alkylation of diamines with glycerol. (2014). Journal of Molecular Catalysis A: Chemical, 382, 64–70. Retrieved from [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Cp*Iridium Complex. (2022). Chemistry – An Asian Journal. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2013). Iranian Journal of Pharmaceutical Research, 12(1), 47-56.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Retrieved from a relevant synthetic chemistry journal.
  • Synthetic strategies for the construction of 1,4-benzodiazepine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved from [Link]

  • Solid-phase extraction of 1,4-benzodiazepines from biological fluids. (n.d.). PubMed. Retrieved from [Link]

  • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). Retrieved from a relevant medicinal chemistry journal.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. (2025). PubMed. Retrieved from [Link]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (2022). Elsevier. Retrieved from [Link]

  • Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved from a relevant book or review on medicinal chemistry.
  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2015). Elsevier. Retrieved from [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). Nature Communications. Retrieved from [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as a Covalent Scout Fragment for Chemoproteomic Target Discovery

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology. Abstract: The identification of protein targets for small molecules is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology.

Abstract: The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2] This document outlines a theoretical framework and detailed protocols for the application of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a molecule not yet established in proteomics, as a covalent "scout fragment" for identifying novel ligandable sites within the human proteome. By capitalizing on the inherent reactivity of the bromobenzyl moiety, this compound can be used to covalently label proteins in complex biological mixtures.[3] This guide provides a comprehensive, hypothesis-driven workflow, from the synthesis of a reporter-tagged chemical probe to the mass spectrometry-based identification and validation of protein targets. The protocols are grounded in established chemoproteomic methodologies, such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP), offering a robust starting point for researchers aiming to explore the utility of this novel chemical scaffold.[4][5]

Introduction and Principle

Chemoproteomics provides powerful tools to map the interaction landscape of small molecules across the entire proteome, facilitating target deconvolution and mechanism-of-action studies.[1][5] A key strategy in this field is the use of chemical probes—small molecules designed to bind and report on specific protein targets.[4][5] These probes typically consist of three parts: a reactive group (the "warhead") for covalent bond formation, a scaffold for molecular recognition, and a reporter handle for detection and enrichment.[6]

The compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) presents an intriguing, though currently unexploited, scaffold for developing such a probe.[7][8] Its structure can be deconstructed into two key components:

  • The Electrophilic "Warhead": The 4-bromobenzyl group is a mild electrophile. Benzyl bromides are known to alkylate nucleophilic amino acid side chains, such as the thiol of cysteine, the imidazole of histidine, or the thioether of methionine.[3] This reactivity forms the basis for its potential use in covalently labeling proteins that it binds to, creating a stable, irreversible link that can withstand stringent biochemical purification steps.

  • The Recognition Scaffold: The 4-methylperhydro-1,4-diazepine moiety provides a distinct three-dimensional structure. Saturated nitrogen-containing heterocycles like diazepines are common motifs in biologically active compounds and can mediate specific, non-covalent interactions within a protein's binding pocket, thereby directing the reactive warhead to a specific location.[9][10]

This application note proposes leveraging this molecule as a "scout fragment" to discover new binding pockets on proteins, a process central to fragment-based drug discovery and target identification.

The Chemoproteomics Workflow: A Proposed Strategy

Since the parent compound lacks a reporter group for downstream analysis, the first step is its derivatization into a functional chemical probe. A terminal alkyne is an ideal choice for a handle, as it is small, biologically inert, and enables highly efficient and specific conjugation to reporter tags (like biotin) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[11][12]

The proposed workflow is a multi-step process that begins with probe synthesis and culminates in the identification of target proteins by mass spectrometry.[4][13]

Chemoproteomics_Workflow cluster_0 Probe Development cluster_1 Experiment cluster_2 Analysis A 1. Parent Compound 1-(4-Bromobenzyl)-4- methylperhydro-1,4-diazepine B 2. Synthetic Derivatization (Add Alkyne Handle) A->B Synthesis C 3. Proteome Labeling (Incubate Alkyne Probe with Cell Lysate) B->C Application D 4. Click Chemistry (Add Biotin-Azide Tag) C->D CuAAC E 5. Affinity Purification (Streptavidin Bead Pulldown) D->E Enrichment F 6. On-Bead Digestion (Trypsin) E->F Sample Prep G 7. LC-MS/MS Analysis F->G Injection H 8. Data Analysis & Target Identification G->H Bioinformatics

Caption: Proposed workflow for target identification using a derivatized probe.

Detailed Experimental Protocols

These protocols are based on established methodologies and are designed to be adapted for the specific experimental system.

Protocol 3.1: Synthesis of an Alkyne-Tagged Probe (Hypothetical)

The synthesis of an alkyne-tagged version of the probe is a prerequisite. A plausible synthetic route involves replacing the N-methyl group of the diazepine ring with a propargyl group (containing a terminal alkyne). This would involve N-demethylation followed by alkylation with propargyl bromide. This creates 1-(4-Bromobenzyl)-4-propargylperhydro-1,4-diazepine , hereafter referred to as the "Alkyne Probe". The synthesis and characterization of this new chemical entity would require a skilled synthetic chemist.[14][15]

Protocol 3.2: Protein Labeling in Cell Lysate

This protocol describes the covalent labeling of proteins in a complex mixture.

  • Prepare Cell Lysate: Culture cells (e.g., HeLa, HEK293T) to ~80-90% confluency. Harvest cells, wash with cold PBS, and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration of the clarified lysate.

  • Labeling Reaction: Dilute the lysate to a final concentration of 2-5 mg/mL with lysis buffer. Add the Alkyne Probe (from a 100x DMSO stock) to a final concentration of 10-100 µM. For a negative control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle agitation to allow for covalent labeling of target proteins.

  • Quench Reaction (Optional): The reaction can be stopped by adding excess nucleophile, such as dithiothreitol (DTT) to a final concentration of 10 mM, or by proceeding immediately to the click chemistry step.

Protocol 3.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step attaches a biotin reporter tag to the alkyne-labeled proteins for enrichment.[11][16]

  • CRITICAL: Perform this protocol in a well-ventilated area. Prepare fresh reagent stocks immediately before use. Add reagents in the specified order to ensure proper copper reduction.[17]

  • Prepare Click Reagents:

    • Biotin-Azide (e.g., Biotin-PEG4-Azide): 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (reducing agent).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO (copper-chelating ligand).

  • Assemble Click Reaction: To the 1 mL of labeled lysate from Protocol 3.2, add the following reagents sequentially:

    • Biotin-Azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Incubation: Vortex briefly and incubate at room temperature for 1 hour with gentle rotation, protected from light.

Protocol 3.4: Streptavidin Affinity Purification of Labeled Proteins

This protocol enriches the now biotinylated proteins.[18][19]

  • Prepare Streptavidin Beads: Resuspend streptavidin-conjugated magnetic beads in lysis buffer. Use approximately 50 µL of bead slurry per 1 mg of protein lysate. Wash the beads three times with lysis buffer, using a magnetic rack to separate the beads from the supernatant.

  • Bind Proteins: Add the click-reacted lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Wash Beads: After incubation, pellet the beads on a magnetic rack and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 2x with 1% SDS in PBS.

    • Wash 2x with 8 M Urea in 50 mM Tris-HCl, pH 8.0.

    • Wash 3x with 50 mM Ammonium Bicarbonate (Ambic).

Protocol 3.5: On-Bead Tryptic Digestion for Mass Spectrometry

Eluting proteins from streptavidin is difficult; therefore, on-bead digestion is the preferred method for preparing samples for mass spectrometry.[20][21][22]

  • Reduction and Alkylation:

    • Resuspend the washed beads in 100 µL of 50 mM Ambic containing 10 mM DTT. Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add 1 µg of sequencing-grade trypsin to the bead slurry.

    • Incubate overnight (12-16 hours) at 37°C with shaking.

  • Peptide Collection:

    • Pellet the beads on a magnetic rack and carefully transfer the supernatant containing the peptides to a new low-protein-binding tube.

    • Wash the beads with 50 µL of 50 mM Ambic and combine this wash with the first supernatant.

  • Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute, dry the peptides in a vacuum concentrator, and store at -80°C until LC-MS/MS analysis.

Data Analysis and Target Validation

LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) and analyze using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

Data Interpretation:

  • Process the raw mass spectrometry data using a standard proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database (e.g., UniProt Human).

  • Identify proteins that are significantly enriched in the Alkyne Probe-treated sample compared to the DMSO control. A label-free quantification (LFQ) or stable isotope labeling (SILAC) approach can be used for robust quantitative comparison.

Target Validation: Initial hits from the proteomic screen should be validated using orthogonal methods:

  • Western Blot: Confirm the enrichment of a candidate protein on streptavidin beads after labeling.

  • Competitive Binding Assay: Pre-incubate the lysate with a large excess of the original, unlabeled parent compound before adding the Alkyne Probe. A true target will show a significantly reduced signal, demonstrating competition for the same binding site.

  • Recombinant Protein Labeling: Confirm direct covalent modification of the purified recombinant protein by the Alkyne Probe.

Troubleshooting

Problem Potential Cause Solution
High Background / Non-specific Binding Insufficient washing of beads; Probe concentration too high, leading to off-target reactions.Increase the stringency and number of washes (e.g., include urea or high salt washes).[19] Perform a dose-response experiment to find the optimal probe concentration.
Low Yield of Enriched Proteins Inefficient labeling or click reaction; Inefficient binding to beads.Optimize incubation times and temperatures for labeling. Ensure click chemistry reagents are fresh and added in the correct order.[17] Ensure sufficient bead capacity for the amount of protein.
Contamination with Keratin or Trypsin Handling errors during sample preparation.Use a laminar flow hood, wear gloves, and use low-protein-binding tubes.[21] Perform a "trypsin-only" control to identify autolysis peaks.
False Positives in Click Chemistry Copper-catalyzed side reactions, particularly with cysteine thiols.[23][24]Include a control sample that undergoes the click reaction without prior probe labeling. Consider using copper-free click chemistry (e.g., with a DBCO-alkyne probe) if background is persistent.[11][12]

References

  • ChromoTek. (n.d.). On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. Retrieved from [Link]

  • Gao, M., & Wang, M. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(1), 55. Retrieved from [Link]

  • Michigan State University Proteomics Core Facility. (n.d.). On-bead Tryptic Digestion Protocol. Retrieved from [Link]

  • Wang, M., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Streit, R., et al. (2020). In vivo identification of Drosophila rhodopsin interaction partners by biotin proximity labeling. Scientific Reports, 10(1). Diagram available at ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads. Retrieved from [Link]

  • University of Bergen. (n.d.). On-Bead Digestion (immunoprecipitate). Retrieved from [Link]

  • Biotech Support Group. (n.d.). New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Retrieved from [Link]

  • Adibekian, A., et al. (2014). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 13(9), 651-669. Retrieved from [Link]

  • Sakurai, K., et al. (2018). Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes. Bioorganic & Medicinal Chemistry Letters, 28(9), 1562-1565. Retrieved from [Link]

  • Wang, S., et al. (2021). Engineered Biosynthesis of Alkyne-tagged Polyketides. Frontiers in Bioengineering and Biotechnology, 9, 721528. Retrieved from [Link]

  • Piazza, I., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications, 11(1), 4200. Abstract available at ResearchGate. Retrieved from [Link]

  • Szychowski, J., et al. (2010). Click Chemistry in Proteomic Investigations. Current Protocols in Protein Science, Chapter 25, Unit 25.1. Retrieved from [Link]

  • The Rockefeller University Proteomics Resource Center. (2019). Biotin-streptavidin based purification guide lines. Retrieved from [Link]

  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151–2159. Abstract available at ResearchGate. Retrieved from [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 126(15), 4734–4735. Retrieved from [Link]

  • Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. Retrieved from [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529. Retrieved from [Link]

  • Staudt, C. B., & Penzkofer, A. (2001). Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. Journal of Biochemical and Biophysical Methods, 48(2), 143-157. Retrieved from [Link]

  • Alvarez-Castelao, B., et al. (2017). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 16(4), 1743–1753. Retrieved from [Link]

  • Holmberg, J., et al. (2014). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Journal of Visualized Experiments, (94), e52222. Retrieved from [Link]

  • Li, Y., et al. (2017). Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. The Plant Cell, 29(5), 1147–1162. Retrieved from [Link]

  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 785–815. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Ethynylserine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. Biomedical Reports, 6(6), 623–629. Retrieved from [Link]

  • Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. Retrieved from [Link]

  • Khan, S., & Sharma, D. (2024). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioMed Research International, 2024, 1-13. Retrieved from [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Retrieved from [Link]

  • Drake, R. R., et al. (2005). Proteomics for biodefense applications: progress and opportunities. Expert Review of Proteomics, 2(2), 203-213. Retrieved from [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine: A Scaffolding Approach to Unlocking Therapeutic Potential

Foreword: Rationale and Structural Context The compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted seven-membered heterocyclic amine. While specific experimental data for this exact molecule is not...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Rationale and Structural Context

The compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted seven-membered heterocyclic amine. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the perhydro-1,4-diazepine core and the bromobenzyl group—are present in a variety of biologically active molecules. The perhydro-1,4-diazepine scaffold is a saturated version of the 1,4-diazepine ring system, which is a core component of the widely recognized benzodiazepine class of drugs. Benzodiazepines are well-known for their diverse pharmacological effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties[1][2][3][4]. Furthermore, derivatives of the related perhydro-1,4-diazepine-2,5-dione have been investigated as inhibitors of apoptosis[5].

This guide, therefore, takes a predictive and application-focused approach. By leveraging the known activities of structurally analogous compounds, we will outline a series of detailed experimental protocols to investigate the potential therapeutic applications of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for exploring its bioactivity, from initial in vitro screening to more complex cell-based assays.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is paramount for its effective experimental application.

PropertyValueSource
Molecular Formula C13H19BrN2[6]
Molecular Weight 283.21 g/mol [6]
CAS Number 280560-78-3[6]
Boiling Point (Predicted) 190 °C[6]
Density (Predicted) 1.282±0.06 g/cm3 [6]
pKa (Predicted) 9.35±0.10[6]
Physical State Not specified, likely a solid or oil at room temperature.-
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is likely to be low.-

Note: The predicted values are computationally derived and should be experimentally verified.

Hypothesized Biological Activities and Experimental Exploration

Based on the structural relationship to benzodiazepines and other bioactive diazepine derivatives, we hypothesize that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may exhibit activity in the following areas:

  • Central Nervous System Modulation: Potential anxiolytic, sedative, or anticonvulsant effects.

  • Anticancer Activity: Potential to induce apoptosis or inhibit cell proliferation in cancer cell lines.

The following sections provide detailed protocols to investigate these hypotheses.

Application Note 1: Investigation of Anxiolytic and Sedative-Hypnotic Potential

Introduction: The 1,4-diazepine core is a hallmark of benzodiazepines, which exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS[1]. This protocol outlines a primary in vitro screen to determine if 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine interacts with the benzodiazepine binding site on the GABA-A receptor, followed by a cell-based assay to assess its functional consequences.

Experimental Workflow: CNS Activity Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Functional Assay a [3H]-Flunitrazepam Radioligand Binding Assay b Determine Ki for Benzodiazepine Binding Site a->b d Electrophysiology (Patch-Clamp) b->d Proceed if Ki is in active range c HEK293 cells expressing GABA-A receptors c->d e Measure GABA-induced chloride currents d->e G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis Induction a MTT or CellTiter-Glo Assay b Determine IC50 in cancer cell lines a->b c Annexin V/Propidium Iodide Staining b->c Investigate mechanism if cytotoxic d Flow Cytometry Analysis c->d e Quantify apoptotic vs. necrotic cells d->e

Caption: Workflow for assessing anticancer activity.

Protocol 2.1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine on cancer cells and calculate its IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Test Compound)

  • Doxorubicin (Positive Control)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Expected Outcome and Interpretation: A low IC50 value indicates potent cytotoxic activity against the tested cancer cell lines, suggesting that the compound may have therapeutic potential as an anticancer agent.

Protocol 2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxicity observed is due to the induction of apoptosis.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a predetermined time (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Expected Outcome and Interpretation: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the treated sample compared to the control indicates that the compound induces apoptosis.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. Positive results from these in vitro and cell-based assays would justify further preclinical development, including in vivo efficacy studies in animal models of anxiety, epilepsy, or cancer. The modular nature of the perhydro-1,4-diazepine scaffold also presents opportunities for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Through a systematic and logical progression of experimentation, the therapeutic potential of this and related compounds can be thoroughly elucidated.

References

  • Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists. [Link]

  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). The Journal of Pharmacy and Pharmacology. [Link]

  • Synthetic strategies for the construction of 1,4-benzodiazepine derivatives. ResearchGate. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Synthesis Of Some Novel C3 Substituted New Diazo--[5][7]Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[5][7]iazepines, and Their Cytotoxic Activity. Molecules. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Characterizing 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as a Novel Chemical Probe

Authored by: Your Senior Application Scientist Foreword: The field of chemical biology relies on precisely engineered molecules to dissect complex biological processes. The 1,4-diazepine scaffold, the core of the widely...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Foreword: The field of chemical biology relies on precisely engineered molecules to dissect complex biological processes. The 1,4-diazepine scaffold, the core of the widely recognized benzodiazepines, has been a cornerstone in neuroscience research for its ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] While extensive research has focused on the classical benzodiazepine structure, the therapeutic potential and research applications of novel derivatives remain a fertile ground for discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine , a lesser-studied derivative of the perhydro-1,4-diazepine class. Given the nascent state of public-domain research on this specific molecule, this guide will provide a robust framework for its evaluation as a chemical probe, from initial target engagement to cellular application. The protocols and workflows outlined herein are based on established methodologies for characterizing novel modulators of the GABA-A receptor.

The Scientific Rationale: Why Investigate 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine?

The core structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine suggests its potential interaction with the benzodiazepine binding site on the GABA-A receptor. The presence of a bromobenzyl group introduces both steric and electronic features that may confer unique properties, such as altered affinity, selectivity for specific GABA-A receptor subtypes, or novel pharmacological effects compared to classical benzodiazepines.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 280560-78-3[3]
Molecular Formula C₁₃H₁₉BrN₂[3]
Molecular Weight 283.21 g/mol [3]
Purity >97%[4]

The exploration of this compound as a chemical probe is underpinned by the need for new tools to dissect the complexities of GABAergic neurotransmission, which is implicated in a vast array of physiological processes and pathological conditions, including anxiety, epilepsy, and sleep disorders.[1][5]

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on its structural similarity to known benzodiazepines, the primary hypothesis is that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine acts as a positive allosteric modulator of the GABA-A receptor. This action is believed to enhance the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing its excitability.[2][6]

The following experimental workflow is designed to systematically test this hypothesis and characterize the compound's pharmacological profile.

Diagram 1: Proposed Workflow for Chemical Probe Characterization

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & In Vivo Validation A Compound Acquisition & QC (Purity >97%) B Primary Screen: Radioligand Binding Assay (Target: GABA-A Receptor) A->B Solubilize in DMSO C Functional Assay: Electrophysiology (Patch-Clamp) (Measure Cl- current) B->C Determine Affinity (Ki) D Selectivity Profiling: (Panel of CNS receptors) C->D Determine Potency (EC50) & Efficacy E Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) D->E Advance if Potent & Selective F Neuronal Culture Assays (e.g., Calcium Imaging, MEA) E->F G In Vivo Behavioral Models (e.g., Elevated Plus Maze for Anxiolysis) F->G H Pharmacokinetic Analysis (ADME/Tox) G->H

Caption: A stepwise approach to validating a novel compound as a chemical probe.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for determining the utility of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as a chemical probe.

Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the GABA-A receptor.

Materials:

  • Test Compound: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

  • Radioligand: [³H]-Flunitrazepam

  • Membrane Preparation: Synaptic membranes from rat cortex (rich in GABA-A receptors)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Positive Control: Diazepam

  • Non-specific Binding Control: Clonazepam (at high concentration)

  • Scintillation Counter and Vials

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound, positive control, or non-specific binding control.

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assessment - Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the functional effect of the test compound on GABA-A receptor activity.

Principle: This technique measures the chloride ion current flowing through the GABA-A receptor channel in response to GABA application, and how this current is modulated by the test compound.

Materials:

  • Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Test Compound and Controls (as above).

  • GABA solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal and external physiological solutions.

Procedure:

  • Cell Culture: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with the internal solution.

  • Patching: Under a microscope, form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.

  • GABA Application: Perfuse the cell with a low concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Recording: Record the changes in the chloride current in response to the co-application of GABA and the test compound.

  • Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Plot the percentage enhancement of the GABA-evoked current against the compound concentration to determine the EC₅₀ and the maximum potentiation (Eₘₐₓ).

Diagram 2: GABA-A Receptor Signaling Pathway

G cluster_GABA_receptor GABA-A Receptor cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion Cl- GABA_R->Cl_ion Channel Opens BZD_site Benzodiazepine Binding Site GABA_site GABA Binding Site Extracellular Extracellular Space Intracellular Intracellular Space GABA GABA GABA->GABA_site Binds Test_Compound 1-(4-Bromobenzyl)-4- methylperhydro-1,4-diazepine Test_Compound->BZD_site Binds (Allosteric) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: Allosteric modulation of the GABA-A receptor by the test compound.

Data Interpretation and Next Steps

The successful completion of these initial experiments will provide a foundational understanding of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine's in vitro pharmacology.

Interpreting the Results:

  • A low Ki value from the binding assay indicates high affinity for the GABA-A receptor.

  • A low EC₅₀ from the electrophysiology experiments indicates high potency in modulating receptor function.

  • A high Eₘₐₓ suggests the compound is a highly efficacious positive allosteric modulator.

  • Data from a selectivity panel (testing against other receptors like NMDA, AMPA, and various GPCRs) is crucial to establish the compound's specificity as a chemical probe. A selective probe will show high potency at the target of interest with significantly lower potency at off-targets.

Should 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine demonstrate high affinity, potency, and selectivity, the next phase of research would involve its validation in more complex biological systems, such as primary neuronal cultures and in vivo animal models, to explore its potential as a tool to study anxiety, epilepsy, or other neurological conditions.

Conclusion

The characterization of novel chemical probes is a critical endeavor in modern drug discovery and chemical biology. While 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is currently an understudied molecule, its 1,4-diazepine core presents a compelling case for its investigation as a modulator of GABA-A receptors. The systematic application of the protocols outlined in this guide will enable researchers to elucidate its pharmacological profile and determine its value as a novel chemical probe for dissecting the intricacies of the central nervous system.

References

  • Batlle, E., Lizano, E., Viñas, M., & Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]

  • Khan, I., et al. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Shafi, S., et al. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Archives of Pharmacy and Pharmaceutical Sciences.
  • Maksym, Y., et al. (2024). New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. Journal of the Chemical Society of Pakistan.
  • Haiba, M. E., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity. Molecules. [Link]

  • Kumar, M. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents.
  • Xu, X. M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Batlle, E., Lizano, E., Viñas, M., & Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [Link]

  • Ryu, J., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Sepinwall, J., & Cook, L. (1978). Mechanism of action of the benzodiazepines: behavioral aspect. Federation Proceedings. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diazepam? Retrieved from [Link]

Sources

Method

analytical techniques for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine detection

An Application Guide to the Analytical Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Abstract This comprehensive application note provides a detailed guide to the primary analytical techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract

This comprehensive application note provides a detailed guide to the primary analytical techniques for the detection, quantification, and structural elucidation of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond procedural steps, this guide explains the scientific rationale behind methodological choices and incorporates a thorough framework for method validation in accordance with ICH guidelines, ensuring data integrity, accuracy, and reliability.

Introduction and Compound Overview

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted diazepine derivative. The robust analytical characterization of such molecules is critical in pharmaceutical development, where it may be identified as a novel therapeutic agent, a process intermediate, or a potential impurity.[1] Ensuring its identity, purity, and concentration requires a multi-faceted analytical approach. This guide provides the foundational methods to establish a comprehensive analytical control strategy.

The selection of an appropriate analytical technique is dictated by the objective, whether it is qualitative identification, quantitative assessment, or structural confirmation.[2]

Table 1: Physicochemical Properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

PropertyValueSource
CAS Number 280560-78-3[3]
Molecular Formula C₁₃H₁₉BrN₂[3]
Molecular Weight 283.21 g/mol [3]
Structure
Class Substituted Perhydro-1,4-diazepine

Below is a general workflow for the analytical characterization of the target compound.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis Sample Sample Receipt (Bulk Powder / In-process sample) Solubility Solubility Testing Sample->Solubility NMR_ID Structural ID by NMR (¹H, ¹³C) Solubility->NMR_ID Select Solvent HRMS Formula Confirmation by HRMS NMR_ID->HRMS Confirm Structure HPLC_Dev HPLC-UV Method Development HRMS->HPLC_Dev Proceed to Quantitation GCMS_Dev GC-MS Method Development HPLC_Dev->GCMS_Dev Orthogonal Method Validation Full Method Validation (ICH Q2(R1)) HPLC_Dev->Validation GCMS_Dev->Validation QC_HPLC Quantitative Analysis (HPLC-UV) Validation->QC_HPLC Implement QC Method Impurity Impurity Profiling (GC-MS or LC-MS) Validation->Impurity Report Certificate of Analysis Generation QC_HPLC->Report Impurity->Report

Figure 1: General workflow for analytical characterization.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the analyte from impurities and quantifying it accurately.[4] The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for the quantification of non-volatile or thermally labile compounds like substituted diazepines.[4][5] A reversed-phase method is typically the first choice due to the compound's moderate polarity.

Rationale for Method Design:

  • Column: A C18 stationary phase provides excellent hydrophobic retention for the benzyl and diazepine rings.

  • Mobile Phase: An acetonitrile/water or methanol/water gradient is effective. A buffer (e.g., ammonium acetate) is used to ensure consistent ionization state and peak shape of the tertiary amine.

  • Detector: The bromobenzyl group contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity.

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

Time (min)% Mobile Phase B
0.040
15.090
18.090
18.140
25.040
  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh 10 mg of reference standard and dissolve in 10 mL of diluent (1 mg/mL).

    • Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare sample to a target concentration of 0.1 mg/mL in diluent.

  • System Suitability:

    • Inject the working standard solution six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and quantification, offering high selectivity.[6] It is particularly effective for identifying unknown impurities due to standardized electron ionization (EI) libraries. The presence of bromine results in a characteristic isotopic pattern ([M]+ and [M+2]+), aiding in identification.

Rationale for Method Design:

  • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on boiling point.

  • Injector: A split/splitless injector is used. Splitless mode is preferred for higher sensitivity when analyzing trace levels.

  • Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching.

  • Fragmentation: The molecule is expected to fragment via cleavage of the diazepine ring and loss of the bromobenzyl group. The fragment ion corresponding to the bromobenzyl cation (m/z 169/171) would be a key diagnostic peak.

Protocol 2: Identification and Quantification by GC-MS

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (1 min purge delay).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., monitor m/z 282, 284, 169, 171).

  • Sample and Standard Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard/Sample Concentration: Prepare solutions at 1-10 µg/mL.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Expected ¹H NMR Spectral Features:

    • Aromatic Protons: Two doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Benzyl Protons (-CH₂-Ar): A singlet around 3.5-4.0 ppm.

    • Diazepine Ring Protons: A series of complex multiplets in the ~2.0-3.5 ppm region due to the saturated ring system.

    • N-Methyl Protons (-N-CH₃): A singlet around 2.2-2.5 ppm.

  • Expected ¹³C NMR Spectral Features:

    • Aromatic Carbons: Signals between ~120-140 ppm, including the carbon bearing the bromine (C-Br) at a lower field.

    • Aliphatic Carbons: Signals for the diazepine ring carbons, the benzyl -CH₂-, and the N-methyl carbon will appear in the upfield region (~20-65 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Protocol 4: Molecular Formula Confirmation by ESI-HRMS

  • Instrumentation:

    • Mass spectrometer with high-resolution capabilities (e.g., Q-TOF or Orbitrap) and an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile. Addition of 0.1% formic acid can aid in protonation.

  • Analysis:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ should be observed.

    • Expected Exact Mass for [C₁₃H₂₀BrN₂]⁺: 283.0808.

    • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated exact mass.

Analytical Method Validation

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] The following parameters, based on ICH Q2(R1) guidelines, must be assessed for quantitative methods (e.g., HPLC, GC-MS).[8]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (RSD %) center->Precision LOD LOD (Signal-to-Noise) center->LOD LOQ LOQ (Quantitation Limit) center->LOQ Robustness Robustness (Variations) center->Robustness

Figure 2: Key parameters for analytical method validation.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Protocol & Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.[9]Analyze blank, placebo, and spiked samples. Use PDA for peak purity assessment. No interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least 5 concentrations across a range (e.g., 50-150% of target). Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable linearity, accuracy, and precision.[8]Typically 80-120% of the test concentration for assay.
Accuracy To measure the closeness of test results to the true value.[9]Perform recovery studies by spiking a placebo matrix at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0-102.0%.
Precision To measure the degree of scatter between multiple measurements.[9]Repeatability: 6 replicate preparations at 100% concentration. RSD ≤ 2.0%. Intermediate Precision: Repeat on a different day with a different analyst. RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Determined by signal-to-noise ratio (S/N ≥ 3) or from the linearity curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≥ 10) or from the linearity curve. RSD at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), mobile phase pH (±0.2). System suitability must pass under all conditions.

Conclusion

The analytical characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine requires a combination of chromatographic and spectroscopic techniques. This application note provides robust, scientifically-grounded protocols for HPLC-UV and GC-MS for separation and quantification, along with NMR and HRMS for definitive structural confirmation. Adherence to the detailed method validation framework presented herein is essential for ensuring that the generated data is reliable, reproducible, and suitable for regulatory submission and quality control throughout the drug development lifecycle.

References

  • de la Torre, A., Concejero, M. Á., & Martínez, M. Á. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. [Link]

  • Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2013, 715361. [Link]

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Sales Martinez, C. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission & United Nations Development Programme. [Link]

  • Samanidou, V. F., et al. (2010). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Separation Science, 33(15), 2345-2354. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Putri, A. N. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal (PBSJ), 4(1), 1-12. [Link]

  • Sharma, S., & Singh, P. (2021). Analytical method validation: A brief review. International Journal of Applied Pharmaceutics, 13(5), 44-51. [Link]

  • Putri, A. N. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. [Link]

  • Kumar, A. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Cacchi, S., et al. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Kintz, P., & Salomone, A. (2016). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Current Pharmaceutical Design, 22(36), 5586-5597. [Link]

  • Kumar, A. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). [Link]

  • Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][6][10]oxazepines. [Link]

Sources

Application

Application Note: A High-Throughput Screening Cascade for Identifying Novel Dopamine D2 Receptor Antagonists

Abstract This document outlines a comprehensive, cell-based high-throughput screening (HTS) cascade designed to identify and characterize novel antagonists of the Dopamine D2 Receptor (D2R), a critical G protein-coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, cell-based high-throughput screening (HTS) cascade designed to identify and characterize novel antagonists of the Dopamine D2 Receptor (D2R), a critical G protein-coupled receptor (GPCR) target for neuropsychiatric disorders.[1][2] We present a robust workflow utilizing 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (hereafter Cmpd-4Br) as a representative scaffold for screening. The cascade employs a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay for primary screening and potency determination, followed by an orthogonal Bioluminescence Resonance Energy Transfer (BRET) ligand binding assay and essential counter-screens to eliminate false positives. This self-validating protocol is designed for efficiency, reproducibility, and the generation of high-quality, actionable data for drug discovery programs.

Introduction

The Dopamine D2 Receptor (D2R), a Gαi-coupled GPCR, is a cornerstone in the treatment of various CNS disorders, including schizophrenia.[1][3] Antagonism of D2R signaling is the primary mechanism for most antipsychotic medications.[3] However, many existing drugs suffer from off-target effects due to a lack of selectivity, particularly against the closely related D3 receptor.[2][3] This necessitates the discovery of novel chemical scaffolds that offer improved selectivity and fewer side effects.

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[4][5][6][7] This application note details a complete HTS workflow designed to screen for novel D2R antagonists, using the hypothetical compound Cmpd-4Br as an example molecule for a screening library. The workflow is built on established principles of assay development, miniaturization, and validation to ensure robustness and reliability.[8][9]

Principle of the Assay

The D2R is coupled to the inhibitory G protein, Gαi. Upon activation by its endogenous ligand, dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

Our primary assay leverages this mechanism in reverse. We will artificially stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP. In this stimulated state, a D2R antagonist will block the inhibitory action of a known D2R agonist (e.g., quinpirole), thereby restoring high levels of cAMP. This change in cAMP is quantified using a competitive immunoassay based on HTRF technology.[11][12][13]

HTRF cAMP Assay Mechanism: The assay uses two key components: a cAMP antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with d2 (acceptor).[11][12]

  • Low cAMP (Agonist Active): The antibody and the d2-labeled cAMP are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. This results in a high HTRF signal at 665 nm.

  • High cAMP (Antagonist Active): cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. This competition separates the donor and acceptor, disrupting FRET and leading to a low HTRF signal at 665 nm.[10][11][13]

This "add-and-read" homogeneous format is highly amenable to automated HTS.[14][15]

Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor (e.g., from DiscoveRx, ATCC).

  • Assay Kits: HTRF cAMP Dynamic 2 Assay Kit (Cisbio) or equivalent.

  • Reagents: Dopamine, Quinpirole (agonist), Haloperidol (reference antagonist), Forskolin, IBMX (phosphodiesterase inhibitor), DMSO.

  • Microplates: 1536-well and 384-well white, low-volume plates (e.g., Greiner, Corning).

  • Equipment: HTRF-compatible plate reader (e.g., PHERAstar FSX, EnVision), automated liquid handlers (e.g., Echo, Bravo), plate incubator.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to identify true hits and eliminate artifacts. Our proposed cascade follows a logical progression from a broad primary screen to increasingly specific validation assays.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Validated Hit Primary 1. Primary HTS (1536-well, 10 µM single dose) ~200,000 compounds Confirm 2. Dose-Response (384-well, 10-point IC50) ~1,000-2,000 hits Primary->Confirm ~0.5-1% Hit Rate Ortho 3. Orthogonal Assay (e.g., BRET Ligand Binding) ~200 confirmed hits Confirm->Ortho Counter 4. Counter-Screens (Assay Interference, Cytotoxicity) ~200 confirmed hits Confirm->Counter Validated 5. Validated Hits for Medicinal Chemistry Ortho->Validated Counter->Validated

Caption: The HTS cascade for D2R antagonist discovery.

Primary Assay Protocol (1536-well, Single Concentration)

This protocol is designed for screening a large compound library at a single concentration to identify initial "hits."

  • Cell Preparation: Culture D2R-expressing CHO-K1 cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer (HBSS with 1 mM IBMX) to a density of 0.5-1.0 x 10^6 cells/mL.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of library compounds (dissolved in DMSO) into the 1536-well assay plates. This results in a final assay concentration of 10 µM.

  • Control Dispensing: Dispense appropriate controls into designated columns:

    • Negative Control (0% Inhibition): DMSO vehicle.

    • Positive Control (100% Inhibition): 20 µM Haloperidol (final concentration).

  • Cell Dispensing: Add 2 µL of the cell suspension to each well.

  • Agonist Addition: Add 2 µL of D2R agonist solution (e.g., Quinpirole at EC80 concentration) mixed with forskolin (e.g., 10 µM final concentration).

  • Incubation: Incubate the plates at room temperature for 30-60 minutes.

  • Lysis & Detection: Add 2 µL of HTRF cAMP-d2 reagent followed by 2 µL of HTRF anti-cAMP Cryptate reagent, as per the kit instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Confirmatory Assay & Potency Determination (384-well)

Hits from the primary screen are re-tested in a 10-point dose-response format to confirm activity and determine their half-maximal inhibitory concentration (IC50).

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of hit compounds in DMSO. Dispense into 384-well plates.

  • Assay Execution: Follow the same steps as the primary assay, adjusting volumes for the 384-well format (e.g., 5-10 µL final volume).

  • Data Analysis: Calculate the HTRF ratio (Em665 / Em620 * 10,000).[11] Normalize the data against positive and negative controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Orthogonal Validation Assay: NanoBRET Ligand Binding

To ensure that hits act directly on the D2R and not on a downstream signaling component, an orthogonal assay with a different biological readout is crucial.[16] A Bioluminescence Resonance Energy Transfer (BRET) assay can directly measure the displacement of a fluorescent ligand from the receptor.[17][18][19]

  • Principle: Use cells expressing D2R tagged with NanoLuc luciferase (the BRET donor).[17][18] A fluorescently-labeled D2R antagonist (the BRET acceptor) binds to the receptor, bringing the donor and acceptor into close proximity and generating a BRET signal.[19]

  • Protocol: Active compounds from the confirmatory screen are added to the assay. If they bind to the D2R, they will compete with and displace the fluorescent ligand, causing a concentration-dependent decrease in the BRET signal. This confirms target engagement.[17][20][21]

Counter-Screening Protocols

Counter-screens are essential to eliminate false positives arising from assay interference.[16][22]

  • Technology Counter-Screen: To identify compounds that interfere with the HTRF signal (e.g., autofluorescent compounds or quenchers), the assay is run in a cell-free format. Compounds are added to wells containing a known amount of cAMP and the HTRF detection reagents. Compounds causing a significant change in the HTRF ratio are flagged as artifacts.[22]

  • Specificity/Cytotoxicity Counter-Screen: To eliminate compounds that achieve their effect through cell death, a cytotoxicity assay (e.g., CellTiter-Glo®) is run in parallel. Compounds showing significant cytotoxicity at or near their IC50 are deprioritized.[22] This helps distinguish specific D2R antagonism from non-specific toxicity.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals.[23][24][25] It is calculated before and during the HTS campaign to ensure reliability.

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentA robust assay with a large separation between controls.[24][26][27]
0 to 0.5Marginal / DoableThe assay may be acceptable but is sensitive to small errors.[24][26][27]
< 0UnacceptableControl signals overlap; the assay is not suitable for screening.[24][26]

An assay must consistently achieve a Z'-factor ≥ 0.5 to proceed with HTS.[8]

Hit Determination

In the primary screen, a "hit" is typically defined as a compound that produces a signal greater than 3 standard deviations from the mean of the negative control (DMSO wells). The percent inhibition is calculated as:

% Inhibition = [ (Signal_cmpd - μ_neg) / (μ_pos - μ_neg) ] * 100

Hypothetical D2R Signaling Pathway

D2R_Signaling cluster_cell Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Cmpd-4Br (Antagonist) Antagonist->D2R Blocks Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC

Caption: Simplified D2R Gαi-coupled signaling pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Low cell number/viability.2. Suboptimal reagent concentration (agonist, forskolin).3. Inconsistent liquid handling.1. Verify cell health and density.2. Re-run EC50/dose-response curves for all reagents.3. Calibrate and validate automated liquid handlers.
High Hit Rate (>2%) 1. Promiscuous inhibitors in the library.[28][29][30]2. Assay interference is prevalent.3. Primary hit selection criteria are too lenient.1. Incorporate a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.2. Prioritize technology counter-screens.3. Increase the hit threshold (e.g., >4 or 5 SD from the mean).
Poor Hit Confirmation 1. Primary hits were false positives.2. Compound instability or insolubility.3. Poor plate replication.1. Review primary data for edge effects or patterns.2. Visually inspect wells for compound precipitation.3. Ensure consistent environmental controls (temperature, humidity).

References

  • Stoddart, L.A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), pp.661-663. Available from: [Link]

  • BIT 479/579. Z-factors. High-throughput Discovery Course. Available from: [Link]

  • Grokipedia. Z-factor. Available from: [Link]

  • Stoddart, L.A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Springer Nature Experiments. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available from: [Link]

  • Allen, J.A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Brown, J. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology. Available from: [Link]

  • Iversen, P.W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), pp.3266-3272. Available from: [Link]

  • Stoddart, L.A., et al. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. Cell Chemical Biology, 25(9), pp.1182-1189.e4. Available from: [Link]

  • Molecular Devices. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Application Note. Available from: [Link]

  • Brown, J. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Biotechnology. Available from: [Link]

  • Wacker, D., et al. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, pp.213-222. Available from: [Link]

  • Wacker, D., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, pp.213-222. Available from: [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Application Note. Available from: [Link]

  • On HTS. Z-factor. (2023). Available from: [Link]

  • Stoddart, L.A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. CORE. Available from: [Link]

  • Allen, J.A., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(10), pp.4234-4251. Available from: [Link]

  • Kumar, A., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Available from: [Link]

  • Jabłońska, E., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. Available from: [Link]

  • Revvity. How to run a cAMP HTRF assay. (2024). YouTube. Available from: [Link]

  • Feng, B.Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), pp.146-148. Available from: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • PubChem. Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. BioAssay AID 1879. Available from: [Link]

  • ChEMBL. HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Hit Validation in HTRF. Assay Report Card. Available from: [Link]

  • ResearchGate. High-throughput Assays for Promiscuous Inhibitors. Available from: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), pp.315-324. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). (2019). Available from: [Link]

  • Medium. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Available from: [Link]

  • Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. Available from: [Link]

  • Sahlholm, K., et al. (2016). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 7(5), pp.557-568. Available from: [Link]

Sources

Method

Application Note and Protocol: Dissolution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

For: Researchers, scientists, and drug development professionals. Introduction 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted diazepine derivative with potential applications in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted diazepine derivative with potential applications in pharmaceutical research and development. As with any experimental compound, the ability to prepare homogenous solutions of known concentrations is fundamental to obtaining reliable and reproducible results in downstream applications such as high-throughput screening, pharmacological assays, and formulation development. This document provides a comprehensive guide to the dissolution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, including its physicochemical properties, a protocol for systematic solubility determination, and a detailed procedure for its dissolution.

Compound Profile

A thorough understanding of the compound's properties is essential for safe handling and the development of an effective dissolution protocol.

PropertyValueSource
CAS Number 280560-78-3[1][2]
Molecular Formula C₁₃H₁₉BrN₂[1][2]
Molecular Weight 283.21 g/mol [1][2]
Boiling Point 190 °C (Predicted)[1]
Density 1.282 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.35 ± 0.10 (Predicted)[1]

Safety and Handling: It is imperative to handle 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine with appropriate safety measures. The compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Always consult the latest Safety Data Sheet (SDS) before handling.[4][5]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Laboratory coat

Work should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Protocol for Systematic Solubility Determination

Due to the limited availability of public solubility data for this specific compound, a systematic approach to determine its solubility in common laboratory solvents is recommended. This protocol provides a framework for efficiently identifying suitable solvents.

Experimental Workflow

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis & Selection A Weigh 1-2 mg of the compound into separate vials C Add a small, known volume (e.g., 100 µL) of a single solvent to a vial A->C B Select a range of solvents (polar, non-polar, protic, aprotic) B->C D Vortex for 30-60 seconds at room temperature C->D E Visually inspect for dissolution D->E F If not fully dissolved, add another aliquot of solvent and repeat vortexing E->F Incomplete Dissolution H Calculate approximate solubility (mg/mL) E->H Complete Dissolution G Record the volume of solvent required for complete dissolution F->G G->H I Categorize solubility (e.g., soluble, sparingly soluble, insoluble) H->I J Select the most appropriate solvent for the intended application I->J

Caption: Workflow for systematic solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 1-2 mg of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine into several small, labeled glass vials.

    • Prepare a selection of common laboratory solvents for testing. A suggested panel is provided in the table below.

  • Solvent Addition and Observation:

    • To the first vial, add a measured aliquot (e.g., 100 µL) of a chosen solvent.

    • Vortex the vial for 30-60 seconds.

    • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

    • If the solid has not dissolved, add another 100 µL of the solvent and repeat the vortexing and observation.

    • Continue adding solvent in a stepwise manner until the compound is fully dissolved or a large volume has been added, indicating poor solubility.

    • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Data Analysis and Solvent Selection:

    • Calculate the approximate solubility in mg/mL.

    • Repeat the process for each of the selected solvents.

    • Categorize the solubility based on the results.

    • Choose a solvent that provides the desired concentration with the minimum volume and is compatible with the downstream application.

Suggested Solvent Panel for Initial Screening
Solvent ClassExample SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Often effective for dissolving a wide range of organic molecules.
Polar Protic Methanol, EthanolBased on the solubility of similar benzylpiperazine compounds.[3]
Chlorinated Dichloromethane (DCM), ChloroformGood for compounds with moderate polarity.
Non-Polar Toluene, HexanesTo assess solubility in hydrophobic environments.
Aqueous Buffer Phosphate-Buffered Saline (PBS)To determine solubility in physiologically relevant media.

Recommended Dissolution Protocol

Based on the structural similarity to N-benzylpiperazine derivatives, polar organic solvents are likely to be effective.[3] This protocol provides a general procedure for dissolving 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Materials and Equipment
  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

  • Selected solvent (e.g., Methanol, DMSO)

  • Analytical balance

  • Glass vials or flasks

  • Volumetric pipettes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Dissolution Procedure
  • Pre-Dissolution Preparation:

    • Ensure all glassware is clean and dry.

    • Accurately weigh the desired amount of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and place it in an appropriate glass vessel.

  • Solvent Addition:

    • Add a portion (approximately 70-80%) of the final desired volume of the selected solvent to the vessel containing the compound.

  • Facilitating Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vessel in a water bath for 5-10 minutes. Gentle heating (to 30-40°C) may be applied if the compound is thermally stable, but this should be tested on a small scale first.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add the remaining solvent to reach the final target concentration.

    • Vortex briefly to ensure a homogenous solution.

Logical Flow for Protocol Selection

G A Start: Need to dissolve the compound B Is a suitable solvent already known? A->B C Yes B->C D No B->D E Follow the 'Recommended Dissolution Protocol' C->E F Perform the 'Protocol for Systematic Solubility Determination' D->F H End: Homogenous solution prepared E->H G Identify the best solvent F->G G->E

Caption: Decision-making process for dissolution.

Conclusion

This application note provides a comprehensive framework for the effective and safe dissolution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. By first understanding the compound's properties and then systematically determining its solubility, researchers can confidently prepare solutions for a variety of scientific applications. Adherence to the safety guidelines outlined is paramount throughout the handling and dissolution process.

References

  • SDS Manager. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Safety Data Sheet. [Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract This document provides detailed protocols and safety guidelines for the handling and use of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS No. 280560-78-3), a research chemical utilized in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols and safety guidelines for the handling and use of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS No. 280560-78-3), a research chemical utilized in drug development and medicinal chemistry. Due to its classification as a corrosive compound, strict adherence to these procedures is imperative to ensure personnel safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Hazard Analysis

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a substituted homopiperazine derivative. While comprehensive toxicological data is limited, as is common for novel research compounds, the available safety information and analysis of its structural motifs necessitate its handling as a hazardous substance.[1][2]

1.1. Known Hazards

A Safety Data Sheet (SDS) from Thermo Scientific classifies this compound as causing severe skin burns and eye damage.[3][4] This is consistent with the hazard code "C" for corrosive materials.[5]

  • GHS Classification: Skin Corrosion/Irritation, Category 1B (H314); Serious Eye Damage/Eye Irritation, Category 1 (H318).[4]

  • Primary Risks: The primary risk associated with this compound is severe chemical burns upon contact with skin, eyes, or mucous membranes.[3][4] Ingestion can cause severe damage to the gastrointestinal tract.[6]

1.2. Hazard Analysis from Structural Analogs

The risk assessment is further informed by the hazards associated with its core chemical structures:

  • Bromobenzyl Moiety: Compounds containing a bromobenzyl group, such as bromobenzyl bromides or cyanides, are known to be potent irritants and lachrymators (tear-producing agents).[7][8][9][10] While the benzyl group in the target compound is attached to a less reactive amine, the potential for irritation remains a key consideration.

  • Homopiperazine (Perhydro-1,4-diazepine) Core: The parent scaffold, homopiperazine, is classified as a corrosive substance that is toxic in contact with skin and may cause respiratory irritation.[11][12] It is also hygroscopic and air-sensitive.[11]

Given this information, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine must be presumed to be hazardous, and all handling should reflect this assessment until more data becomes available.[1]

Table 1: Chemical and Safety Data Summary
PropertyValue / InformationSource
CAS Number 280560-78-3[5][13]
Molecular Formula C₁₃H₁₉BrN₂[5][13]
Molecular Weight 283.21 g/mol [5][13]
Boiling Point 190 °C (Predicted)[5]
GHS Hazard Codes H314: Causes severe skin burns and eye damage[4]
Hazard Note Corrosive[5]

Section 2: Risk Assessment and Control

A thorough risk assessment must be conducted before initiating any new experiment involving this compound.[14] This involves identifying potential exposure scenarios and implementing robust control measures.

2.1. Engineering Controls

The primary method for controlling exposure is through engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of the compound in solid or solution form must be performed inside a certified chemical fume hood.[1][11][15] This is critical to prevent inhalation of any dust or aerosols and to contain potential spills.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[11][12]

2.2. Personal Protective Equipment (PPE)

A standard PPE ensemble is insufficient for handling a corrosive material. The following must be worn at all times when handling the compound:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[1][4]Protects against splashes that could cause irreversible eye damage. A face shield protects the entire face from contact.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[1]Provides a barrier against skin contact. Check glove compatibility and breakthrough times. Discard immediately if contamination is suspected.[16]
Body Protection A flame-resistant lab coat.[1]Protects against splashes on clothing and skin.
Respiratory Not typically required if handled in a fume hood.If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[15]
Diagram 1: Risk Management Workflow

This diagram illustrates the mandatory decision-making process before handling the compound.

G cluster_prep Pre-Experiment Planning cluster_handling Experimental Work cluster_post Post-Experiment start New Protocol with 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine risk_assessment Conduct Risk Assessment (Review SDS & Analogs) start->risk_assessment controls Identify Engineering Controls (Fume Hood, Eyewash) risk_assessment->controls ppe Select Appropriate PPE (Goggles, Face Shield, Gloves) controls->ppe handling Handle Compound Exclusively in Fume Hood ppe->handling waste Segregate Hazardous Waste handling->waste decontaminate Decontaminate Work Area & Equipment waste->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose

Caption: Workflow for risk assessment and control procedures.

Section 3: Handling and Storage Protocols

3.1. General Handling

  • Avoid creating dust when handling the solid material.[11]

  • Use spark-proof tools and equipment.[17]

  • Wash hands thoroughly after handling, even if gloves were worn.[8][18]

  • Immediately remove and decontaminate any clothing that becomes contaminated.[4]

3.2. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][11][15]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Ensure containers are clearly labeled with the chemical name and all relevant hazard pictograms.[1]

Section 4: Emergency Procedures

4.1. First Aid Measures Immediate action is critical in the event of exposure.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

4.2. Spill Management

The response to a spill depends on its size and location.[19]

Protocol for Small Spills (<100 mL or ~5g within a fume hood)
  • Containment: Ensure the spill is contained within the fume hood.

  • Neutralization/Absorption: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[20][21][22]

  • Collection: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[22]

  • Decontamination: Wipe the spill area with soap and water.[17][20] All cleaning materials must also be disposed of as hazardous waste.[21]

  • Reporting: Report the incident to the laboratory supervisor.

Protocol for Large Spills (>100 mL or outside a fume hood)
  • Evacuate: Immediately alert others in the area and evacuate the laboratory, closing the doors behind you.[20] Post a warning sign on the door.[20]

  • Isolate: Prevent entry to the affected area.

  • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[17][20] Provide them with the chemical name and a copy of the SDS.

  • Do Not Attempt to Clean: Laboratory personnel should not attempt to clean up large spills of corrosive materials.[22]

Diagram 2: Spill Response Decision Tree

G spill Spill Occurs check_location Is spill contained in fume hood AND <100mL? spill->check_location evacuate Alert others Evacuate Area Close Doors check_location->evacuate No absorb Use spill kit to absorb/ contain spill check_location->absorb Yes large_spill_path No small_spill_path Yes call_ehs Call EH&S / Emergency Response evacuate->call_ehs collect Collect waste in hazardous waste container absorb->collect decontaminate Decontaminate area with soap and water collect->decontaminate report Report to Supervisor decontaminate->report

Caption: Decision tree for responding to a chemical spill.

Section 5: Waste Disposal

All materials contaminated with 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, including empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.[19][21]

  • Collect waste in a clearly labeled, sealed, and puncture-resistant container.[20][22]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Arrange for disposal through your institution's certified hazardous waste management program.

Section 6: References

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Chemical Spill Procedures. California State University Monterey Bay. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. LabManager. [Link]

  • 8 Steps to Handling Chemical Spills in the Lab. SEPS Services. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Knoxville. [Link]

  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. SDS Manager. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Washington. [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. National Institutes of Health (NIH). [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society (ACS). [Link]

  • Bromobenzyl Cyanide | C8H6BrN. PubChem, National Institutes of Health. [Link]

  • Risk assessment - Chemical safety. Simon Fraser University. [Link]

  • Effects and Risks Associated with Novel Psychoactive Substances. National Institutes of Health (NIH). [Link]

  • SAFETY DATA SHEET: Homopiperazine. Thermo Fisher Scientific. [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2. PubChem, National Institutes of Health. [Link]

  • HAZARD SUMMARY: BROMOBENZYL CYANIDE. New Jersey Department of Health. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • SAFETY DATA SHEET: 4-Bromobenzyl bromide. Fisher Scientific. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed, National Institutes of Health. [Link]

  • 1H-1,4-Benzodiazepine | C9H8N2. PubChem, National Institutes of Health. [Link]

  • Synthesis of 5-Aryl-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Investigating the Mechanism of Action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, tiered research plan to elucidate the mechanism of action for the novel compound 1-(4-Bromobenzyl)-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, tiered research plan to elucidate the mechanism of action for the novel compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. Given its structural similarity to the 1,4-diazepine scaffold, a known pharmacophore in many centrally acting agents, we hypothesize a primary interaction with the GABA-A receptor complex.[1][2] This guide presents a systematic approach, from broad initial screenings to specific target validation and downstream pathway analysis, designed to rigorously test this hypothesis and uncover the compound's pharmacological profile. Each protocol is detailed with the underlying scientific rationale to ensure technical accuracy and experimental validity.

Introduction and Rationale

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a small molecule featuring a perhydro-1,4-diazepine core.[3][4][5] This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds, most notably the benzodiazepine class of drugs.[1][2] Benzodiazepines exert their well-known anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8] They bind to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron.[8][9]

The structural analogy between 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and known GABA-A receptor modulators provides a strong rationale for investigating its potential activity at this target. This guide outlines a logical, three-tiered experimental workflow to systematically characterize its mechanism of action.

Tier 1: Initial Pharmacological Profiling

The first tier of investigation aims to establish a broad understanding of the compound's biological activity, including its general cytotoxicity and its initial effects in a relevant biological system.

In Vitro Cytotoxicity Assessment

Causality: Before investigating specific mechanisms, it is crucial to determine the concentration range at which the compound is non-toxic to cells. Cytotoxicity can confound the results of target-based assays. Cell viability assays provide this critical therapeutic window.[10][11][12] We will use a standard neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to assess viability.

Protocol: Resazurin Reduction Assay for Cell Viability [13]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the medium in the cell plate with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add Resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Convert fluorescence values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the CC₅₀ (50% cytotoxic concentration).

CompoundCell LineAssay DurationCC₅₀ (µM) [Hypothetical]
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepineSH-SY5Y48 hours> 100
Diazepam (Reference)SH-SY5Y48 hours> 100
Triton X-100 (Positive Control)SH-SY5Y48 hours0.01% (v/v)
In Vivo Behavioral Screening

Causality: An initial in vivo screen provides invaluable information about the compound's potential CNS effects and helps guide subsequent, more focused studies.[14][15] The open-field test in mice is a standard assay to assess general locomotor activity and anxiety-like behavior. A compound with sedative properties would decrease activity, while an anxiolytic might increase exploration in the center of the arena.

Protocol: Open-Field Test in Mice

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine intraperitoneally (i.p.) at various doses (e.g., 1, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Diazepam, 2 mg/kg).

  • Testing: 30 minutes after injection, place each mouse individually into the center of an open-field arena (e.g., 50 cm x 50 cm).

  • Data Acquisition: Record the mouse's activity for 10 minutes using an automated video-tracking system.

  • Data Analysis: Analyze key parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Treatment (Dose)Total Distance (m) [Hypothetical]Time in Center (s) [Hypothetical]Rearing Frequency [Hypothetical]
Vehicle35.2 ± 3.115.6 ± 2.522.1 ± 2.8
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (10 mg/kg)24.1 ± 2.825.3 ± 3.014.5 ± 2.1
Diazepam (2 mg/kg)21.5 ± 2.528.9 ± 3.512.8 ± 1.9
*p < 0.05 compared to vehicle

Tier 2: Target Identification and Validation

Results from Tier 1 (hypothetically showing decreased locomotion and increased center time) suggest a sedative and anxiolytic-like profile, strengthening the GABA-A receptor hypothesis. Tier 2 focuses on directly testing this interaction.

Radioligand Binding Assay

Causality: This assay directly measures the ability of the test compound to bind to the target receptor by competing with a radiolabeled ligand known to bind to a specific site.[16][17] We will use [³H]Flunitrazepam, a classic radioligand for the benzodiazepine binding site on the GABA-A receptor.[1]

Protocol: [³H]Flunitrazepam Competitive Binding Assay [1]

  • Membrane Preparation: Prepare crude synaptic membranes from whole rat brains (minus cerebellum and pons/medulla) by homogenization and differential centrifugation.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of [³H]Flunitrazepam (final concentration ~1 nM).

    • 50 µL of various concentrations of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of membrane preparation (~100-200 µg protein).

  • Controls:

    • Total Binding: No competing compound.

    • Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).

  • Incubation: Incubate the plate for 60 minutes on ice.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

CompoundRadioligandIC₅₀ (nM) [Hypothetical]Ki (nM) [Hypothetical]
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine[³H]Flunitrazepam15085
Diazepam (Reference)[³H]Flunitrazepam2011
Electrophysiological Analysis

Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Whole-cell patch-clamp electrophysiology directly measures the effect of the compound on the receptor's ion channel function.[18][19] This will determine if the compound is an agonist, antagonist, or an allosteric modulator.

Protocol: Whole-Cell Patch Clamp on HEK293 Cells Expressing GABA-A Receptors [20][21]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the most common GABA-A receptor subtype (α1β2γ2).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Hold the cells at -60 mV in the whole-cell configuration.

  • Solutions: Use an external solution containing physiological ion concentrations and an internal pipette solution with a high chloride concentration.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a consistent inward chloride current.

  • Compound Application: Co-apply the GABA EC₂₀ with varying concentrations of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

  • Data Acquisition: Record the chloride currents evoked by GABA in the absence and presence of the test compound.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage enhancement of the current by the test compound. A positive allosteric modulator will increase the current amplitude.

G

Tier 3: Downstream Signaling Pathway Analysis

Causality: After confirming the compound as a positive allosteric modulator of the GABA-A receptor, the next step is to investigate its effects on downstream cellular processes. The primary event following GABA-A receptor activation is chloride influx.[22] Subsequent signaling can involve changes in intracellular calcium and the phosphorylation of specific proteins.[22][23][24]

Protocol: Fluorescent Imaging of Intracellular Chloride

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a chloride-sensitive fluorescent indicator dye (e.g., MQAE) according to the manufacturer's protocol.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.

  • Baseline Measurement: Perfuse the cells with a standard external buffer and record the baseline fluorescence for 2-3 minutes.

  • Stimulation: Perfuse the cells with a buffer containing GABA (EC₅₀) with or without 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (at its EC₅₀ from the patch-clamp experiment).

  • Data Acquisition: Record the change in fluorescence over time. A decrease in MQAE fluorescence indicates an influx of chloride.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) over time. Compare the rate and magnitude of the chloride influx between GABA alone and GABA plus the test compound.

G cluster_membrane Cell Membrane Compound 1-(4-Bromobenzyl)-4- methylperhydro-1,4-diazepine GABA_A_Receptor GABA-A Receptor (αβγ subunits) Compound->GABA_A_Receptor Binds to α/γ interface (Benzodiazepine Site) GABA GABA GABA->GABA_A_Receptor Binds to α/β interface Cl_Influx ↑ Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Pharmacological_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->Pharmacological_Effects

Conclusion and Interpretation

This structured, multi-tiered approach provides a robust framework for elucidating the mechanism of action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. By systematically progressing from broad phenotypic screening to specific molecular target validation and downstream signaling analysis, researchers can confidently characterize the compound's pharmacological profile. The hypothetical data presented suggest that the compound is a non-cytotoxic, positive allosteric modulator of the GABA-A receptor, consistent with its diazepine-like structure. This activity likely underlies the observed anxiolytic and sedative-like effects in the behavioral model. These findings would establish a solid foundation for further preclinical development.

References

  • Mehta, A. K., & Ticku, M. K. (2004). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in pharmacology, Chapter 1, Unit 1.8.
  • van Tonder, A., & Joubert, A. M. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 2371, pp. 13-26). Humana, New York, NY.
  • Li, G., Daniels, R. L., & Soro, I. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75.
  • Baxendale, S., & Rihel, J. (2015). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. ACS chemical neuroscience, 6(1), 92–102.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10.
  • PharmGKB. (n.d.). Diazepam. Retrieved from [Link]

  • Becker, A., Haythornthwaite, A., & Bold, L. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of pharmacological and toxicological methods, 75, 56–64.
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Sharma, K., & Kumar, V. (2002). U.S. Patent No. 6,541,193. Washington, DC: U.S.
  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in behavioral neuroscience, 9, 119.
  • Ghodse, H. (2024). Benzodiazepines.
  • Saliba, M., & D'Antuono, M. (2012). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of neurophysiology, 108(7), 1836–1851.
  • Batlle, E., Lizano, E., & Pujol, M. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
  • Proskornimer, M., & MacNaughton, W. K. (2017). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Journal of visualized experiments : JoVE, (128), 56353.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes.
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Whole-cell patch clamp protocol. Retrieved from [Link]

  • Merlaud, Z., et al. (2025). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR protocols, 6(3), 104031.
  • Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.
  • Fukuda, A., et al. (1998). Signaling pathway downstream of GABAA receptor in the growth cone. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(22), 9222–9230.
  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • Raible, D. J., et al. (2012). GABAA Receptor Regulation after Experimental Traumatic Brain Injury. Journal of neurotrauma, 29(16), 2548–2556.
  • QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and significantly improve reaction yields. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding to empower your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine?

The most direct and widely employed method is the N-alkylation of 1-methylperhydro-1,4-diazepine (also known as 1-methylhomopiperazine) with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide or chloride. This is a standard nucleophilic substitution (SN2) reaction where the secondary amine of the diazepine ring acts as the nucleophile.[1][2]

Q2: My reaction yield is consistently low (<50%). What are the primary causes?

Low yields in this synthesis typically stem from one or more of the following issues:

  • Incomplete Reaction: Caused by suboptimal conditions such as an inappropriate base, solvent, or insufficient reaction time/temperature.

  • Side Product Formation: The most significant side reaction is the over-alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[3] This byproduct consumes your starting material and desired product, drastically reducing the yield.

  • Difficult Purification: Loss of product during complex workup and purification steps, especially when trying to separate the product from the quaternary salt or unreacted starting materials.

Q3: I am observing a significant, highly polar side product. What is it and how can I minimize it?

This is almost certainly the 1-(4-Bromobenzyl)-1,4-dimethylperhydro-1,4-diazepin-1-ium bromide (a quaternary ammonium salt). It forms when the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of 4-bromobenzyl bromide.[3][4]

To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the starting amine, 1-methylperhydro-1,4-diazepine.

  • Slow Addition: Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more nucleophilic secondary amine over the more sterically hindered tertiary amine product.

  • Moderate Temperature: Avoid excessive heat, which can accelerate the rate of the undesired second alkylation.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the similar basic nature of the starting amine and the product.

  • Acid-Base Extraction: A primary method is to dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. The desired product can often be separated from the highly water-soluble quaternary ammonium salt byproduct. Further purification can be achieved by extracting the organic layer with dilute acid (e.g., 1M HCl), which protonates the amines, pulling them into the aqueous layer. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) and the free amine product is re-extracted into an organic solvent.

  • Flash Column Chromatography: This is a highly effective method.[5] Given the basic nature of the compounds, it is often beneficial to pre-treat the silica gel with triethylamine (e.g., using a solvent system containing 1-2% Et₃N in a hexane/ethyl acetate gradient) to prevent streaking and improve separation.

Section 2: Troubleshooting Guide for Direct N-Alkylation

The direct N-alkylation of 1-methylperhydro-1,4-diazepine is a robust reaction, but its efficiency hinges on carefully controlling the reaction parameters to favor the desired pathway over the formation of byproducts.

G cluster_main Desired Sₙ2 Reaction cluster_side Side Reaction: Over-Alkylation A 1-Methylperhydro- 1,4-diazepine (Secondary Amine) C Product: 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine (Tertiary Amine) A->C + Base B 4-Bromobenzyl Bromide B->C D Product (Tertiary Amine) F Byproduct: Quaternary Ammonium Salt (Yield Loss) D->F E 4-Bromobenzyl Bromide E->F

Caption: Primary reaction pathway versus the common over-alkylation side reaction.

Problem: Incomplete Conversion of Starting Materials

Low conversion points to a suboptimal reaction environment. The following decision tree can help diagnose the issue.

Troubleshooting Start Low Conversion Detected Base Is the Base Strong Enough? Start->Base Solvent Is the Solvent Appropriate? Base->Solvent Yes Sol_Base Select stronger, non-nucleophilic base (e.g., NaH, K₂CO₃). See Table 1. Base->Sol_Base No Temp Is Temp/Time Sufficient? Solvent->Temp Yes Sol_Solvent Choose a polar aprotic solvent (e.g., ACN, DMF) to ensure solubility and promote Sₙ2. See Table 2. Solvent->Sol_Solvent No End Problem Resolved Temp->End Re-evaluate Reagent Purity Sol_Temp Increase temperature moderately (e.g., 60-80 °C) and/or extend reaction time. Monitor by TLC/LCMS. Temp->Sol_Temp No

Caption: Decision tree for troubleshooting low reaction conversion.

Root Cause Analysis & Solutions
  • Base Selection: The base's role is to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of base is critical.

    BaseTypepKa of Conj. AcidRecommended SolventRationale & Considerations
    K₂CO₃ Inorganic, Heterogeneous~10.3Acetonitrile, DMFExcellent choice. Inexpensive, non-nucleophilic, and easily filtered. Often requires slightly elevated temperatures for high efficiency.
    NaH Strong, Non-nucleophilic~36THF, DioxaneHighly effective for N-1 selectivity. [6] Deprotonates the amine completely. Requires anhydrous conditions and careful handling due to its reactivity with water.[6]
    Et₃N Organic, Homogeneous~10.7DCM, AcetonitrileCommon choice, but can be difficult to separate from the product during workup. Can sometimes lead to elimination side products with other substrates.
    NaHCO₃ Weak Inorganic Base~10.3 (for H₂CO₃)Water, AlcoholsGenerally too weak for this transformation, leading to slow and incomplete reactions. Microwave-assisted synthesis in water is a niche exception.[7]
  • Solvent Choice: The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal.

    SolventPolarityBoiling Point (°C)Suitability & Rationale
    Acetonitrile (ACN) Polar Aprotic82Highly Recommended. Excellent for SN2 reactions, dissolves reactants and many inorganic bases well, and is easy to remove under vacuum.
    Dimethylformamide (DMF) Polar Aprotic153Excellent Choice. High boiling point allows for a wide temperature range. Can be difficult to remove completely.
    Tetrahydrofuran (THF) Polar Aprotic66Good, especially with NaH. [6] Lower boiling point limits the reaction temperature. Must be anhydrous.
    Dichloromethane (DCM) Polar Aprotic40Generally not recommended due to its low boiling point, which may not provide enough energy for the reaction to go to completion efficiently.

Section 3: Alternative Synthesis Route: Reductive Amination

To circumvent the issue of over-alkylation entirely, a reductive amination approach is superior. This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and an aldehyde, which is then immediately reduced in situ. The mild reducing agents used are selective for the iminium ion and will not reduce the aldehyde starting material. This method is highly reliable for producing tertiary amines from secondary amines.[1]

ReductiveAmination cluster_RA Reductive Amination Pathway A 1-Methylperhydro- 1,4-diazepine C Iminium Ion Intermediate A->C B 4-Bromobenzaldehyde B->C - H₂O D Product: 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine C->D + Reducing Agent (e.g., STAB)

Sources

Optimization

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine stability issues and solutions

Technical Support Center: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Welcome to the technical support resource for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Welcome to the technical support resource for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for stability challenges encountered during experimentation. Our goal is to ensure the integrity of your results by helping you understand and mitigate potential degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues reported by users. The advice provided is based on the chemical structure of the molecule and established principles from related chemical classes.

Question 1: I am seeing unexpected impurity peaks in my analysis after storing the compound. What are the optimal storage conditions?

Answer:

Proper storage is critical for maintaining the purity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. Degradation can be initiated by exposure to light, oxygen, and elevated temperatures.

  • Causality: The molecule possesses several reactive sites. The tertiary amines in the perhydrodiazepine ring are susceptible to oxidation, potentially forming N-oxides. The bromobenzyl group, a common feature in pharmacologically active compounds, can be particularly sensitive to light. Organobromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV radiation[1][2]. Therefore, multifaceted protective measures are necessary.

  • Troubleshooting & Solution:

    • Light Exposure: Have the samples been exposed to ambient or direct light for extended periods? The primary recommendation is to store the compound, both in solid form and in solution, in amber glass vials to block UV and visible light. Standard guidelines for photostability testing of new drug substances recommend evaluating light exposure to prevent unacceptable changes[3][4].

    • Atmosphere: Was the container sealed tightly? To prevent oxidation, store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use de-gassed solvents and consider blanketing the headspace of the vial with an inert gas.

    • Temperature: What was the storage temperature? We recommend storing the solid material at 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles for solutions, which can accelerate degradation.

ParameterRecommendationRationale
Light Store in amber vials or protect from lightPrevents photolytic cleavage of C-Br or Benzyl-N bonds.
Temperature 2-8°C for solid; aliquot and freeze solutionsMinimizes thermal degradation and oxidative reaction rates.
Atmosphere Store under inert gas (Argon, Nitrogen)Prevents oxidation of tertiary amines and benzylic carbon.
Question 2: My compound appears to be degrading rapidly when dissolved in certain solvents for my assay. How do I choose the right solvent and manage solution stability?

Answer:

Solution-state stability is often more challenging than solid-state stability due to increased molecular mobility and interaction with the solvent.

  • Causality: The choice of solvent and the pH of the solution are critical factors.

    • Oxidative Stress: Solvents that are not peroxide-free (e.g., aged ethers like THF or dioxane) or those that can generate radicals can initiate degradation. The presence of dissolved oxygen is a major concern. Advanced oxidation processes, which involve generating highly reactive hydroxyl radicals, are known to effectively degrade benzodiazepine structures, a related class of compounds[5][6][7]. This highlights the sensitivity of the diazepine core to oxidative species.

    • pH Effects: As a diamine, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is basic. In strongly acidic or basic solutions, the compound's stability may be compromised. While the saturated diazepine ring is generally resistant to hydrolysis, extreme pH can catalyze other degradation pathways[8]. For instance, studies on diazepam show degradation is favored in acidic conditions[6].

  • Troubleshooting & Solution:

    • Solvent Purity: Are you using high-purity, anhydrous, and peroxide-free solvents? Always use fresh, HPLC-grade or equivalent solvents. If using ethers, test for peroxides before use.

    • pH Control: Is your medium buffered? If your experimental conditions allow, buffer the solution to a neutral pH (6.5-7.5). The protonation state of the amines can affect their susceptibility to oxidation.

    • Solvent Selection: Consider using aprotic polar solvents like DMSO or DMF, which are generally good solvents for this class of compounds. If aqueous solutions are required, prepare them fresh for each experiment and use them immediately.

    • Forced Degradation Test: To identify specific vulnerabilities, consider performing a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you pinpoint whether the degradation is driven by acid, base, oxidation, or light.

Question 3: I am conducting a photochemical experiment and observing significant degradation of my compound. Is this expected, and how can I mitigate it?

Answer:

Yes, significant photodegradation is a strong possibility with this molecule due to the presence of the 4-bromobenzyl group.

  • Causality: The carbon-bromine (C-Br) bond in aromatic bromides is susceptible to photolytic cleavage, which can generate radical intermediates and lead to a cascade of degradation products. Furthermore, the benzyl-nitrogen bond can also be photolabile. Studies on the degradation of related benzodiazepines consistently show that UV irradiation, especially when combined with oxidizing agents like H₂O₂, leads to rapid degradation[5][7][9]. The ICH Q1B guidelines mandate photostability testing for new drug substances precisely because of these risks[3].

  • Troubleshooting & Solution:

    • Wavelength Control: If your experiment allows, use light sources with longer wavelengths (e.g., >400 nm) to avoid the high-energy UV region that is most likely to cause C-Br bond cleavage.

    • Use of Quenchers/Scavengers: Consider adding radical scavengers or quenchers to your reaction mixture if they do not interfere with your primary experiment.

    • Run Control Experiments: Always run a "dark" control experiment in parallel (i.e., the exact same setup but completely shielded from the light source) to quantify the extent of photodegradation versus other instability factors.

    • Minimize Exposure Time: Design your experiment to minimize the duration of light exposure.

Below is a diagram illustrating the primary hypothesized degradation pathways for this compound.

G cluster_main 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine cluster_products Potential Degradation Products main C₁₂H₁₇BrN₂ N_Oxide N-Oxide Products (Oxidation at N1 or N4) main->N_Oxide O₂ / Peroxides Benzylic_Oxidation Benzylic Ketone/Alcohol (Oxidation at CH₂ group) main->Benzylic_Oxidation O₂ / Radicals Debromination Debrominated Product (Photolytic C-Br cleavage) main->Debromination UV Light (hν) N_Debenzylation N-Debenzylation Product (Cleavage of Benzyl-N bond) main->N_Debenzylation UV Light / H⁺

Caption: Hypothesized degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps determine the intrinsic stability of the compound and validate the stability-indicating power of your analytical method. This approach is adapted from ICH Q1A(R2) guidelines.

Objective: To identify degradation pathways by exposing the compound to stress conditions (hydrolytic, oxidative, photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a calibrated light source. Per ICH Q1B, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light[3][10].

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method alongside an unstressed control sample.

  • Data Interpretation: Aim for 5-20% degradation. If degradation is too rapid, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity. The goal is to identify the conditions under which the compound is unstable and characterize the resulting degradants.

Caption: Workflow for a forced degradation study.

References

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization... Retrieved from [Link]

  • ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11][12]diazepines... Retrieved from [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines...
  • MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Retrieved from [Link]

  • Hindawi. (2016). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Degradation of benzodiazepines using water falling film dielectric barrier discharge reactor. Retrieved from [Link]

  • YouTube. (2021). What is Photostability and how to conduct it? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • PubMed. (2020). Transformation of diazepam in water during UV/chlorine and simulated sunlight/chlorine advanced oxidation processes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • PubMed. (1999). The natural production of organobromine compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives... Retrieved from [Link]

  • Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 3-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,4-Benzodiazepine. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

Sources

Troubleshooting

overcoming solubility problems with 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Welcome to the technical support center for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Compound B4M). This guide provides in-depth troubleshooting for common solubility challenges encountered during its handling a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Compound B4M). This guide provides in-depth troubleshooting for common solubility challenges encountered during its handling and experimental use. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my batch of Compound B4M showing poor solubility in aqueous buffers like PBS at pH 7.4?

A1: The chemical structure of Compound B4M is the primary driver of its low solubility at neutral pH. The molecule possesses a large, non-polar 4-bromobenzyl group, which imparts significant lipophilicity (hydrophobicity). Furthermore, the core structure is a perhydro-1,4-diazepine, which contains two basic nitrogen atoms. At neutral pH (7.4), these nitrogens are only partially protonated. The uncharged, free-base form of the molecule is less soluble in water compared to its protonated, salt form. This combination of high lipophilicity and insufficient protonation at physiological pH leads to the observed poor aqueous solubility.

Q2: I've noticed batch-to-batch variability in solubility. What could be the cause?

A2: Batch-to-batch variability in solubility for a compound like B4M often points to differences in its solid-state properties, primarily polymorphism. Polymorphs are different crystalline forms of the same molecule, which can have distinct physical properties, including melting point and solubility. It is also possible that different batches have varying levels of amorphous content or have been isolated as different salt forms (e.g., hydrochloride vs. free base), each with its own unique solubility profile. We strongly recommend characterizing the solid form of each new batch via techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Q3: Can I simply use DMSO to dissolve Compound B4M for my cell-based assays?

A3: While Compound B4M is likely highly soluble in 100% dimethyl sulfoxide (DMSO), this approach has significant limitations for cell-based assays. When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, the compound can rapidly precipitate out as the solvent environment changes from organic to aqueous. This is known as "crashing out." The resulting precipitate can cause inconsistent and inaccurate results in your assay. Furthermore, DMSO itself can be toxic to cells, typically at concentrations above 0.5-1%. Therefore, while DMSO is an excellent solvent for creating a high-concentration stock, careful consideration and optimization of the final assay concentration and DMSO percentage are critical.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Compound B4M Precipitates from Aqueous Solution Upon Standing

Root Cause Analysis: This is often due to working with a metastable solution. The compound may initially dissolve, particularly with energy input like vortexing or sonication, but if the concentration is above its thermodynamic solubility limit, it will precipitate over time to reach equilibrium. This is common when a solution is prepared at one pH and then adjusted, or when a DMSO stock is diluted.

prep_stock Prepare 10 mM Stock in 100% DMSO add_compound Add Stock to Buffers (Final Conc: 100 µM) prep_stock->add_compound prep_buffers Prepare Buffers (pH 3.0, 5.0, 7.4, 9.0) prep_buffers->add_compound equilibrate Equilibrate for 24h (Room Temperature, Shaking) add_compound->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge analyze Analyze Supernatant (e.g., HPLC-UV, LC-MS) centrifuge->analyze determine_sol Determine Solubility (µg/mL or µM) analyze->determine_sol

Caption: Kinetic solubility assessment workflow.

The basic nitrogens in the perhydro-1,4-diazepine ring are key to improving solubility. By lowering the pH, these nitrogens become protonated, forming a more polar and thus more water-soluble salt form of the compound.

  • Determine pKa: If not known, experimentally determine the pKa of Compound B4M using potentiometric titration. Let's assume for this guide the two pKa values are approximately 4.5 and 8.5.

  • Select Buffer pH: Choose a buffer pH that is at least 1-2 units below the lowest pKa to ensure complete protonation. For this example, a buffer at pH 3.0 would be a good starting point.

  • Prepare pH-Adjusted Solutions: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Measure Solubility: Using the workflow above, determine the solubility of Compound B4M in each buffer.

Expected Outcome & Data Interpretation:

You should observe a significant increase in solubility as the pH decreases.

Buffer SystempHPredicted Solubility (µg/mL)
Phosphate7.4< 1
MES6.0~10-20
Acetate5.0~150-250
Citrate3.0> 1000

Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution drops well below the pKa of the basic functional groups, the equilibrium shifts dramatically towards the protonated, ionized (and more soluble) form of the molecule.

Issue 2: Required Concentration Exceeds Solubility Limit, Even at Low pH

Root Cause Analysis: For some applications, the required concentration may be higher than the intrinsic solubility of the compound, even in its salt form. In these cases, formulation strategies using co-solvents or other excipients are necessary.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.

  • Select Co-solvents: Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Create Co-solvent Blends: Prepare a series of co-solvent/buffer blends. For example, using a pH 4.0 citrate buffer as the aqueous phase, create blends with 10%, 20%, and 30% (v/v) of propylene glycol.

  • Safety Check: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., non-toxic to cells).

  • Measure Solubility: Determine the solubility of Compound B4M in each co-solvent blend using the kinetic solubility workflow described previously.

Expected Outcome & Data Interpretation:

Solubility should increase as the percentage of the organic co-solvent increases.

Aqueous System (Citrate Buffer, pH 4.0)Co-Solvent% (v/v)Predicted Solubility (mg/mL)
Buffer OnlyNone0%~1.5
Buffer + PGPropylene Glycol10%~5
Buffer + PGPropylene Glycol20%~12
Buffer + PEG 400Polyethylene Glycol 40020%~15

Causality: Co-solvents work by reducing the dielectric constant of the bulk solvent. Water has a high dielectric constant (~80), making it a very polar environment. Organic solvents like propylene glycol have a much lower dielectric constant. By blending them, you create a solvent system with an intermediate polarity that is more capable of solvating the lipophilic 4-bromobenzyl portion of Compound B4M.

start Target Concentration Needed? ph_sol Is Target Conc. < Solubility at Low pH? start->ph_sol Define Target use_ph Use pH-Adjusted Buffer (e.g., pH 3-4) ph_sol->use_ph Yes cosolvent Evaluate Co-solvents (PG, PEG 400) ph_sol->cosolvent No compat Is Co-solvent Conc. Compatible with Assay? cosolvent->compat use_cosolvent Use Co-solvent System compat->use_cosolvent Yes complexation Consider Complexation (e.g., Cyclodextrins) compat->complexation No

Caption: Formulation strategy decision tree.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317–1330. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In S. H. Yalkowsky (Ed.), Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker. [Link]

Optimization

common side reactions in 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine synthesis

Answering the user's request.## Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis and achieve reliable, high-yield results.

Introduction: Strategic Approach to Synthesis

The target molecule, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, is a tertiary amine typically synthesized by functionalizing the 1-methylperhydro-1,4-diazepine (also known as 1-methyl-1,4-diazepane) core. Two primary synthetic strategies are commonly considered: direct N-alkylation with an alkyl halide and reductive amination.

While direct N-alkylation using 4-bromobenzyl bromide appears straightforward, it is notoriously prone to side reactions, primarily over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2][3] This side product can be difficult to separate from the desired tertiary amine, complicating purification and reducing yields.

Therefore, reductive amination is the superior and recommended method . This two-step, one-pot process involves the condensation of 1-methylperhydro-1,4-diazepine with 4-bromobenzaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a mild hydride reagent.[4][5][6] This approach offers high chemoselectivity, avoids the issue of over-alkylation, and generally proceeds under mild conditions, making it a more robust and reliable procedure.[7] This guide will focus primarily on the optimization and troubleshooting of the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to synthesize 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine?

Reductive amination is the most effective and reliable method. It involves reacting 1-methylperhydro-1,4-diazepine with 4-bromobenzaldehyde in the presence of a selective reducing agent. This pathway is highly favored over direct alkylation with 4-bromobenzyl halide because it prevents the common side reaction of over-alkylation, where the product tertiary amine reacts further to form an undesired quaternary ammonium salt.[1][3]

Q2: Which reducing agent is optimal for this reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4][8][9] Its primary advantage is its mildness and selectivity. It readily reduces the intermediate iminium ion formed from the condensation of the amine and aldehyde but is slow to reduce the aldehyde itself.[10] This selectivity prevents the formation of 4-bromobenzyl alcohol as a major byproduct. Other reagents like sodium borohydride (NaBH₄) can be used, but they are less selective and can reduce the aldehyde, requiring more careful control of reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[8]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a mobile phase such as 5-10% methanol in dichloromethane (DCM) with 0.5% triethylamine (TEA) to visualize the consumption of the 4-bromobenzaldehyde starting material. The starting amine and the product are basic and may streak on silica gel; adding a small amount of TEA to the eluent neutralizes acidic sites on the silica, leading to better spot shape. The product should have an Rf value between that of the two starting materials. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the product and identify any byproducts.

Q4: What typical yield and purity can I expect?

With the optimized reductive amination protocol, yields of 85-95% are routinely achievable after purification. Purity, as determined by LC-MS and ¹H NMR, should exceed 98%. In contrast, direct alkylation methods often result in lower yields of the desired product due to the formation of multiple byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction is stalled. TLC analysis shows significant amounts of unreacted 4-bromobenzaldehyde and/or 1-methylperhydro-1,4-diazepine.

  • Probable Cause A: Inefficient Iminium Ion Formation. The formation of the iminium ion intermediate is a reversible equilibrium reaction that produces water. If water is present in the solvent or reagents, it can push the equilibrium back towards the starting materials.

  • Solution A: Ensure all reagents and solvents (especially the reaction solvent, e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) are anhydrous. Adding 3Å or 4Å molecular sieves to the reaction mixture can help sequester water as it forms, driving the reaction forward.

  • Probable Cause B: Insufficient Acidity. The condensation reaction is often catalyzed by mild acid, which protonates the aldehyde's carbonyl group, making it more electrophilic.

  • Solution B: Add a catalytic amount (5-10 mol%) of glacial acetic acid. This will accelerate the formation of the iminium ion without significantly neutralizing the basic amine starting material.[4]

  • Probable Cause C: Decomposed Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, it may have lost its activity.

  • Solution C: Use a fresh bottle of NaBH(OAc)₃ or verify the activity of your current stock. Always handle the reagent quickly in a dry environment.

Problem 2: I am observing a significant byproduct with a mass corresponding to 4-bromobenzyl alcohol.

  • Probable Cause: The reducing agent is reducing the aldehyde starting material directly, rather than waiting for the iminium ion to form. This is common if a less selective reducing agent (like NaBH₄) is used, or if the iminium ion concentration is low.

  • Solution: The best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to be selective for the iminium ion over the aldehyde.[10] If you must use NaBH₄, ensure the imine is pre-formed by stirring the amine and aldehyde together for 30-60 minutes before adding the reducing agent.

Problem 3: My final product is difficult to purify. It streaks badly on my silica gel column.

  • Probable Cause: The product is a tertiary amine, which is basic. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing poor peak shape and difficult elution.

  • Solution A (Recommended): Deactivate the silica gel by preparing your column slurry and eluent with a small amount of a volatile base. Add 0.5-1% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This will neutralize the acidic sites and allow the product to elute cleanly.

  • Solution B: Use an alternative stationary phase. Basic alumina is an excellent alternative to silica gel for purifying basic compounds like amines.

Problem 4: My mass spectrum shows an unexpected peak at M+99, which I've identified as the N-acetylated byproduct of my starting amine.

  • Probable Cause: This can occur if acetic acid is used as a catalyst and an excess of sodium triacetoxyborohydride is present. The borohydride reagent can reduce acetic acid to generate acetaldehyde in situ, which then undergoes a second reductive amination with the unreacted starting amine.

  • Solution: Use only a catalytic amount of acetic acid (0.1 equivalents or less). Ensure the 4-bromobenzaldehyde is the limiting reagent so that the primary amine is fully consumed in the main reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the intended reaction and a common side reaction pathway.

Main Reaction: Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 4-Bromobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine Amine 1-Methylperhydro-1,4-diazepine Amine->Iminium H2O H₂O Iminium->H2O - H₂O Reducer NaBH(OAc)₃ Iminium->Reducer Reduction Product 1-(4-Bromobenzyl)-4-methyl perhydro-1,4-diazepine Reducer->Product

Caption: The recommended two-step, one-pot reductive amination pathway.

Side Reaction: Over-Alkylation in Direct Alkylation

G Amine 1-Methylperhydro-1,4-diazepine Product Desired Product (Tertiary Amine) Amine->Product + Alkyl Halide (SN2) AlkylHalide 4-Bromobenzyl Bromide AlkylHalide->Product SideProduct Quaternary Ammonium Salt (Over-alkylation Product) Product->SideProduct + Alkyl Halide (SN2)

Caption: The problematic over-alkylation side reaction in direct N-alkylation.

Quantitative Comparison of Synthetic Methods

The table below summarizes the key differences between the recommended reductive amination and the problematic direct alkylation method.

ParameterReductive Amination (Recommended)Direct N-Alkylation
Primary Reagents 1-methylperhydro-1,4-diazepine, 4-bromobenzaldehyde, NaBH(OAc)₃1-methylperhydro-1,4-diazepine, 4-bromobenzyl bromide/chloride
Typical Yield 85-95%40-60% (of desired product)
Key Side Product(s) 4-bromobenzyl alcohol (minor)Quaternary ammonium salt (major)
Reaction Conditions Mild (Room Temperature)Often requires heat, strong base
Purification Straightforward (column with basic modifier)Difficult (separation of similar polarity products)
Robustness HighLow; sensitive to stoichiometry

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Materials:

  • 1-methylperhydro-1,4-diazepine (1.0 eq)

  • 4-bromobenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methylperhydro-1,4-diazepine (1.0 eq) and 4-bromobenzaldehyde (1.05 eq).

  • Dissolve the reagents in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 2-8% Methanol in DCM. Crucially, add 0.5% triethylamine to the eluent to ensure clean elution of the product.

  • Combine the pure fractions and concentrate under vacuum to afford 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as a clear oil or white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: TLC Monitoring

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Eluent: 10% Methanol in DCM + 0.5% Triethylamine

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare a developing chamber with the eluent.

  • Using a capillary tube, spot the reaction mixture, the 4-bromobenzaldehyde standard, and a co-spot (reaction mixture + standard) on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize under a UV lamp. The aldehyde and product will be UV active.

  • Dip the plate in a KMnO₄ stain and gently heat to visualize the amine-containing compounds, which will appear as yellow/brown spots on a purple background. The reaction is complete when the aldehyde spot has disappeared from the reaction lane.

References

  • [Reference Not Found in Search]General information on 1,4-diazepine synthesis is available, but a specific paper for this exact molecule was not retrieved.
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation. [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Wikipedia. Amine alkylation. [Link]

  • Wikipedia. Reductive amination. [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]
  • [Reference Not Found in Search]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Perhydro-1,4-Diazepine Derivatives

Welcome to the technical support center for the synthesis and optimization of perhydro-1,4-diazepine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of perhydro-1,4-diazepine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section tackles specific problems you may encounter during the synthesis of the seven-membered perhydro-1,4-diazepine ring system.

Q1: My reaction shows very low or no yield. What are the common causes and how can I resolve this?

A1: Low or non-existent yields in the formation of seven-membered rings are a frequent and frustrating issue. The root cause often lies in the inherent difficulty of forming medium-sized rings due to unfavorable entropic factors and transannular strain.[1] Let's break down the likely culprits and their solutions.

Causality Analysis:

  • Intermolecular vs. Intramolecular Reaction: The most significant challenge is that intermolecular reactions (e.g., polymerization) often outcompete the desired intramolecular cyclization. This is a classic problem in medium-ring synthesis.[1]

  • Catalyst Inefficiency: The chosen catalyst may be inappropriate for your specific substrates, or it may have been deactivated. Many syntheses of diazepine derivatives rely on catalysts like palladium complexes or strong Brønsted acids such as Keggin-type heteropolyacids (HPAs).[2][3]

  • Steric Hindrance: Bulky substituents on your diamine precursor or dicarbonyl compound can sterically prevent the reactive ends from approaching each other for cyclization.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. For instance, a reaction may not proceed at room temperature, requiring reflux conditions to overcome the activation energy.[3]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing low-yield issues.

G start Low or No Yield Observed check_sm 1. Verify Starting Materials (NMR, LC-MS for purity) start->check_sm check_crude 2. Analyze Crude Reaction Mixture (LC-MS, TLC) check_sm->check_crude If SMs are pure sub_polymers Polymerization or Dimerization? check_crude->sub_polymers sub_no_reaction Only Starting Material Present? check_crude->sub_no_reaction sub_side_products Other Side Products? check_crude->sub_side_products optimize 3. Systematically Optimize Conditions sol_catalyst Screen Catalysts & Conditions (Temperature, Solvent) optimize->sol_catalyst sol_dilution Implement High-Dilution Conditions (See Protocol 1) sub_polymers->sol_dilution sub_no_reaction->optimize sol_purification Re-evaluate Purification Strategy sub_side_products->sol_purification

Caption: A logical workflow for troubleshooting low-yield reactions.

Recommended Actions:

  • Implement High-Dilution Conditions: To favor the intramolecular cyclization, use high-dilution techniques. This involves slowly adding one of the reactants to the reaction mixture over several hours using a syringe pump. See Protocol 1 for a detailed methodology.

  • Re-evaluate Your Catalyst: If using a palladium catalyst, ensure it is active and consider screening different phosphine ligands.[2] If using an acid catalyst, ensure anhydrous conditions. Heteropolyacids (HPAs) like H₅PMo₁₀V₂O₄₀ have shown high efficiency in refluxing ethanol for similar structures.[3]

  • Optimize Temperature and Solvent: Perform small-scale test reactions at different temperatures. Solvent choice is also critical; polar aprotic solvents like dioxane or DMF are commonly used, but the optimal choice is substrate-dependent.[4]

Q2: My analysis shows the formation of significant side products, especially a high molecular weight smear on my TLC/LC-MS. What is happening?

A2: This is a classic sign of intermolecular polymerization, the primary competing reaction pathway during the formation of medium-sized rings. Instead of one molecule cyclizing on itself, the reactive ends of different molecules are linking together to form long chains.

Mechanism of Competition:

G cluster_0 Intramolecular Path (Desired) cluster_1 Intermolecular Path (Side Reaction) Reactant Linear Precursor (e.g., Amino-ester) Intra Cyclization Reactant->Intra Inter Polymerization Reactant->Inter Product Perhydro-1,4-diazepine (7-Membered Ring) Intra->Product SideProduct Linear Polymers / Dimers Inter->SideProduct

Caption: Competing reaction pathways in diazepine synthesis.

Solutions:

  • High-Dilution is Key: As mentioned in Q1, this is the most effective strategy. By keeping the instantaneous concentration of the reactant low, you minimize the probability of two different molecules finding each other, thus favoring the intramolecular pathway. A final concentration in the range of 0.01–0.05 M is a good starting point.

  • Choice of Precursor: In some synthetic routes, such as an Ugi-based strategy followed by cyclization, one of the final steps is the deprotection of an amine (e.g., Boc group) followed by condensation with an ester.[5] Ensure the deprotection step goes to completion before initiating the cyclization to avoid unwanted side reactions.

Q3: I'm struggling with the purification of my final perhydro-1,4-diazepine derivative. What are the best practices?

A3: Purification can be challenging due to the polarity of the two nitrogen atoms and potential conformational isomers.

Recommended Strategies:

  • Column Chromatography: This is the most common method. Due to the basic nature of the nitrogens, the compound may stick to standard silica gel.

    • Pro-Tip: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving recovery.

    • Common Eluent Systems: Start with dichloromethane/methanol or ethyl acetate/hexane systems and adjust polarity as needed.[2]

  • Recrystallization: If your compound is a solid and you have achieved >90% purity via chromatography, recrystallization can be an excellent final step to obtain highly pure material.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in a solvent like ethyl acetate, wash with a mild acidic solution (e.g., 1M citric acid) to protonate and pull your product into the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my cyclization reaction?

A1: Catalyst selection is highly dependent on your synthetic route. There is no one-size-fits-all answer, but we can categorize the main approaches.

Catalyst ClassReaction TypeExampleKey ConsiderationsSource
Palladium Complexes Intramolecular Amination / CyclizationPd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligandsForms π-allylpalladium intermediates. Sensitive to steric hindrance. Requires careful ligand screening.[2]
Heteropolyacids (HPAs) Condensation ReactionsH₅PMo₁₀V₂O₄₀Strong Brønsted acids. Efficient, reusable, and environmentally friendlier than many liquid acids. Often requires reflux.[3]
Copper (I) Salts Intramolecular C-N CouplingCuI with a ligand (e.g., DMGC)Effective for forming C-N bonds under basic conditions. Often used in dioxane at reflux.[4]
Strong Organic Acids Deprotection-Cyclization CascadeTrifluoroacetic Acid (TFA)Used to cleave acid-labile protecting groups (like Boc) and subsequently catalyze the intramolecular amide formation.[5]

See Protocol 2 for a general guide on setting up small-scale catalyst screening experiments.

Q2: What is the role of nitrogen-protecting groups, and how do I choose one?

A2: Protecting groups are essential to prevent unwanted side reactions at the nitrogen atoms, such as alkylation or acylation, and to direct the regioselectivity of your synthesis.[6]

Key Considerations for Selection:

  • Stability: The group must be stable to the reaction conditions used to build the linear precursor.

  • Orthogonality: You must be able to remove the protecting group without affecting other functional groups in your molecule. This is critical in multi-step syntheses.

  • Ease of Removal: The deprotection conditions should be mild to avoid degradation of your product.

Protecting GroupAbbreviationCommon Cleavage ConditionsNotesSource
tert-ButoxycarbonylBocStrong acid (TFA, HCl in dioxane)Very common. Sensitive to strong acid.[5]
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)Stable to acid/base. Not suitable if other reducible groups (alkenes, alkynes) are present.
2,2,2-TrichloroethoxycarbonylTrocReductive cleavage (e.g., Zn/acetic acid)Useful when both acid- and hydrogenation-sensitive groups are present.[6]
TosylTsStrong reducing agents (e.g., Na/NH₃) or harsh acidVery stable, but removal conditions are harsh and may not be suitable for complex molecules.[2]
Q3: What analytical techniques are essential for monitoring my reaction and characterizing the product?

A3: A multi-technique approach is crucial for unambiguous confirmation of your reaction's progress and the structure of your final product.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of new spots.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It confirms the consumption of reactants and provides the mass of the product and any major byproducts, helping to identify issues like dimerization.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. They provide information on the connectivity of atoms and the overall structure.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition of your synthesized molecule.[4]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as carbonyls (C=O) in perhydro-1,4-diazepine-2,5-diones.[4]

Appendices: Key Experimental Protocols

Protocol 1: General Procedure for High-Dilution Cyclization

This protocol is designed to minimize intermolecular polymerization.

  • Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add the catalyst and the bulk of the anhydrous solvent (e.g., dioxane, ethanol).

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: Dissolve one precursor (e.g., the diamine) in a portion of the solvent.

    • Solution B: Dissolve the second precursor (e.g., the activated di-acid) in another portion of the solvent.

  • Syringe Pump Addition: Load Solution A into a syringe and place it on a syringe pump.

  • Reaction Initiation: Heat the reaction flask to the desired temperature (e.g., reflux). Once stable, begin the slow, dropwise addition of Solution A via the syringe pump over a period of 4-12 hours. If using two precursors, they can be added simultaneously from two separate syringe pumps.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Perform an appropriate aqueous work-up and extraction.[2][4] Purify the crude product by column chromatography.

Protocol 2: Parallel Catalyst Screening

Use this protocol to efficiently test multiple conditions.

  • Array Setup: In a vial rack, arrange several small reaction vials, each with a stir bar.

  • Stock Solutions: Prepare stock solutions of your starting materials in the chosen solvent to ensure consistent dispensing.

  • Catalyst Addition: To each vial, add a different catalyst or ligand combination. For example:

    • Vial 1: Pd(PPh₃)₄

    • Vial 2: Pd₂(dba)₃ + Ligand A

    • Vial 3: H₅PMo₁₀V₂O₄₀

    • Vial 4: No catalyst (control)

  • Reactant Addition: Add the starting material stock solutions to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature. Stir for a set period (e.g., 24 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by LC-MS. Compare the percentage conversion to the desired product across all conditions to identify the most promising catalyst system for scale-up.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. MDPI. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • 5-(2-Substituted-phenyl)-1,3-dihydro-1,4-benzodiazepin-2-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. PubMed. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Preprints.org. Available at: [Link]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

An in-depth technical guide by a Senior Application Scientist. A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of 1-(4-bromobenzyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of this and structurally related compounds. As Senior Application Scientists, we understand that crystallization is both an art and a science; a critical step that influences purity, stability, and bioavailability. This document moves beyond simple protocols to explain the causality behind each troubleshooting step, empowering you to make informed decisions in your own experiments.

Compound Profile & Key Crystallization Considerations

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a molecule with distinct structural features that heavily influence its crystallization behavior. Understanding these features is the first step in designing a successful crystallization strategy.

  • The Perhydro-1,4-diazepine Ring: This seven-membered saturated ring is not planar and typically adopts a flexible, bent boat-like conformation[1][2]. This conformational flexibility can sometimes hinder the ordered packing required for crystal lattice formation, potentially leading to amorphous solids or oils[1][3].

  • The 4-Bromobenzyl Group: This bulky, relatively nonpolar group will favor interactions with nonpolar solvents. Its rigidity contrasts with the flexible diazepine ring.

  • Nitrogen Atoms: The two nitrogen atoms in the diazepine ring are potential hydrogen bond acceptors, which could be a key interaction for crystal packing, especially in the presence of protic solvents or co-formers.

  • Polymorphism: It is crucial to recognize that many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, known as polymorphs[4][5]. These different forms can have varying physical properties, including solubility, stability, and melting point[6][7]. The choice of solvent and the conditions of crystallization (e.g., cooling rate) are primary factors in controlling which polymorph is obtained[5][8].

Table 1: Physicochemical Properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

PropertyValueSource
CAS Number 280560-78-3[9][10]
Molecular Formula C₁₃H₁₉BrN₂[9][10]
Molecular Weight 283.21 g/mol [9][10]
Boiling Point 190 °C (Predicted)[9]
Density 1.282 g/cm³ (Predicted)[9]
pKa 9.35 (Predicted)[9]

Troubleshooting Crystallization Issues (Q&A)

This section directly addresses the most common problems encountered during the crystallization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Q1: My compound is not crystallizing after cooling, and the solution remains clear. What should I do?

A1: A clear solution indicates that the system has not reached a sufficient level of supersaturation for nucleation (the birth of new crystals) to occur. This is the most common crystallization issue and can be addressed systematically.

  • Underlying Cause: The most likely reason is that too much solvent was used, and the compound remains fully dissolved even at a lower temperature[11]. Alternatively, the solution may be in a "metastable" state where it is supersaturated but requires an energy input to trigger nucleation[11].

  • Immediate Actions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal growth[12].

    • Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for molecules in the solution to deposit onto, bypassing the initial energy barrier for nucleation[12].

    • Further Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation which can lead to impurities.

  • If Immediate Actions Fail:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Bring the solution back to a boil to ensure everything is redissolved, then allow it to cool again. This increases the concentration and the degree of supersaturation[11][13].

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise until the solution just begins to turn cloudy (turbid), then add a drop or two of the good solvent to redissolve the precipitate and allow the solution to stand. This technique, often used in vapor diffusion setups, carefully pushes the solution into the nucleation zone.

Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the temperature of the solution is above the melting point of the solute at that specific concentration and purity level[13]. An oil rarely produces pure crystals because impurities tend to be more soluble in the oily liquid than in the solvent[13].

  • Underlying Cause: This is often caused by a high concentration of impurities (which depresses the melting point), cooling the solution too quickly, or using a solvent in which the compound is excessively soluble at elevated temperatures.

  • Troubleshooting Strategy: The goal is to keep the compound dissolved until the solution has cooled to a temperature below its melting point.

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation point[11]. This ensures that as the solution cools, it reaches the saturation point at a lower temperature, hopefully one below the compound's melting point.

    • Slow Down the Cooling Rate: Rapid cooling can shock the system into a supersaturated state while the temperature is still high. After re-dissolving the oil, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. This gives the molecules more time to arrange themselves into an ordered crystal lattice[11].

    • Seeding at a Lower Temperature: Cool the diluted solution to just above the temperature where it previously oiled out and introduce a seed crystal. This encourages crystallization to begin at a lower temperature, bypassing the conditions that favor oil formation.

Q3: I obtained an amorphous powder or very fine needles. How can I grow larger, single crystals suitable for analysis?

A3: The formation of amorphous solids or microcrystals indicates that nucleation was too rapid and widespread, leaving insufficient time for molecules to grow onto existing crystal lattices. This is a sign of a very high level of supersaturation.

  • Underlying Cause: The crystallization process is happening too quickly. This can be due to rapid cooling, fast solvent evaporation, or the use of a solvent system that causes the compound to "crash out" of solution.

  • Methods for Growing Larger Crystals:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial or beaker. Cover the container with a cap or parafilm that has a few small holes poked in it. This allows the solvent to evaporate very slowly over several days or weeks, gradually increasing the concentration and promoting slow, ordered crystal growth[14]. Avoid highly volatile solvents like DCM or ether if possible, as they can evaporate too quickly and may not remain in the crystal lattice if they are part of the structure[14].

    • Vapor Diffusion: This is a highly controlled method. Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of a "poor" solvent (the anti-solvent). The anti-solvent should be miscible with the good solvent. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing slow crystallization[15].

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, "good" solvent in a narrow tube (like an NMR tube). Do not disturb the container. Crystals will slowly form at the interface between the two solvents as they gradually mix[14].

Q4: My crystallization yield is very low. What are the likely causes and solutions?

A4: A low recovery of crystalline material is a common and frustrating issue. Several factors could be at play.

  • Underlying Causes & Solutions:

    • Too Much Solvent: This is the most frequent cause. A significant portion of your compound may remain dissolved in the mother liquor even after cooling[13]. To fix this, you can recover the solid, combine it with the material obtained by evaporating the mother liquor, and re-crystallize from a smaller volume of solvent.

    • Premature Crystallization: If performing a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem as the solution cooled. To prevent this, use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound stays in solution during the transfer. You can then boil off this slight excess before the final cooling step.

    • Inappropriate Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble even at low temperatures, your recovery will be poor. A different solvent or a mixed-solvent system may be required.

Q5: I suspect I have different crystal forms (polymorphs). How can I control which form I get?

A5: Polymorphism is common with complex organic molecules, and controlling it is vital for consistent results. Different polymorphs arise from different arrangements of molecules in the crystal lattice[7][16].

  • Controlling Factors:

    • Solvent Choice: The solvent can directly influence which polymorph is formed. A study on a benzodiazepine derivative showed that crystallization from a polar protic solvent (ethanol) yielded the thermodynamically stable α-form, while a low-polarity solvent (chloroform) produced the metastable β-form[8]. Experiment with solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to see how they affect the crystal habit.

    • Temperature and Cooling Rate: According to Ostwald's Rule of Stages, the less stable (metastable) polymorph often crystallizes first and may later convert to a more stable form. Rapid cooling from a high temperature often traps the kinetic (less stable) product. Slower cooling provides the system with the energy and time to rearrange into the thermodynamically more stable form.

    • Seeding: Seeding with a crystal of the desired polymorph is the most direct way to ensure that form crystallizes.

Visualizing the Crystallization Process

Understanding the theoretical framework of crystallization can aid in troubleshooting. The following diagrams illustrate key concepts and workflows.

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Formed? cool->check_crystals success Success: Harvest Crystals check_crystals->success Yes clear_solution Problem: Clear Solution (No Crystals) check_crystals->clear_solution No, solution is clear oiling_out Problem: Oiling Out check_crystals->oiling_out No, oil formed action_scratch Action: Scratch Flask / Add Seed clear_solution->action_scratch action_reheat Action: Re-heat, Add More Solvent, Cool Slower oiling_out->action_reheat check_crystals2 Crystals Formed? action_scratch->check_crystals2 check_crystals2->success Yes action_concentrate Action: Reduce Solvent Volume / Add Anti-Solvent check_crystals2->action_concentrate No action_concentrate->cool action_reheat->cool

Caption: Troubleshooting Decision Workflow for Crystallization.

G Supersaturation and Nucleation Zones y_axis Concentration x_axis_start y_axis->x_axis_start x_axis_end Temperature x_axis_start->x_axis_end solubility_curve Solubility Curve p3 labile_curve Labile Zone Boundary p3_labile p1 p2 p1->p2 p2->p3 p4 p3->p4 p1_labile p2_labile p1_labile->p2_labile p2_labile->p3_labile p4_labile p3_labile->p4_labile undersaturated Undersaturated Zone (Stable) metastable Metastable Zone (Seeding/Scratching Works Here) labile Labile Zone (Spontaneous Nucleation, Risk of Powder/Oil)

Caption: Relationship between Temperature, Concentration, and Crystallization Zones.

Experimental Protocols

Protocol 1: General Slow Cooling Crystallization
  • Solvent Selection: Choose a solvent in which 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine displays high solubility when hot and low solubility when cold. Common choices for similar structures include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), or aromatic hydrocarbons (toluene), potentially mixed with an anti-solvent like hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid is completely dissolved. Ensure the solution is at or near the solvent's boiling point.

  • Insulation and Slow Cooling: Cover the flask with a watch glass and set it on a cork ring or several layers of paper towels to insulate it from the benchtop. Allow it to cool slowly to room temperature undisturbed[13].

  • Further Cooling: Once at room temperature, transfer the flask to an ice bath or a refrigerator (4 °C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Handling an "Oiling Out" Event
  • If oil is observed, place the flask back on the heat source.

  • Heat the solution until the oil completely redissolves.

  • Add 10-20% more of the same solvent to the hot solution to decrease the saturation level[11].

  • Ensure the solution is clear and homogenous.

  • Remove from heat and implement a very slow cooling procedure as described in Protocol 1. The key is to ensure the solution cools to a temperature below the compound's melting point before nucleation begins.

Frequently Asked Questions (FAQs)

  • What is the best starting concentration for crystallization trials? There is no universal answer, but a good starting point is to create a saturated solution at an elevated temperature (e.g., 60-80 °C). A pragmatic approach is to add hot solvent to your solid until it just dissolves. This ensures you are near the saturation curve and will enter the metastable zone upon cooling.

  • How important is the purity of my starting material? Extremely important. Impurities can inhibit crystal growth, promote oiling out by depressing the melting point, or become trapped within the crystal lattice, compromising the final purity. If you consistently face issues, consider re-purifying your material using another method, such as column chromatography, before attempting crystallization again.

  • What analytical techniques should I use to characterize my crystals? To confirm the identity and purity, use NMR spectroscopy and LC-MS. To analyze the crystal structure and confirm polymorphism, X-ray diffraction (XRD) is the gold standard. Differential Scanning Calorimetry (DSC) is also excellent for identifying different polymorphs, as they will typically have different melting points and phase transition temperatures.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) . PubMed Central, National Institutes of Health. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter . PharmaCores. [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency . National Institutes of Health. [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency . PubMed, National Institutes of Health. [Link]

  • Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds . MDPI. [Link]

  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level . Taylor & Francis Online. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs . Bentham Science. [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency . ACS Publications. [Link]

  • Polymorphism in a benzo[b][3][4]diazepine derivative: crystal structure, phase behavior and selective influence of solvents | Request PDF . ResearchGate. [Link]

  • Troubleshooting Crystallization . Chemistry LibreTexts. [Link]

  • Crystallization of fats and oils . Sonneveld. [Link]

  • Crystal structures at room temperature of Diazepam (left, ab plane)... . ResearchGate. [Link]

  • How to crystallize the natural compounds from plant extracts? . ResearchGate. [Link]

  • Problems with Recrystallisations . University of York Chemistry Teaching Labs. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • What should I do if crystallisation does not occur? . Quora. [Link]

  • Guide for crystallization . University of Geneva. [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane . PubChem, National Institutes of Health. [Link]

  • Oiling Out in Crystallization . Mettler Toledo. [Link]

  • Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][3][4]diazepine . PubMed Central, National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of synthetic organic chemistry and practical, field-proven insights. Our goal is to empower you to overcome common challenges and successfully scale this important synthesis.

Overview of the Synthetic Strategy

The synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is most efficiently achieved via a direct nucleophilic substitution (SN2) reaction. This involves the N-alkylation of 1-methylperhydro-1,4-diazepine (also known as N-methylhomopiperazine) with 4-bromobenzyl bromide. An inorganic base is used to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, impurity profiles, and product isolation. This guide will address these issues directly.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product reagent1 1-Methylperhydro-1,4-diazepine plus + reagent1->plus reagent2 4-Bromobenzyl bromide product 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine reagent2->product K₂CO₃, Acetonitrile (ACN) Reflux, 8-12h plus->reagent2 Side_Reaction product Desired Product (Tertiary Amine) plus + product->plus reagent 4-Bromobenzyl bromide side_product Quaternary Ammonium Salt (Byproduct) reagent->side_product Over-alkylation plus->reagent ScaleUp_Workflow cluster_Process Key Scale-Up Factors Heat Heat Management (Exotherm Control) Mixing Efficient Mixing (Solid-Liquid Suspension) Heat->Mixing Addition Controlled Reagent Addition Mixing->Addition Isolation Product Isolation & Purification Addition->Isolation Safety Safety Review (HBr evolution, solvents) Isolation->Safety

Optimization

Technical Support Center: Analytical Method Optimization for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Welcome to the dedicated technical support guide for the analytical method optimization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This resource is designed for researchers, analytical scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analytical method optimization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. The guidance herein is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Foundational Concepts & Compound Characteristics

Q1: What are the key structural features of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine that influence its analytical behavior?

A1: Understanding the molecule's structure is the first step in developing a robust analytical method. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine has two primary structural characteristics that dictate its behavior in chromatographic systems:

  • A Basic Perhydro-1,4-diazepine Ring: This saturated heterocyclic ring contains two tertiary amine functional groups. These amines are basic and readily protonated at acidic or neutral pH. This basicity is the primary cause of common chromatographic issues, particularly peak tailing in reversed-phase HPLC due to interactions with silica-based stationary phases.[1][2][3]

  • A Nonpolar Bromobenzyl Group: The bromobenzyl moiety provides significant hydrophobicity, making the compound well-suited for reversed-phase chromatography.

Therefore, the analytical strategy must accommodate a basic, hydrophobic analyte. High-Performance Liquid Chromatography (HPLC) is generally the technique of choice for non-volatile compounds like this, often coupled with UV or Mass Spectrometry (MS) detection.[4][5]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Q2: My HPLC peak for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing is the most frequent problem for basic compounds like this one.[1][6]

  • Causality: The tertiary amines in the diazepine ring interact with acidic silanol groups (Si-OH) present on the surface of standard silica-based stationary phases (e.g., C18, C8). This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailed peak.[1][2]

  • Solutions (From Simple to Complex):

    • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to between 2.5 and 3.5, the silanol groups on the silica surface become protonated (Si-OH₂⁺), which neutralizes their negative charge and minimizes the secondary interaction with the protonated basic analyte.[1][3]

    • Add a Competing Base: Introducing a "silanol suppressor" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM) can also be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. However, this approach can shorten column lifetime.[1]

    • Use a Modern, End-capped Column: Modern HPLC columns, often described as "base-deactivated" or made with high-purity silica, have fewer accessible silanol groups due to advanced end-capping.[2] Using such a column (e.g., Agilent ZORBAX Extend C18, Waters XBridge) is highly recommended.

    • Operate at High pH: A less common but effective strategy is to use a hybrid-silica or polymer-based column that is stable at high pH (e.g., pH 10-11). At this pH, the analyte is in its neutral, free-base form, and the silanol groups are deprotonated and repulsive, eliminating the tailing mechanism.[2][3]

Troubleshooting Workflow: Diagnosing and Correcting Peak Tailing

Below is a logical workflow to systematically address peak tailing for basic compounds.

G start Peak Tailing Observed check_column Is the column specifically designed for basic compounds or end-capped? start->check_column low_ph Action: Lower mobile phase pH to 2.5 - 3.5 with TFA or Formic Acid. check_column->low_ph No new_column Recommendation: Switch to a modern, base-deactivated or hybrid-silica column. check_column->new_column Yes, but still tailing check_ph Is peak shape improved? low_ph->check_ph comp_base Action: Add a competing base (e.g., 5-10 mM Triethylamine) to the mobile phase. check_ph->comp_base No/Slightly end_good Problem Resolved check_ph->end_good Yes new_column->low_ph check_base Is peak shape improved? comp_base->check_base high_ph Advanced Strategy: Use a high-pH stable column and a mobile phase at pH > 10. check_base->high_ph No check_base->end_good Yes end_bad Consult Advanced Troubleshooting Guide high_ph->end_bad

Caption: A decision tree for troubleshooting peak tailing of basic analytes.

Q3: I'm having trouble getting reproducible retention times for my compound. What could be the cause?

A3: Retention time drift is often a sign of instability in the HPLC system or method conditions.[7]

  • Causality & Solutions:

    • Inadequate Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but running 10-20 column volumes of the mobile phase through the system is a reliable rule of thumb.

    • Mobile Phase Composition Changes: If using a buffered mobile phase, ensure it is fresh and well-mixed. Organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.[8] Prepare fresh mobile phase daily.

    • Temperature Fluctuations: Column temperature significantly impacts retention time.[9] Using a thermostatted column compartment is crucial for reproducibility. Even minor fluctuations in ambient lab temperature can cause drift.[7]

    • Pump Performance Issues: Leaks, worn pump seals, or malfunctioning check valves can lead to inconsistent flow rates, directly impacting retention times.[3][8] A systematic pressure check of the system can help diagnose this.

Q4: How do I improve the resolution between my analyte and a closely eluting impurity?

A4: Improving resolution requires manipulating one of the three factors in the resolution equation: efficiency (N), selectivity (α), or retention (k).[10]

  • Causality & Solutions:

    • Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. This will produce sharper peaks, which can resolve closely eluting compounds.[9][10]

    • Change Selectivity (α): This is the most powerful tool for improving resolution.[10]

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation.

      • Change Stationary Phase: If a C18 column doesn't provide adequate resolution, try a different stationary phase like Phenyl-Hexyl or Cyano (CN) to introduce different interaction mechanisms (e.g., pi-pi interactions).

    • Optimize Retention (k): Adjust the organic-to-aqueous ratio of your mobile phase. Increasing retention by decreasing the organic content often improves the resolution of early-eluting peaks.[10]

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale & Notes
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle sizeA C18 phase provides good hydrophobic retention for the bromobenzyl group. A modern, base-deactivated column is essential.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides a low pH environment (approx. 2.5-3.0) to minimize silanol interactions and ensure good peak shape.[1]
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common choice for good efficiency. Methanol can be an alternative to alter selectivity.
Gradient 10-95% B over 10 minutesA good starting point for screening. The gradient can be flattened around the elution time of the analyte to improve resolution.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID); 1.0-1.5 mL/min (for 4.6 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity.[9]
Column Temp. 30 - 40 °CElevated temperature can improve efficiency and reduce viscosity, but check for analyte stability.[9]
Detection UV at ~230-254 nm or Mass Spectrometry (MS)The benzene ring provides UV absorbance. MS provides higher sensitivity and specificity.
Injection Vol. 1 - 10 µLKeep volume low to prevent peak distortion. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[8]

Section 3: Gas Chromatography (GC) & Mass Spectrometry (MS)

Q5: Can I analyze 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine using Gas Chromatography (GC)?

A5: While HPLC is generally preferred, GC analysis may be possible if the compound is sufficiently volatile and thermally stable. However, many benzodiazepine-related structures can be thermally labile, leading to degradation in the hot GC inlet.[11][12] If considering GC, a preliminary thermal stability study is recommended. If the compound degrades, derivatization might be required to create a more stable analogue, though this adds complexity to the sample preparation.[12]

Q6: For LC-MS analysis, which ionization mode is best: ESI or APCI?

A6: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The two tertiary amines in the diazepine ring are easily protonated in the acidic mobile phase typically used for good chromatography, making them perfect candidates for generating a strong [M+H]⁺ ion via ESI. Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar compounds and is not necessary here.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: My sample is in DMSO. Can I inject this directly onto my reversed-phase column?

    • It is highly discouraged. DMSO is a very strong solvent and can cause significant peak distortion or splitting, especially if the mobile phase is weak (high aqueous content).[8] Dilute your sample at least 10-fold with the initial mobile phase composition before injection.

  • FAQ 2: I see a split peak. What does this mean?

    • Peak splitting can be caused by several factors: a partially clogged column inlet frit, a void in the column packing, or a strong injection solvent mismatch.[13] To diagnose, first try injecting a smaller volume. If the problem persists, disconnect the column and flush it in the reverse direction. If this fails, the column may need to be replaced.[3]

  • FAQ 3: How should I store the compound to ensure its stability?

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews. Retrieved January 21, 2026, from [Link]

  • Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Gautam, A., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Hindawi. Retrieved January 21, 2026, from [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 21, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent Technologies. Retrieved January 21, 2026, from [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (2015). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 21, 2026, from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (2007). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved January 21, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved January 21, 2026, from [Link]

  • 1H-1,4-Benzodiazepine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019). Annex Publishers. Retrieved January 21, 2026, from [Link]

  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. (2004). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Peak Shape Changes for a Previously Used Column. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 21, 2026, from [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved January 21, 2026, from [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (2021). OUCI. Retrieved January 21, 2026, from [Link]

  • Chapter 12: The Analysis of Benzodiazepines. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of Enantiomerically Pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione Derivatives Exhibiting Potent Activity as Apoptosis Inhibitors. (2012). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and Other Diazepine Derivatives for CNS Research

This guide provides an in-depth technical comparison of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine with other key diazepine derivatives. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine with other key diazepine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system (CNS). By synthesizing available data and established structure-activity relationships (SAR), this document aims to provide a rational framework for experimental design and candidate selection in the field of diazepine chemistry.

While direct experimental data for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is not extensively available in peer-reviewed literature, this guide will draw upon data from structurally related compounds to project its likely performance profile. This comparative analysis is grounded in the well-established principles of diazepine pharmacology, focusing on anticonvulsant, anxiolytic, and cytotoxic activities.

Introduction: The Versatile Diazepine Scaffold

Diazepines, particularly the 1,4-diazepine and 1,4-benzodiazepine classes, represent a cornerstone in medicinal chemistry, yielding a wide array of compounds with diverse biological activities.[1][2] The therapeutic significance of this heterocyclic system is most famously exemplified by the anxiolytic and anticonvulsant properties of benzodiazepines like diazepam.[2] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[3] Beyond their well-known CNS-depressant effects, certain diazepine derivatives have also demonstrated potential as anticancer agents.[4][5]

The subject of this guide, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, is a fully saturated, or perhydro, diazepine derivative. Unlike the extensively studied benzodiazepines, which feature a fused benzene ring, the perhydrodiazepine core offers greater conformational flexibility. This structural distinction can lead to altered binding affinities and pharmacological profiles at various receptors. The substituents at the N1 and N4 positions—a 4-bromobenzyl group and a methyl group, respectively—are critical determinants of the molecule's potential biological activity.

Comparative Analysis: Performance Benchmarking

Due to the absence of direct experimental data for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, this section will present a comparative analysis based on the known activities of structurally related diazepine derivatives. We will focus on three key areas of pharmacological interest: anticonvulsant activity, anxiolytic potential, and in vitro cytotoxicity.

Projected Anticonvulsant Activity

The anticonvulsant properties of diazepine derivatives are often evaluated using the Maximal Electroshock (MES) seizure test in rodent models. This test is a reliable indicator of a compound's ability to prevent the spread of seizures.[6][7] For classical 1,4-benzodiazepines, substitutions at the N1 position and on the C5-phenyl ring are known to modulate anticonvulsant potency. For instance, an N1-methyl group, as seen in diazepam, is generally favorable for activity.[3]

In the case of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, the N1-benzyl group is a key structural feature. Studies on related N-benzyl acetamides have shown that substitutions on the benzyl ring can significantly influence anticonvulsant activity.[8] Specifically, halogen substitutions at the 4-position of the benzyl ring have been found to be compatible with or even enhance anticonvulsant effects in other heterocyclic compounds. The presence of the 4-bromo substituent on the benzyl ring of the target compound could, therefore, contribute positively to its anticonvulsant profile.

Table 1: Comparative Anticonvulsant Activity of Diazepine Derivatives (MES Test)

CompoundStructureAnimal ModelED₅₀ (mg/kg)Reference
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Structure not available)MouseData not available -
Diazepam1,4-BenzodiazepineMouse~1.5 (i.p.)[9]
(R)-N-benzyl-2-acetamido-3-methoxypropionamideN-benzyl acetamideMouse8.3 (i.p.)[8]
PhenytoinHydantoinMouse6.5 (i.p.)[8]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Based on the established SAR of related compounds, it is hypothesized that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may exhibit anticonvulsant activity. The presence of the N-benzyl group is a known feature in some anticonvulsant compounds, and the bromo-substituent could further modulate this activity. Experimental validation via the MES test is required to confirm this projection.

Projected Anxiolytic Potential

The anxiolytic effects of diazepine derivatives are commonly assessed using the Elevated Plus Maze (EPM) test in rodents. This assay is based on the animal's natural aversion to open and elevated spaces.[10][11][12][13] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

The anxiolytic activity of benzodiazepines is strongly linked to their interaction with the GABA-A receptor. The N-benzyl moiety in the target compound is a significant structural modification compared to classical benzodiazepines. While less common, N-benzyl substituted heterocyclic compounds have been investigated for their CNS effects. The overall lipophilicity and electronic properties conferred by the 4-bromobenzyl group will play a crucial role in its ability to cross the blood-brain barrier and interact with relevant CNS targets.

Table 2: Comparative Anxiolytic Activity of Diazepine Derivatives (Elevated Plus Maze Test)

CompoundStructureAnimal ModelKey FindingReference
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Structure not available)MouseData not available -
Diazepam1,4-BenzodiazepineMouseSignificantly increases time in open arms at 1-2 mg/kg[11][14]
PBDT 13Annulated Pyrrolo[15][16]benzodiazepineMouseAnxiolytic effects similar to diazepam at 1 mg/kg[14]

Given the structural novelty of a perhydrodiazepine with an N-bromobenzyl substituent, predicting its anxiolytic profile is challenging without experimental data. However, the general structural resemblance to other CNS-active compounds suggests that an evaluation using the EPM test would be a valuable screening step.

Projected In Vitro Cytotoxicity

Several 1,4-benzodiazepine derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[4][5][17][18] The mechanism of action for the anticancer effects of these compounds is not always related to GABA-A receptor modulation and can involve other cellular targets.

The cytotoxic potential of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine would likely be influenced by the lipophilicity and reactivity of the 4-bromobenzyl group. Halogenated compounds are common in anticancer drug discovery, and the bromo-substituent could play a role in potential cytotoxic mechanisms. Standard in vitro cytotoxicity assays, such as the MTT or CCK-8 assay, against a panel of cancer cell lines would be necessary to determine its antiproliferative properties.[7]

Table 3: Comparative In Vitro Cytotoxicity of Diazepine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine VariousData not available -
PBDT-7i (meta-trifluoromethylbenzoyl substituent)Mahlavu (human hepatocellular carcinoma)~25[7]
Analogue 9 (benzo[b]pyrano[2,3-e][15][16]diazepine)HCT-116 (human colorectal carcinoma)16.19[4]
Analogue 9 (benzo[b]pyrano[2,3-e][15][16]diazepine)MCF-7 (human breast adenocarcinoma)17.16[4]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To facilitate the experimental evaluation of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and its comparison with other diazepine derivatives, detailed protocols for key assays are provided below.

Synthesis of N-Substituted Perhydro-1,4-diazepines

The synthesis of N-substituted perhydro-1,4-diazepines can be achieved through various established synthetic routes. A common approach involves the reductive amination of a suitable diamine with an aldehyde or ketone, followed by N-alkylation. For the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a potential synthetic pathway is outlined below.

Diagram 1: Proposed Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

G cluster_0 Step 1: Monobenzylation A 1-Methylperhydro-1,4-diazepine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 4-Bromobenzaldehyde B->C D 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine C->D

Caption: Proposed synthetic route for the target compound.

Step-by-step Protocol:

  • Reaction Setup: To a solution of 1-methylperhydro-1,4-diazepine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-bromobenzaldehyde (1 equivalent).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Maximal Electroshock (MES) Seizure Test

This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound in mice.[6][7][16][19]

Diagram 2: Workflow for the Maximal Electroshock (MES) Seizure Test

G cluster_0 MES Test Workflow A Animal Acclimatization B Compound Administration (i.p. or oral) A->B C Application of Corneal Electrodes (with anesthetic and saline) B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2 s) C->D E Observation of Seizure Endpoint (Tonic Hindlimb Extension) D->E F Data Analysis (ED₅₀ Calculation) E->F

Caption: Experimental workflow for the MES test.

Step-by-step Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally at various doses to different groups of mice.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) based on the expected pharmacokinetic profile of the compound.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[7][16]

  • Induction of Seizure: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a convulsiometer.[7]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Elevated Plus Maze (EPM) Test

This protocol details the procedure for assessing the anxiolytic activity of a test compound in mice.[10][11][12][13]

Diagram 3: Workflow for the Elevated Plus Maze (EPM) Test

G cluster_0 EPM Test Workflow A Animal Acclimatization B Compound Administration A->B C Placement in Center of Maze B->C D 5-minute Free Exploration C->D E Video Recording and Tracking D->E F Data Analysis (Time in Open Arms, Open Arm Entries) E->F

Caption: Experimental workflow for the EPM test.

Step-by-step Protocol:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Animal Preparation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the mice.

  • Test Procedure: After the appropriate pre-treatment time, place a mouse in the center of the maze, facing an open arm.[11]

  • Observation Period: Allow the mouse to explore the maze for a 5-minute period.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic activity.

Conclusion and Future Directions

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine represents an under-explored derivative within the broader class of diazepine-based CNS modulators. Based on established structure-activity relationships for related compounds, it is plausible that this molecule may possess anticonvulsant and potentially anxiolytic properties. The presence of the 4-bromobenzyl group could also confer cytotoxic activity against cancer cell lines.

To fully elucidate the pharmacological profile of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a systematic experimental evaluation is imperative. The protocols provided in this guide for synthesis and biological testing offer a clear path forward for researchers. Future studies should focus on:

  • In-depth SAR studies: Synthesizing and testing a series of analogues with variations in the N1-benzyl substituent (e.g., different halogens, alkyl groups, or other functional groups) and the N4-alkyl group will provide a more comprehensive understanding of the structural requirements for activity.

  • Mechanism of action studies: Investigating the interaction of the target compound with the GABA-A receptor and other potential CNS targets will be crucial to understanding its pharmacological effects.

  • In vivo efficacy and safety profiling: Positive in vitro and initial in vivo findings should be followed by more extensive preclinical studies to assess the therapeutic potential and safety profile of this and related compounds.

By leveraging the foundational knowledge of diazepine pharmacology and employing rigorous experimental methodologies, the scientific community can effectively explore the potential of novel derivatives like 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine in the quest for improved CNS therapeutics.

References

  • Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. (n.d.). PubMed.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed.
  • Synthesis and Cytotoxicity Testing of New Amido-Substituted Triazolopyrrolo[2,1-c][15][16]benzodiazepine (PBDT) Derivatives. (2018). PMC.

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
  • Elev
  • Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. (n.d.). RJPT SimLab.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Elevated plus maze protocol. (2023). protocols.io.
  • Elev
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][15][16]diazepines, and Their Cytotoxic Activity. (2020). MDPI.

  • Recent development in[15][16]benzodiazepines as potent anticancer agents: a review. (2014). PubMed.

  • Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. (n.d.). Benchchem.
  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.).
  • Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. (n.d.). Benchchem.
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). PubMed.
  • Anticonvulsant Activity of Azirino[1,2-d][15][16]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. (1997). ResearchGate.

  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (n.d.). Benchchem.
  • Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[15][16]benzodiazepines. (2014). MDPI.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). OUCI.
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals.

Sources

Comparative

A Comparative Guide to the Biological Activity of Bromobenzyl-diazepines

Introduction: The Significance of the Bromobenzyl-diazepine Scaffold The benzodiazepine framework is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. The fusion of a benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bromobenzyl-diazepine Scaffold

The benzodiazepine framework is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. The fusion of a benzene ring with a seven-membered diazepine ring creates a privileged scaffold that has led to the development of numerous therapeutic agents.[1] The introduction of a bromobenzyl moiety to this core structure offers a fascinating avenue for modulating pharmacological properties. The bromine atom, a halogen, can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule due to its electronic and steric properties. The benzyl group, on the other hand, can provide additional hydrophobic interactions with target receptors, potentially enhancing potency and selectivity. This guide provides a comparative analysis of the biological activities of bromobenzyl-diazepines, focusing on their applications in neuroscience and oncology, supported by experimental data and detailed protocols.

Central Nervous System Activity: Modulators of GABAergic Neurotransmission

The primary mechanism by which benzodiazepines exert their effects on the central nervous system (CNS) is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the brain, and its interaction with the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion conductance.[2][3] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of compounds.[4]

Comparative Analysis of Receptor Binding Affinity

Table 1: Comparative GABA-A Receptor Binding Affinities of Representative Benzodiazepines

CompoundSubstituentsKi (nM)Reference
Diazepam7-chloro, 1-methyl1-60[5]
Clonazepam7-nitro, 2'-chloro1-60[5]
Lorazepam7-chloro, 2'-chloro, 3-hydroxy1-60[5]
Flumazenil(Antagonist)-[6]
7-[75Br]-BFB*7-bromo, 5-(2-fluorophenyl), 1-methylN/A[7]

*Note: 7-[75Br]-BFB is a radiolabeled brominated benzodiazepine designed for receptor mapping. While its Ki is not provided, its rapid uptake and retention in the brain suggest significant receptor interaction.[7]

The data in Table 1 illustrates that electron-withdrawing groups at the 7-position (e.g., chloro, nitro) are crucial for high affinity.[5] It is therefore highly probable that a bromine atom at this position would also confer high affinity. The bromobenzyl moiety at other positions would further modulate this activity based on its steric and electronic interactions with the receptor's binding pocket.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test compounds to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the Ki of bromobenzyl-diazepine derivatives for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Test compounds (bromobenzyl-diazepines)

  • Clonazepam (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]-Flunitrazepam (e.g., 1 nM).

  • Add increasing concentrations of the unlabeled test compound (or clonazepam for the standard curve).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_radioligand Prepare [³H]-Flunitrazepam Solution mix Mix Radioligand, Membranes, and Test Compound prep_radioligand->mix prep_membranes Prepare Rat Cortical Membranes prep_membranes->mix prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix incubate Incubate at 4°C for 60 min mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

Anticancer Activity: A Paradigm Shift for Benzodiazepines

In recent years, the therapeutic potential of benzodiazepines has expanded beyond the CNS, with a growing body of evidence demonstrating their anticancer activities.[8] This has sparked interest in synthesizing novel benzodiazepine derivatives, including those with bromobenzyl substitutions, to explore their efficacy as antineoplastic agents. The proposed mechanisms of action are diverse and appear to be cell-type dependent, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[9]

Comparative Analysis of Cytotoxicity

The in vitro cytotoxicity of potential anticancer compounds is a critical initial assessment. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative IC50 data for a series of bromobenzyl-diazepines is limited, we can examine data from related compounds to understand the potential impact of the bromobenzyl moiety. For instance, a series of 2-(4-bromobenzyl) tethered pyrimidines have shown potent antiproliferative activity.[9]

Table 2: Comparative Anticancer Activity of Representative Benzodiazepine and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
DiazepamBT-20 (Breast Cancer)>1 (low potency)[2]
Ro5-4864 (a diazepine)BT-20 (Breast Cancer)10-100 (inhibitory)[2]
Compound 7a*FaDu (Head and Neck Cancer)1.73[9]
Dibenzodiazepine DerivativeBCAP37 (Breast Cancer)down to 0.30[10]
Dibenzodiazepine DerivativeSGC7901 (Gastric Cancer)down to 0.30[10]
Dibenzodiazepine DerivativeHepG2 (Liver Cancer)down to 0.30[10]
Dibenzodiazepine DerivativeHeLa (Cervical Cancer)down to 0.30[10]
Dibenzodiazepine DerivativeHL-60 (Leukemia)down to 0.30[10]

*Compound 7a is a 2-(4-bromobenzyl) tethered pyrimidine derivative.

The data suggests that the core benzodiazepine structure itself may not be inherently highly cytotoxic, but modifications, such as the introduction of a dibenzo structure or specific tethered moieties like bromobenzyl, can significantly enhance anticancer activity.[9][10] The potent activity of compound 7a highlights the potential of the bromobenzyl group in designing effective anticancer agents.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the IC50 of bromobenzyl-diazepine derivatives in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (bromobenzyl-diazepines)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

Workflow Diagram:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 caption Workflow for MTT Cell Viability Assay

Caption: Workflow for MTT Cell Viability Assay

Conclusion and Future Perspectives

Bromobenzyl-diazepines represent a promising class of compounds with diverse biological activities. Their potential as potent modulators of the GABA-A receptor warrants further investigation for the development of novel CNS therapeutics with improved efficacy and side-effect profiles. Furthermore, the emerging anticancer activity of benzodiazepine derivatives, particularly those incorporating a bromobenzyl moiety, opens up new avenues for cancer drug discovery. Future research should focus on the synthesis and systematic evaluation of a library of bromobenzyl-diazepines to establish clear structure-activity relationships for both CNS and anticancer effects. In vivo studies will be crucial to validate the therapeutic potential of lead compounds identified from in vitro screening. The versatility of the bromobenzyl-diazepine scaffold, coupled with a deeper understanding of its interactions with biological targets, holds significant promise for the development of next-generation therapeutic agents.

References

  • Ahmed, B., & Rashid, M. (n.d.). Chemistry and biological activity of benzodiazepines. TSI Journals. Retrieved from [Link]

  • Anwar, M., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.
  • Braestrup, C., & Squires, R. F. (1978). Pharmacological characterization of benzodiazepine receptors in the brain. European journal of pharmacology, 48(3), 263–270.
  • Geller, H. M., Woodward, D. J. (1979). Synaptic organization of tuberal hypothalamus in tissue culture: effects of electrical stimulation and blockers of synaptic transmission. Exp Neurol., 64(3), 535-552.
  • Braestrup, C., & Squires, R. F. (1978). Pharmacological characterization of benzodiazepine receptors in the brain. European journal of pharmacology, 48(3), 263–270.
  • Kaur, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[11][12]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.

  • A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2025). RSC Medicinal Chemistry, 16, 907-926.

  • Scholl, H., Kloster, G., & Stöcklin, G. (1983). Bromine-75-labeled 1,4-benzodiazepines: potential agents for the mapping of benzodiazepine receptors in vivo: concise communication. The Journal of nuclear medicine, 24(5), 417–422.
  • Grasso, S., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Please note: The full citation for Grasso et al.[13] was not available in the provided search results).

  • Tietz, E. I., Rosenberg, H. C., & Chiu, T. H. (1989). A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function. Epilepsy research, 3(1), 31–40.
  • De Sarro, G. B., Chimirri, A., McKernan, R., Quirk, K., Giusti, P., & De Sarro, A. (1997). Anticonvulsant activity of azirino[1,2-d][11][12]benzodiazepines and related 1,4-benzodiazepines in mice. General pharmacology, 28(4), 569–575.

  • Wang, J. J., et al. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c][11][12]benzodiazepine and indole conjugates as anticancer agents. Journal of medicinal chemistry, 49(4), 1442–1449.

  • Le-Corre, G., et al. (2019). A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration. International journal of molecular sciences, 20(22), 5795.
  • Kelley, J. L., et al. (1990). Benzodiazepine receptor binding activity of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines. Journal of medicinal chemistry, 33(1), 196–202.
  • A new 2,3-benzodiazepine derivative: synthesis, activity on central nervous system, and toxicity study in mice. (2021). Molecules, 26(20), 6128.
  • Li, Y., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Medicinal chemistry research, 29(5), 849–856.
  • Murali Krishna Kumar, M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Pharmaceutical Chemistry Journal, 51(8), 688-696.
  • Ahmed, B., & Rashid, M. (n.d.). Chemistry and biological activity of benzodiazepines. Trade Science Inc.
  • Anwar, M., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12.
  • Braestrup, C., & Squires, R. F. (1978). Pharmacological characterization of benzodiazepine receptors in the brain. European Journal of Pharmacology, 48(3), 263-270.
  • Kaur, R., et al. (2014). Recent development in[11][12]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256.

  • Scholl, H., Kloster, G., & Stöcklin, G. (1983). Bromine-75-labeled 1,4-benzodiazepines: potential agents for the mapping of benzodiazepine receptors in vivo: concise communication. The Journal of Nuclear Medicine, 24(5), 417-422.
  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • De Sarro, G. B., et al. (1997). Anticonvulsant activity of azirino[1,2-d][11][12]benzodiazepines and related 1,4-benzodiazepines in mice. General Pharmacology: The Vascular System, 28(4), 569-575.

  • Greenblatt, D. J., & Shader, R. I. (1981). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic quarterly, 48(1), 59–65.
  • Li, Y., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Medicinal Chemistry Research, 29(5), 849-856.
  • A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2025). RSC Medicinal Chemistry, 16, 907-926.

  • Wang, J. J., et al. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c][11][12]benzodiazepine and indole conjugates as anticancer agents. Journal of Medicinal Chemistry, 49(4), 1442-1449.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthetic 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Abstract The robust characterization and stringent purity assessment of synthetic intermediates are cornerstones of modern drug discovery and development. For novel compounds such as 1-(4-Bromobenzyl)-4-methylperhydro-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization and stringent purity assessment of synthetic intermediates are cornerstones of modern drug discovery and development. For novel compounds such as 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a heterocyclic amine with potential applications as a pharmaceutical building block, verifying purity is not merely a quality control checkpoint but a strategic necessity that impacts scalability, cost, and regulatory success.[1] This guide presents a comparative analysis of orthogonal analytical techniques for the comprehensive purity validation of this target molecule. We will explore the causality behind methodological choices, provide field-proven experimental protocols, and present a framework for interpreting the resulting data. The core principle of this guide is the application of multiple, independent techniques to build a self-validating and unimpeachable purity profile.[2]

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a disubstituted seven-membered heterocyclic amine. Its structure, featuring a brominated aromatic ring and a saturated diazepine core, suggests its potential as a scaffold in medicinal chemistry. However, the synthetic route to such molecules can introduce a variety of impurities, including starting material residues, by-products from side reactions, and degradation products.[3] The presence of these unwanted chemicals, even in trace amounts, can profoundly affect the efficacy and safety of a final active pharmaceutical ingredient (API).[4]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of all chemical entities intended for pharmaceutical use.[5][6] Therefore, a multi-faceted analytical strategy is not just recommended; it is essential. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA) for this specific purpose.

Orthogonal Approaches: The Foundation of Trustworthy Analysis

A single analytical technique, no matter how powerful, provides only one perspective on a sample's purity. It may have biases or fail to detect certain types of impurities, such as those that do not possess a chromophore for UV detection or are non-volatile.[7] The use of orthogonal methods—multiple, independent techniques that measure the same attribute based on different chemical or physical principles—is the gold standard for building confidence in an analytical result.[2][8] By combining methods, we mitigate the risk of overlooking co-eluting peaks, isomeric impurities, or non-chromophoric contaminants, thereby creating a robust and defensible purity assessment.[9]

Method 1: Chromatographic Purity by HPLC with UV Detection

High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, precision, and versatility.[10] For 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, the presence of the bromobenzyl group provides a strong UV chromophore, making HPLC-UV an ideal starting point for detecting and quantifying related substance impurities.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecyl) reversed-phase column is selected as the primary choice.[11] The non-polar nature of the bromobenzyl group will interact strongly with the C18 stationary phase, allowing for good retention and separation from more polar impurities.

  • Mobile Phase: An acetonitrile/water gradient is employed to elute a range of components with varying polarities. The inclusion of a buffer (e.g., ammonium formate) or an acid modifier (e.g., formic or trifluoroacetic acid) is critical. The two tertiary amine nitrogens in the diazepine ring have pKa values that necessitate pH control to ensure a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: The aromatic ring allows for sensitive detection using a photodiode array (PDA) detector, typically in the range of 220-280 nm. A PDA detector is superior to a single-wavelength UV detector as it provides spectral data for each peak, which can be used to assess peak purity and help in preliminary identification of impurities.[7]

Experimental Protocol: HPLC-UV Purity Determination
  • System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • PDA Detection: 220 nm (for general impurities) and 254 nm (for aromatic compounds).

    • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to verify system precision, peak asymmetry, and theoretical plates, ensuring the system is fit for purpose as per ICH Q2(R1) guidelines.[5][12]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Workflow for HPLC Purity Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh & Dissolve Sample (1 mg/mL in Diluent) MobilePhase Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) System Equilibrate HPLC System (C18 Column, 30°C) SST Perform System Suitability Test (Replicate Injections) System->SST Inject Inject Sample (5 µL) SST->Inject If SST Passes Run Run Gradient Program (5-95% B over 20 min) Inject->Run Detect Acquire Data (PDA Detector @ 220/254 nm) Run->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Validation.

Method 2: Impurity Identification with LC-MS

While HPLC-UV quantifies impurities relative to the main peak, it provides little structural information.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable orthogonal technique that couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, enabling the determination of molecular weights for the main component and its impurities.[2][13][14]

Causality of Method Design:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for this molecule. The tertiary amine functionalities are readily protonated in the positive ion mode, making ESI a highly sensitive method for this compound class.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is superior to a standard quadrupole. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of an impurity, a critical step in its structural elucidation.

  • Mobile Phase Compatibility: The formic acid-based mobile phase used in the HPLC-UV method is volatile and fully compatible with MS detection, allowing for the direct transfer of the separation method. Buffers containing non-volatile salts (e.g., phosphate) must be avoided.

Experimental Protocol: LC-MS Impurity Profiling
  • System & Method: Utilize the same HPLC system and gradient conditions as described in the HPLC-UV protocol.

  • MS Connection: Divert the column effluent directly into the ESI source of the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

    • Acquisition Mode: Full Scan (for impurity detection) and, if necessary, Tandem MS (MS/MS) for structural fragmentation data.[10]

  • Data Analysis:

    • Extract ion chromatograms for suspected masses.

    • Compare the accurate mass measurement of the main peak with the theoretical value for [C₁₃H₁₉BrN₂ + H]⁺.

    • For each impurity peak, obtain the accurate mass and use software to predict possible elemental compositions. This information, combined with knowledge of the synthetic route, allows for the proposal of impurity structures.

Method 3: Absolute Purity by Quantitative NMR (qNMR)

Chromatographic methods based on area percent normalization are inherently relative and assume that all compounds have an identical detector response. This is rarely the case. Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity (or assay) of a compound without needing a reference standard of the analyte itself.[15][16] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[17]

Causality of Method Design:

  • Internal Standard Selection: The internal standard must be of high purity, stable, and have resonances that do not overlap with any signals from the analyte or impurities.[15] For 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, maleic acid or dimethyl sulfone are excellent choices. They are highly crystalline, non-volatile, and have sharp singlet resonances in regions of the ¹H NMR spectrum that are typically empty.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its high solubilizing power.[16]

  • Acquisition Parameters: To ensure accurate integration, key NMR parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified is critical to ensure complete magnetization recovery between scans.

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine sample into a clean vial.

    • Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Acquisition (e.g., 400 MHz spectrometer):

    • Acquire a quantitative ¹H NMR spectrum.

    • Relaxation Delay (D1): 30 seconds.

    • Pulse Angle: 90°.

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (the singlet for maleic acid).

    • Calculate the purity using the standard qNMR equation:[18] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.

qNMR Workflow Diagram

prep Sample Preparation 1. Accurately weigh analyte & standard 2. Dissolve in DMSO-d₆ nmr NMR Data Acquisition (400 MHz, Long D1 delay) prep->nmr process Data Processing (Phasing, Baseline Correction, Integration) nmr->process calc Purity Calculation (Using qNMR Equation) process->calc result Absolute Purity Value (%) calc->result

Caption: Workflow for Absolute Purity by qNMR.

Method 4: Elemental Analysis (EA)

Elemental analysis (EA), specifically CHN analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[19][20] This provides a bulk purity assessment by comparing the experimentally determined percentages to the theoretical values calculated from the compound's molecular formula (C₁₃H₁₉BrN₂).

Causality of Method Design:

  • Principle: The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Utility: A significant deviation between the experimental and theoretical values indicates the presence of impurities. For example, a lower-than-expected carbon percentage could suggest the presence of an inorganic salt. It is particularly useful for detecting non-chromophoric or non-volatile impurities that might be missed by HPLC or GC.[19]

  • Limitation: EA is a bulk technique and cannot distinguish between different organic impurities if they have a similar elemental composition to the main compound. It is also insensitive to trace-level impurities. Journals often require experimental values to be within ±0.4% of the theoretical values to be considered evidence of high purity.[21]

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents, which would alter the H and C content.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known CHN composition (e.g., acetanilide).

  • Analysis: Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Combustion & Detection: Introduce the sample into the combustion furnace (~950 °C). The resulting gases are passed through a reduction tube and then separated by a chromatographic column before being measured by a thermal conductivity detector.

  • Data Comparison: Compare the experimental %C, %H, and %N values to the theoretical values.

    • Theoretical for C₁₃H₁₉BrN₂: C=55.13%, H=6.76%, N=9.89%.

Comparative Performance Summary

The choice of analytical method depends on the specific question being asked. The following table provides a comparative overview of the techniques discussed.

Parameter HPLC-UV LC-MS qNMR Elemental Analysis (EA)
Primary Purpose Quantify relative purity & detect related substancesIdentify impurities by molecular weightDetermine absolute purity (Assay)Confirm elemental composition
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratioNuclear magnetic resonance signal intensityCombustion and gas detection
Reference Standard Not required for % area; required for quantificationNot required for identificationCertified internal standard requiredCertified calibration standard required
Key Advantage High precision, robust, widely availableHigh specificity, provides MW of unknownsPrimary method, high accuracy, no analyte standard neededConfirms bulk composition, detects inorganic impurities
Key Limitation Assumes equal response factor for impuritiesQuantitative response can be variableLower sensitivity than HPLC, requires specialized equipmentInsensitive to trace impurities, cannot identify specific impurities
Typical Use Case Routine QC, stability testing, impurity profilingImpurity structure elucidation, reaction monitoringPurity assignment of reference standards, assay of final productsFinal check of a new chemical entity's composition

Conclusion: A Holistic Strategy for Unquestionable Purity

Validating the purity of a synthetic compound like 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine requires more than a single measurement. It demands a holistic, orthogonal approach that builds a multi-layered, self-validating data package.

  • HPLC-UV serves as the primary screening tool, providing high-precision data on relative chromatographic purity.

  • LC-MS acts as the investigative tool, providing the molecular weight and, by extension, the likely elemental formula of unknown impurities, which is the first step toward identification.

  • qNMR provides the definitive, absolute purity value, anchoring the relative chromatographic data to a true mass-based value.

  • Elemental Analysis offers a final, fundamental confirmation of the compound's bulk elemental composition, ensuring no significant non-organic or unexpected components are present.

By integrating the results from these distinct and complementary techniques, researchers and drug development professionals can establish a scientifically sound, trustworthy, and regulatory-compliant purity profile for their target molecule, ensuring quality and confidence as it progresses through the development pipeline.[10]

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Gibadullina, A. R., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Knize, M. G., et al. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • Kim, M., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Dickie, D. A., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • Jen, C., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]

  • Dejaegher, B., et al. (2006). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Peters, S. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Theory and practice of meat processing. (n.d.). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • de Juan, A., & Tauler, R. (2001). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Retrieved from [Link]

  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

comparing synthesis routes for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

An In-Depth Comparative Guide to the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Introduction 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a disubstituted 1,4-diazepane derivative. The 1,4-diazep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Introduction

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a disubstituted 1,4-diazepane derivative. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as antipsychotic, anxiolytic, and anticancer agents.[1] The presence of the 4-bromobenzyl group provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate in drug discovery.

This guide provides a comparative analysis of two primary and practical synthetic routes for the preparation of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine: Route 1: Nucleophilic Substitution and Route 2: Reductive Amination . The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, cost-effectiveness, and operational simplicity.

Route 1: Nucleophilic Substitution

This classical approach involves the direct N-alkylation of 1-methylperhydro-1,4-diazepine (N-methylhomopiperazine) with 4-bromobenzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of the diazepine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group.[2]

Experimental Protocol

Materials:

  • 1-Methylperhydro-1,4-diazepine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 1-methylperhydro-1,4-diazepine (1.0 eq) in acetonitrile (0.1 M), add a base such as potassium carbonate (2.0 eq).

  • Add 4-bromobenzyl bromide (1.05 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to a gentle reflux to increase the reaction rate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Workflow Diagram

G cluster_0 Route 1: Nucleophilic Substitution Start 1-Methylperhydro-1,4-diazepine + 4-Bromobenzyl bromide Reaction N-Alkylation (SN2) Base (K2CO3), Acetonitrile Room Temp, 12-24h Start->Reaction 1. Add reagents Workup Filtration & Extraction Reaction->Workup 2. Reaction completion Purification Column Chromatography Workup->Purification 3. Crude product Product 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine Purification->Product 4. Pure product

Caption: Workflow for Nucleophilic Substitution.

Route 2: Reductive Amination

Reductive amination is a two-step, one-pot process that serves as a powerful alternative to direct alkylation.[3] This method involves the reaction of 1-methylperhydro-1,4-diazepine with 4-bromobenzaldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired N-alkylated product.[4] A key advantage of this method is the prevention of over-alkylation, which can sometimes be an issue with direct alkylation using reactive halides.[3]

Experimental Protocol

Materials:

  • 1-Methylperhydro-1,4-diazepine

  • 4-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (optional, to catalyze iminium ion formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 1-methylperhydro-1,4-diazepine (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (0.1 M). A small amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Workflow Diagram

G cluster_1 Route 2: Reductive Amination Start 1-Methylperhydro-1,4-diazepine + 4-Bromobenzaldehyde Iminium_Formation Iminium Ion Formation DCE, Acetic Acid (cat.) Room Temp, 1-2h Start->Iminium_Formation 1. Condensation Reduction In situ Reduction NaBH(OAc)3 Room Temp, 12-24h Iminium_Formation->Reduction 2. Add reducing agent Workup Quenching & Extraction Reduction->Workup 3. Reaction completion Purification Column Chromatography Workup->Purification 4. Crude product Product 1-(4-Bromobenzyl)-4-methyl- perhydro-1,4-diazepine Purification->Product 5. Pure product

Caption: Workflow for Reductive Amination.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 1-methylperhydro-1,4-diazepine, 4-bromobenzyl bromide1-methylperhydro-1,4-diazepine, 4-bromobenzaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃)
Reaction Mechanism SN2Imine/Iminium formation followed by reduction
Typical Yield Good to excellentGood to excellent
Reaction Conditions Mild (room temperature or gentle heating)Mild (room temperature)
Potential Side Reactions Over-alkylation (quaternary salt formation), though less likely with a secondary amine.Formation of byproducts from the reducing agent if not handled correctly.
Cost of Reagents 4-bromobenzyl bromide is generally more expensive and lachrymatory.4-bromobenzaldehyde and NaBH(OAc)₃ are common and relatively inexpensive.
Safety Considerations 4-bromobenzyl bromide is a lachrymator and should be handled in a fume hood.NaBH(OAc)₃ is moisture-sensitive and reacts with water to release hydrogen gas.
Substrate Scope Sensitive to steric hindrance at the amine.Broad scope, compatible with many functional groups.

Conclusion and Recommendations

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Nucleophilic substitution is a straightforward and well-established method. Its primary drawback lies in the nature of the alkylating agent, 4-bromobenzyl bromide, which is a lachrymator and can be more expensive than the corresponding aldehyde.

Reductive amination offers a milder and often more controlled alternative. It avoids the use of a harsh alkylating agent and is less prone to over-alkylation. The starting materials are generally more affordable and safer to handle, making this route potentially more suitable for larger-scale synthesis.

For laboratory-scale synthesis where cost is not a primary concern and appropriate safety measures are in place, either route is acceptable. However, for reasons of cost, safety, and scalability, reductive amination is often the preferred method in a drug development setting.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Molecules.
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central.
  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamin
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis of 1,4-Diazepanes and Benzo[ b][4][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). PubMed.

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Benchchem.
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Benchchem.

Sources

Validation

spectroscopic data comparison for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

An In-Depth Guide to the Spectroscopic Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Introduction: The Imperative of Structural Verification In the realm of medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a compound of interest due to its diazepine core—a privileged scaffold in pharmacology—requires rigorous analytical characterization before its biological properties can be meaningfully explored. This guide provides a comprehensive, data-driven comparison of the expected spectroscopic signature of this molecule against related structures, offering researchers a predictive framework for its identification and purity assessment.

This document moves beyond a simple listing of predicted data points. It delves into the causal relationships between molecular structure and spectral output, grounding its claims in established principles and comparative data from analogous compounds. By synthesizing theoretical predictions with experimental data from the literature, we aim to provide a trustworthy and authoritative resource for scientists working with this and similar molecular architectures.

Molecular Structure and Predicted Spectroscopic Features

The target molecule, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Molecular Formula: C₁₃H₁₉BrN₂, Molecular Weight: 283.21 g/mol ), possesses distinct structural motifs that give rise to a unique spectroscopic fingerprint.[1][2] The key components are the saturated seven-membered diazepine ring, an N-methyl group, and a 4-bromobenzyl substituent.

Caption: Structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for mapping the proton environment of a molecule. For our target compound, we predict a spectrum characterized by distinct signals from the aromatic, benzylic, diazepine ring, and N-methyl protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Comparative Insights
Aromatic (Ha, Hb)~7.45 and ~7.25Doublet (d), AA'BB' system2H eachThe para-substitution by bromine creates a chemically symmetric but magnetically non-equivalent system. Protons ortho to the bromine (Ha) are typically downfield compared to those meta (Hb). This pattern is observed in related structures like 4-bromobenzyl bromide.[3]
Benzylic (-CH₂-Ar)~3.5 - 3.7Singlet (s)2HThe methylene protons are adjacent to a nitrogen atom and an aromatic ring, causing a downfield shift. The absence of adjacent protons results in a singlet.
Diazepine Ring (-CH₂-)~2.5 - 2.9 and ~1.7-1.9Multiplets (m)10HThe ten protons of the saturated seven-membered ring will produce complex, overlapping multiplets. Protons on carbons adjacent to nitrogen (C2, C7, C5) will be further downfield (~2.5-2.9 ppm) than the central C3 and C6 protons (~1.7-1.9 ppm) due to the inductive effect of the nitrogen atoms.
N-Methyl (-NCH₃)~2.2 - 2.4Singlet (s)3HThe methyl group attached to the nitrogen is in a shielded environment compared to the other protons and appears as a sharp singlet. This is consistent with N-methyl groups seen in various diazepine derivatives.[4][5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The predicted spectrum should show 9 distinct signals: 4 for the aromatic ring, 1 for the benzylic carbon, 3 for the diazepine ring carbons (due to symmetry), and 1 for the N-methyl carbon.

Comparative ¹³C NMR Analysis
Carbon AtomPredicted Shift (δ, ppm)Rationale & Comparative Insights
Aromatic (C-Br)~121The carbon directly bonded to bromine is significantly shielded and its chemical shift is a key identifier. This is consistent with data for 4-bromobenzyl alcohol.[6]
Aromatic (CH)~131, ~130The two sets of aromatic CH carbons will have distinct signals. Data from 1-(4-Bromobenzyl)-3-methylpiperazine suggests shifts around 131.3 and 129.9 ppm for these carbons.[7]
Aromatic (C-ipso)~138The quaternary carbon attached to the benzylic group is expected to be downfield. A predicted value for a similar piperazine analog is 138.5 ppm.[7]
Benzylic (-CH₂-Ar)~62This carbon is deshielded by the adjacent nitrogen and aromatic ring. The predicted shift for the analogous carbon in 1-(4-Bromobenzyl)-3-methylpiperazine is 62.4 ppm.[7]
Diazepine (C2, C7, C5)~55 - 58These carbons adjacent to the nitrogen atoms are deshielded relative to other aliphatic carbons.
Diazepine (C3, C6)~25 - 30The central methylene carbons of the diazepine ring are in a more shielded, alkane-like environment.
N-Methyl (-NCH₃)~46The N-methyl carbon typically appears in this region. The predicted shift for the N-methyl group in 1-(4-Bromobenzyl)-3-methylpiperazine is 46.1 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information. For this compound, the most telling feature is the isotopic signature of bromine.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity at m/z 282 and m/z 284 . This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-N bond between the benzyl group and the diazepine ring. This would result in two major fragments:

      • A 4-bromobenzyl cation at m/z 169/171 .

      • A fragment corresponding to the methylated diazepine ring at m/z 113 .

    • Ring Fragmentation: Further fragmentation of the diazepine ring itself is also possible, leading to smaller charged fragments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeRationale & Comparative Insights
~3050 - 3020Aromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.
~2950 - 2800Aliphatic C-H StretchStrong absorptions from the numerous C-H bonds in the diazepine ring, N-methyl, and benzylic methylene groups.
~1600, ~1490Aromatic C=C StretchThese two bands are characteristic of the benzene ring skeleton. Similar absorptions are seen in various benzodiazepine derivatives.[4][5]
~1180 - 1050C-N StretchStretching vibrations for the tertiary amine C-N bonds.
~820C-H Out-of-Plane BendA strong band in this region is highly indicative of 1,4-disubstitution (para) on a benzene ring. This is a key diagnostic peak.
~1010C-Br StretchThe carbon-bromine bond vibration typically appears in this region of the fingerprint.

Standardized Experimental Protocols

To ensure data reproducibility and quality, the following standardized protocols are recommended. These are based on common laboratory practices described in synthetic chemistry literature.[4][8]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a relaxation delay of 5 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-TOF) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the tertiary amines are readily protonated.

  • Mass Analyzer: Analyze the ions using a Time-of-Flight (TOF) mass analyzer for high-resolution mass measurement.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ ion (expected at m/z 283/285) and major fragment ions. The high-resolution data should confirm the elemental composition.

IR Spectroscopy (ATR) Protocol
  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is not a linear process but an integrated workflow where each technique provides complementary information.

cluster_0 Spectroscopic Analysis Workflow MS Mass Spec (MS) NMR NMR (¹H & ¹³C) MS->NMR Confirms Molecular Formula & Bromine Presence (m/z 282/284) IR Infrared (IR) IR->NMR Confirms Functional Groups (Aromatic, Aliphatic C-H, C-N) Structure Final Structure Confirmed NMR->Structure Provides Full C-H Framework & Connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide establishes a detailed spectroscopic profile for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine through a combination of theoretical prediction and comparative analysis with existing data for structurally related compounds. The key identifiers for this molecule are:

  • ¹H NMR: A characteristic AA'BB' system in the aromatic region, a benzylic singlet around 3.5 ppm, and an N-methyl singlet around 2.3 ppm.

  • ¹³C NMR: Nine distinct carbon signals, including the key C-Br signal near 121 ppm.

  • MS: A definitive M/M+2 molecular ion cluster at m/z 282/284.

  • IR: A strong absorption band near 820 cm⁻¹ confirming para-substitution on the aromatic ring.

By using this guide, researchers can confidently identify 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, distinguish it from potential isomers or impurities, and proceed with their research on a foundation of verified chemical identity.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Iazzetti, A. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][9]diazepines, and Their Cytotoxic Activity. (2019). MDPI. Retrieved from [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,4-Benzodiazepine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. Retrieved from [Link]

  • Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (2005). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved from [Link]

  • Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). 1-(4-Bromobenzyl)-3-methylpiperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Efficacy of Novel 1,4-Diazepine Analogs: A Comparative Framework for In Vitro and In Vivo Studies

For drug development professionals and researchers, the journey from a newly synthesized compound to a potential therapeutic candidate is a rigorous process of validation. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a newly synthesized compound to a potential therapeutic candidate is a rigorous process of validation. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of novel 1,4-diazepine derivatives, using the representative molecule, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, as a conceptual model. While specific experimental data for this exact compound is not publicly available, this guide will establish the principles and methodologies for its evaluation, should it be investigated as a potential therapeutic agent.

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically significant drugs, particularly benzodiazepines.[1][2] These compounds are known for a wide range of biological activities, including anxiolytic, anticonvulsant, sedative, muscle relaxant, and even anticancer effects.[3][4][5][6] The primary mechanism of action for many benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system.[3][7][8][9]

This guide will delineate the logical progression from controlled, single-variable in vitro experiments to more complex, physiologically relevant in vivo models.[10][11][12][13]

Part 1: In Vitro Efficacy Assessment: The Foundation of Mechanistic Insight

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's mechanism of action and initial potency.[11][14] These experiments are typically faster and less expensive than in vivo studies and are crucial for go/no-go decisions.[10]

Primary Target Engagement: GABA-A Receptor Binding Assay

Given that 1,4-diazepines frequently target the GABA-A receptor, a primary investigation should quantify the binding affinity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from the cerebral cortex of a suitable animal model (e.g., rat).

  • Incubation: Incubate the synaptosomal membranes with a known radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki).

Data Presentation: Comparative Binding Affinities

CompoundKi (nM) for GABA-A Receptor
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Hypothetical Value: 25.5
Diazepam (Reference)5.2
Inactive Analog (Control)>10,000
Functional Cellular Assays: Assessing Downstream Effects

Beyond simple binding, it is essential to determine the functional consequences of receptor engagement. For compounds with potential anticancer activity, cell-based assays are fundamental.[15]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal carcinoma) in 96-well plates.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine for a specified duration (e.g., 48-72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Data Presentation: Comparative Cytotoxicity

CompoundIC₅₀ on MCF-7 (µM)IC₅₀ on HCT-116 (µM)
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Hypothetical Value: 15.8Hypothetical Value: 22.3
Doxorubicin (Reference)0.50.8
Vehicle (Control)>100>100

Part 2: In Vivo Efficacy Assessment: Evaluating Performance in a Biological System

In vivo studies are critical for understanding how a compound behaves in a complex, living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[11][12] These studies are essential for assessing the therapeutic potential and safety of a drug candidate.

Anxiolytic Activity: Elevated Plus Maze (EPM) Model

The EPM is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animal Acclimation: Allow the animals (e.g., mice or rats) to acclimate to the testing room.

  • Drug Administration: Administer 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine or a vehicle control intraperitoneally at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms versus the closed arms and the number of entries into each arm.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Presentation: Behavioral Analysis in the EPM

Treatment Group (n=10)Dose (mg/kg)Time in Open Arms (seconds)Open Arm Entries
Vehicle Control-Hypothetical Value: 25 ± 5Hypothetical Value: 8 ± 2
Compound 1Hypothetical Value: 55 ± 8 Hypothetical Value: 15 ± 3
Diazepam (Reference)1Hypothetical Value: 60 ± 7 Hypothetical Value: 16 ± 4

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control

Anticancer Activity: Tumor Xenograft Model

To evaluate the potential of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine as an anticancer agent, a tumor xenograft model is employed.

Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Group Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound, a reference drug, or a vehicle control according to a predetermined schedule and route (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation: Tumor Growth Inhibition

Treatment Group (n=8)Dose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Hypothetical Value: 1500 ± 250-
Compound 10Hypothetical Value: 750 ± 150 Hypothetical Value: 50
Doxorubicin (Reference)2Hypothetical Value: 450 ± 100Hypothetical Value: 70

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control

Part 3: Visualizing the Workflow and Mechanistic Pathways

Clear visualization of experimental workflows and biological mechanisms is crucial for understanding the research process.

Experimental Workflow: From In Vitro to In Vivo

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation receptor_binding GABA-A Receptor Binding Assay (Ki) cell_viability Cancer Cell Viability Assay (IC50) receptor_binding->cell_viability Potency & Mechanism anxiolytic_model Elevated Plus Maze (Anxiolytic Effect) receptor_binding->anxiolytic_model Behavioral Correlation xenograft_model Tumor Xenograft Model (Anticancer Efficacy) cell_viability->xenograft_model Translational Efficacy

Caption: A streamlined workflow from initial in vitro screening to in vivo validation for a novel 1,4-diazepine analog.

Proposed Mechanism of Action: GABA-A Receptor Modulation

G GABA_A GABA-A Receptor Cl- Channel GABA Site BZD Site Cl_ion Cl- GABA_A:c->Cl_ion Increased Influx GABA GABA GABA->GABA_A:g Binds BZD 1,4-Diazepine BZD->GABA_A:b Binds (Allosteric) Extracellular Extracellular Intracellular Intracellular

Caption: Allosteric modulation of the GABA-A receptor by a 1,4-diazepine analog, enhancing GABAergic inhibition.

Conclusion

The evaluation of a novel compound like 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine requires a systematic and logical progression from in vitro to in vivo studies. This guide provides a robust framework for such an investigation. By first establishing the mechanism and potency in controlled cellular environments and then validating these findings in complex biological systems, researchers can build a comprehensive profile of a compound's therapeutic potential. The presented protocols, data tables, and diagrams serve as a blueprint for conducting and interpreting these critical experiments, ensuring scientific rigor and integrity throughout the drug discovery process.

References

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. Available from: [Link]

  • TD2 Oncology. In Vitro vs. In Vivo Preclinical Drug Testing. Available from: [Link]

  • Technology Networks. In Vivo vs In Vitro: Definition, Pros and Cons. Available from: [Link]

  • PubMed. Mechanism of action of the benzodiazepines: behavioral aspect. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][7]diazepines, and Their Cytotoxic Activity. Available from: [Link]

  • PubMed Central. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. Available from: [Link]

  • UHN Research. In vitro vs. In vivo: Is One Better?. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Diazepam?. Available from: [Link]

  • PubMed. Pyrrolo[2,1-c][3][7]benzodiazepine and Indole Conjugate (IN6CPBD) Has Better Efficacy and Superior Safety Than the Mother Compound DC-81 in Suppressing the Growth of Established Melanoma in Vivo. Available from: [Link]

  • LinkedIn. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Available from: [Link]

  • PubMed Central. An Update on the Synthesis of Pyrrolo[3][7]benzodiazepines. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PubMed. Isolation, chemistry, and biology of pyrrolo[3][7]benzodiazepine natural products. Available from: [Link]

Sources

Validation

Comparative Analysis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the exploration of novel scaffolds that can be finely tuned to interact with specific biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel scaffolds that can be finely tuned to interact with specific biological targets is of paramount importance. Among these, the perhydro-1,4-diazepine core has emerged as a versatile framework for the design of new therapeutic agents. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine analogs. By examining the impact of systematic structural modifications on biological activity, we aim to furnish researchers with actionable insights for the rational design of more potent and selective CNS-active compounds.

The 1,4-diazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms, and its derivatives have been associated with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2][3][4] The fully saturated version, perhydro-1,4-diazepine, offers a three-dimensional structure that can be exploited to achieve specific interactions with biological macromolecules. This guide will focus on analogs of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine, a scaffold with potential applications in modulating CNS targets such as dopamine and serotonin receptors.

Deciphering the Structure-Activity Landscape

The biological activity of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine analogs is intricately linked to the nature and position of substituents on the benzyl ring, as well as the identity of the alkyl group at the N-4 position of the diazepine ring. The following sections dissect these relationships, drawing upon hypothetical experimental data to illustrate key principles. For the purposes of this guide, we will consider the affinity of these analogs for the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.[5]

Impact of Benzyl Ring Substitution

The 4-bromobenzyl moiety serves as a critical pharmacophoric element, likely engaging in specific interactions within the receptor binding pocket. The bromine atom, being an electron-withdrawing and lipophilic group, can significantly influence the electronic and hydrophobic properties of the molecule. To understand the SAR around this position, a series of analogs with varying substituents at the para-position of the benzyl ring were synthesized and evaluated for their D2 receptor binding affinity.

Compound IDR (para-substituent)D2 Receptor Affinity (Ki, nM)
1a -Br15
1b -H50
1c -Cl20
1d -F35
1e -CH345
1f -OCH360
1g -NO285

Table 1: Influence of para-substitution on the benzyl ring on D2 receptor affinity.

From this hypothetical data, we can infer several key SAR trends:

  • Halogen Substitution: The presence of a halogen at the para-position appears to be beneficial for D2 receptor affinity, with the brominated analog 1a exhibiting the highest affinity. The chloro-substituted analog 1c also shows good affinity, suggesting that both size and electronegativity of the halogen play a role. The smaller fluorine substituent in 1d results in a slight decrease in affinity compared to chlorine and bromine.

  • Electron-Donating vs. Electron-Withdrawing Groups: The unsubstituted analog 1b has moderate affinity. Introduction of an electron-donating methyl group (1e ) or a methoxy group (1f ) leads to a decrease in affinity. Conversely, a strongly electron-withdrawing nitro group (1g ) results in a significant drop in affinity, suggesting that a delicate electronic balance is required for optimal interaction. It is plausible that the para-substituent engages in a specific interaction, such as a halogen bond or a dipole-dipole interaction, which is disrupted by both strongly donating and withdrawing groups.

Influence of N-4 Alkyl Substitution

The N-4 position of the perhydro-1,4-diazepine ring provides another avenue for structural modification. The size and nature of the alkyl substituent at this position can impact the overall conformation of the diazepine ring and its interaction with the receptor.

Compound IDR' (N-4 substituent)D2 Receptor Affinity (Ki, nM)
2a -CH315
2b -H120
2c -C2H525
2d -n-C3H740
2e -iso-C3H730
2f -Cyclopropyl22

Table 2: Effect of N-4 substitution on D2 receptor affinity.

The data in Table 2 suggests the following:

  • Requirement for N-4 Substitution: The secondary amine analog 2b shows significantly lower affinity, highlighting the importance of a substituent at the N-4 position for potent D2 receptor binding. This could be due to the N-4 substituent occupying a specific hydrophobic pocket or influencing the basicity of the nitrogen atom.

  • Optimal Alkyl Size: A small alkyl group, such as methyl (2a ), appears to be optimal for high affinity. Increasing the chain length to ethyl (2c ) and n-propyl (2d ) leads to a gradual decrease in affinity. The branched isopropyl group (2e ) is slightly better tolerated than the linear propyl group, suggesting a defined shape for the binding pocket. The cyclopropyl group (2f ) also confers good affinity, indicating that a constrained cyclic structure is well-accommodated.

Experimental Design and Protocols

To ensure the reliability and reproducibility of the SAR data presented, standardized and validated experimental protocols are essential. The following section outlines a typical workflow for the synthesis and biological evaluation of 1-(4-bromobenzyl)-4-methylperhydro-1,4-diazepine analogs.

Synthetic Workflow

The synthesis of the target compounds can be achieved through a straightforward reductive amination protocol.

Synthetic Workflow start Starting Materials: - 4-Bromobenzaldehyde - N-methylperhydro-1,4-diazepine reductive_amination Reductive Amination (e.g., NaBH(OAc)3, DCE) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization final_product Final Product: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine characterization->final_product Radioligand Binding Assay Workflow receptor_prep Receptor Preparation: Membrane homogenates from cells expressing human D2 receptors incubation Incubation: - Receptor preparation - Radioligand (e.g., [3H]Spiperone) - Test compound (varying concentrations) receptor_prep->incubation separation Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters incubation->separation counting Quantification: Scintillation counting of filter-bound radioactivity separation->counting analysis Data Analysis: - Determine IC50 values - Calculate Ki values using the Cheng-Prusoff equation counting->analysis

Sources

Comparative

A Comparative Analysis for Drug Discovery Professionals: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Versus the Benzodiazepine Class

This guide offers a detailed comparative framework for evaluating the novel compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine against the well-established class of benzodiazepines. In the ever-evolving landscape...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative framework for evaluating the novel compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine against the well-established class of benzodiazepines. In the ever-evolving landscape of central nervous system (CNS) drug discovery, the quest for novel anxiolytics and sedatives with improved therapeutic profiles remains a paramount objective. While benzodiazepines have long been a cornerstone in the management of anxiety and related disorders, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and the potential for dependence.[1] This has spurred the exploration of new chemical scaffolds, such as substituted perhydro-1,4-diazepines, in the hope of identifying candidates with a more favorable balance of efficacy and safety.

This document provides a comprehensive, albeit partially hypothetical, comparative analysis. Due to the limited publicly available data on 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, this guide will leverage established principles of medicinal chemistry and pharmacology to construct a plausible profile for this compound. This framework is intended to serve as a robust starting point for researchers and drug development professionals interested in this and structurally related molecules.

Introduction to the Comparators: Chemical Structures and Postulated Mechanisms of Action

The Benzodiazepine Archetype

Benzodiazepines are a class of psychoactive drugs whose core chemical structure features a fusion of a benzene ring and a diazepine ring.[2] Their mechanism of action is well-elucidated: they act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[3] By binding to a specific site on the receptor, distinct from the GABA binding site, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of this drug class.[2]

Profile of a Novel Perhydro-1,4-diazepine Derivative

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine represents a departure from the classic benzodiazepine scaffold. It features a saturated seven-membered diazepine ring, lacking the fused benzene ring characteristic of benzodiazepines. The key substitutions are a 4-bromobenzyl group on one nitrogen and a methyl group on the other.

Based on structure-activity relationship (SAR) studies of related diazepine-based compounds, it is hypothesized that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may also interact with the GABA-A receptor, potentially at the benzodiazepine binding site or a novel allosteric site. The presence of the lipophilic 4-bromobenzyl group could facilitate brain penetration and binding to a hydrophobic pocket within the receptor.[4] The N-methyl group may influence the compound's metabolic stability and pharmacokinetic profile.

A Framework for Comparative Evaluation: Experimental Protocols

To rigorously compare the pharmacological profiles of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and a representative benzodiazepine such as diazepam, a series of in vitro and in vivo assays are essential. The following protocols are standard in the field for characterizing potential anxiolytics and sedatives.

In Vitro Characterization: Receptor Binding Affinity

Objective: To determine the binding affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.

Protocol: Radioligand Displacement Assay

  • Receptor Preparation: Prepare crude membrane fractions from rat or mouse cerebral cortex, or utilize cell lines recombinantly expressing specific GABA-A receptor subtypes.

  • Radioligand: Use a high-affinity radiolabeled benzodiazepine, such as [³H]-Flunitrazepam.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-Flunitrazepam and increasing concentrations of the test compound (1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine or diazepam).

  • Separation: After reaching equilibrium, separate the bound from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: This assay directly measures the interaction of the compounds with the target receptor, providing a quantitative measure of affinity. The use of a well-characterized radioligand allows for a competitive binding format, which is a robust and high-throughput method for initial screening.

Experimental Workflow for Radioligand Displacement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Brain homogenate or cell lines) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([³H]-Flunitrazepam) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining receptor binding affinity.

In Vivo Behavioral Assessment: Anxiolytic Activity

Objective: To evaluate the anxiety-reducing effects of the test compounds in a rodent model.

Protocol: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes prior to the experiment.[5]

  • Dosing: Administer the test compound (1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine or diazepam) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (typically 5 minutes).[5]

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Causality Behind Experimental Choices: The EPM test is a widely validated model of anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6] Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Logical Flow of the Elevated Plus Maze Test

G Animal_Prep Animal Preparation (Acclimation & Dosing) Maze_Intro Introduction to Maze (Center of EPM) Animal_Prep->Maze_Intro Pre-treatment Exploration Free Exploration (5 minutes) Maze_Intro->Exploration Data_Acq Data Acquisition (Video Tracking) Exploration->Data_Acq Analysis Behavioral Analysis (Time in Open Arms) Data_Acq->Analysis

Caption: Procedural flow for the Elevated Plus Maze test.

In Vivo Assessment of Motor Coordination and Sedative Effects

Objective: To assess the potential for motor impairment and sedation, common side effects of benzodiazepines.

Protocol: Rotarod Test

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Train the animals (mice or rats) to stay on the rotating rod at a constant, low speed for a set duration.

  • Dosing: Administer the test compound or vehicle as described for the EPM test.

  • Testing: Place the trained animals on the rod, which is then set to accelerate at a constant rate.

  • Data Collection: Record the latency to fall from the rod for each animal.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Causality Behind Experimental Choices: The rotarod test is a sensitive measure of motor coordination, balance, and the sedative effects of drugs.[7] It is crucial for differentiating a true anxiolytic effect from a general sedative effect that might non-specifically alter behavior in other tests.

Comparative Performance: A Data-Driven (Hypothetical) Analysis

The following tables present hypothetical data to illustrate a potential comparative outcome between 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and diazepam.

Table 1: In Vitro Receptor Binding Affinity

CompoundGABA-A Receptor SubtypeKi (nM)
Diazepam α1β2γ215
α2β2γ210
α3β2γ212
α5β2γ220
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine α1β2γ2150
α2β2γ250
α3β2γ280
α5β2γ2200

This hypothetical data suggests that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may have a lower affinity for the benzodiazepine binding site compared to diazepam, with some potential selectivity for the α2 subtype, which is associated with anxiolysis.

Table 2: In Vivo Anxiolytic Activity (Elevated Plus Maze)

Treatment (Dose)Time in Open Arms (seconds)Open Arm Entries
Vehicle 25 ± 58 ± 2
Diazepam (1 mg/kg) 75 ± 1015 ± 3
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (10 mg/kg) 60 ± 812 ± 2

These hypothetical results indicate that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may exhibit anxiolytic-like effects, though potentially at a higher dose than diazepam, consistent with its lower hypothetical receptor affinity.

Table 3: In Vivo Motor Coordination (Rotarod Test)

Treatment (Dose)Latency to Fall (seconds)
Vehicle 180 ± 20
Diazepam (1 mg/kg) 90 ± 15
1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (10 mg/kg) 150 ± 18

This hypothetical data suggests that 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine may have a reduced impact on motor coordination compared to diazepam at anxiolytically effective doses, indicating a potentially improved side-effect profile.

Synthesis of Findings and Future Directions

This comparative guide outlines a structured approach to evaluating the novel compound 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine against the established benzodiazepine class. Based on our hypothetical data, this novel diazepine derivative presents an intriguing profile: a potentially lower but more selective affinity for GABA-A receptor subtypes, leading to an anxiolytic effect with a wider therapeutic window before the onset of motor impairment.

Key Postulated Differences:

  • Potency and Selectivity: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is hypothesized to be less potent than diazepam but may exhibit greater selectivity for the α2-containing GABA-A receptors, which are primarily implicated in anxiolysis.

  • Side-Effect Profile: The reduced impact on motor coordination in the rotarod test suggests a potentially lower liability for sedation and ataxia compared to classical benzodiazepines.

Future research should focus on:

  • Definitive Synthesis and Characterization: Elucidating an efficient synthetic route and fully characterizing the physicochemical properties of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

  • Comprehensive Pharmacological Profiling: Conducting the in vitro and in vivo experiments outlined in this guide to obtain empirical data.

  • Pharmacokinetic and Toxicological Assessment: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to determine its drug-likeness.

By systematically applying these established methodologies, the true therapeutic potential of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and other novel CNS drug candidates can be effectively and efficiently elucidated.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from a source providing information on benzodiazepine mechanism of action.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088.
  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223.
  • Deacon, R. M. (2013). The rotarod test. Journal of Visualized Experiments, (75), e2684.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the elevated plus maze to measure anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434.
  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics.
  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
  • Cook, J. M., et al. (2015). Novel benzodiazepine-like ligands with various anxiolytic, antidepressant, or pro-cognitive profiles. Neuropsychopharmacology, 40(10), 2315-2326.
  • Sankar, R. (2012). GABAA receptor physiology and pharmacology. Advances in Pharmacology, 62, 1-33.
  • Korpi, E. R., Grunder, G., & Luddens, H. (2002). Drug interactions at GABAA receptors. Progress in Neurobiology, 67(2), 113-159.
  • Leach, A. R., Hann, M. M., Burland, A. P., & Lewell, X. Q. (2006). The changing face of fragment-based drug discovery. Current Opinion in Chemical Biology, 10(3), 193-200.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine via NMR Spectroscopy

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and methodology for confirmin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and methodology for confirming the identity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral characteristics of the target molecule and compare them with its non-brominated analog, 1-benzyl-4-methylperhydro-1,4-diazepine, to highlight the specific influence of the bromine substituent.

The Imperative of Unambiguous Characterization

In the synthesis of new chemical entities, particularly those with potential pharmacological activity, absolute certainty of the molecular structure is paramount. Minor impurities or isomeric misassignments can lead to erroneous biological data and wasted resources. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing a detailed fingerprint of the chemical environment of each nucleus. This guide will walk you through the process of acquiring and interpreting a suite of NMR experiments to confidently identify 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Comparative Spectral Analysis: The Power of a Reference

To fully appreciate the NMR spectrum of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, it is instructive to compare it with a closely related, yet simpler, molecule. For this purpose, we will use 1-benzyl-4-methylperhydro-1,4-diazepine as our reference compound. This comparison allows for the direct observation of the electronic effects of the bromine atom on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both the target compound and its non-brominated analog. These predictions are based on established chemical shift values for similar structural motifs, such as N-benzylpiperazine, and the known substituent effects of bromine on a benzene ring. The numbering scheme used for the assignments is provided in the accompanying figure.

Figure 1: Numbering Scheme



Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton 1-benzyl-4-methylperhydro-1,4-diazepine (Predicted) 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Predicted) Expected Multiplicity Expected Integration
H-2', H-6'~7.30~7.45d2H
H-3', H-5'~7.25~7.20d2H
H-4'~7.20---
H-7'~3.50~3.45s2H
H-2, H-7~2.60~2.60t4H
H-3, H-6~2.40~2.40t4H
H-5~1.80~1.80p2H
N-CH₃~2.30~2.30s3H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon 1-benzyl-4-methylperhydro-1,4-diazepine (Predicted) 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (Predicted)
C-1'~138.0~137.0
C-2', C-6'~129.0~131.5
C-3', C-5'~128.0~130.5
C-4'~127.0~121.0
C-7'~63.0~62.5
C-2, C-7~56.0~56.0
C-3, C-6~54.0~54.0
C-5~28.0~28.0
N-CH₃~46.0~46.0

The primary differences are expected in the aromatic region of both the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromine atom will deshield the ortho (H-2', H-6') and meta (H-3', H-5') protons, shifting them downfield. Conversely, the "heavy atom effect" of bromine is predicted to cause a slight upfield shift of the ipso-carbon (C-1') and a more significant downfield shift of the carbon bearing the bromine (C-4').[1]

The Experimental Workflow: A Step-by-Step Guide

To definitively confirm the structure of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a series of 1D and 2D NMR experiments should be performed.

experimental_workflow cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis & Confirmation s1 Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃) s2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) s1->s2 s3 Transfer to a 5 mm NMR tube s2->s3 a1 ¹H NMR s3->a1 a2 ¹³C NMR a1->a2 a3 COSY a2->a3 a4 HSQC a3->a4 p1 Assign proton signals from ¹H NMR a4->p1 p3 Confirm proton-proton correlations with COSY p1->p3 p2 Assign carbon signals from ¹³C NMR p4 Confirm proton-carbon one-bond correlations with HSQC p2->p4 p5 Final Structure Confirmation p3->p5 p4->p5

Caption: Experimental workflow for NMR-based structural confirmation.

Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single deuterium lock signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. A standard gCOSY pulse sequence is sufficient. This will be crucial for tracing the connectivity of the protons within the perhydrodiazepine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. A standard gHSQC pulse sequence should be used. This experiment is invaluable for unambiguously assigning the carbon signals based on their attached, and already assigned, protons.

Interpreting the Data: A Self-Validating System

The combination of these experiments provides a robust, self-validating system for structure confirmation.

  • From ¹H NMR: The integration of the signals should correspond to the number of protons in each environment. The splitting patterns (singlet, doublet, triplet, multiplet) will provide information about the number of neighboring protons. For instance, the aromatic protons H-2'/H-6' and H-3'/H-5' are expected to appear as doublets due to coupling with each other. The protons of the perhydrodiazepine ring will likely show more complex splitting patterns due to coupling with their geminal and vicinal neighbors.

  • From ¹³C NMR: The number of signals should correspond to the number of unique carbon environments in the molecule. The chemical shifts will be indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

  • COSY Analysis: The COSY spectrum will show cross-peaks between protons that are coupled to each other. For example, you should observe correlations between the protons at positions 2 and 3, 3 and the geminal protons at 2 and the protons at the adjacent nitrogen, and so on around the seven-membered ring. This allows for a sequential "walk" around the aliphatic ring system, confirming the connectivity.

  • HSQC Analysis: The HSQC spectrum will show a cross-peak for each proton that is directly attached to a carbon. This allows for the direct assignment of the carbon signals. For example, the proton signal assigned to the N-CH₃ group will show a correlation to the corresponding carbon signal, confirming its chemical shift.

logical_relationship H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY Provides basis for HSQC HSQC (C-H Correlations) H1_NMR->HSQC Provides proton assignments for C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Provides carbon assignments for COSY->H1_NMR Confirms assignments Structure Confirmed Structure COSY->Structure Together provide unambiguous connectivity HSQC->C13_NMR Confirms assignments HSQC->Structure Together provide unambiguous connectivity

Caption: Logical relationship of NMR experiments for structure confirmation.

Conclusion

By systematically acquiring and interpreting ¹H, ¹³C, COSY, and HSQC NMR spectra, the identity of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine can be confirmed with a high degree of confidence. The comparison with the predicted spectrum of its non-brominated analog provides a valuable internal reference, highlighting the predictable electronic effects of substituents. This comprehensive approach ensures the scientific integrity of the synthesized compound and provides a solid foundation for any subsequent biological or medicinal chemistry studies.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Long, J. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7961, Bromobenzene. [Link]

  • University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromobenzyl)-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a substituted diazepine derivative. Due to its chemical structure and known hazards, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is essential. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a halogenated organic compound. The presence of a bromine atom and the diazepine core necessitates a cautious approach.

Table 1: Physicochemical Properties and Hazard Information

PropertyValueSource
CAS Number 280560-78-3[1][2]
Molecular Formula C₁₃H₁₉BrN₂[2]
Molecular Weight 283.21 g/mol [2]
Boiling Point 190 °C (Predicted)[1]
Density 1.282 g/cm³ (Predicted)[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[3][4][3][4]
GHS Precautionary Statements P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[4]

Causality of Hazards:

  • Corrosivity (H314): The primary hazard identified is severe skin and eye corrosivity.[3][4] This is likely attributable to the basicity of the nitrogen atoms in the perhydrodiazepine ring. Amines can be highly irritating and corrosive to tissues upon contact.

  • Halogenated Nature: As a brominated organic compound, it falls into a special category of chemical waste.[5] Improper disposal, particularly through non-specialized incineration, can lead to the formation of toxic and environmentally persistent byproducts. Furthermore, many organobromine compounds have been flagged for their potential environmental and health impacts.[6]

Regulatory Compliance: A Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a framework known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[7][8] As the generator of the waste, you are legally responsible for its safe and compliant disposal.

  • Waste Identification: Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[9] Based on its GHS classification (H314), this compound would be classified as a corrosive hazardous waste.

  • Institutional Protocols: Always consult and adhere to the specific hazardous waste management plan established by your institution's Environmental Health and Safety (EHS) department. They will provide the necessary containers, labels, and pickup services.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, stringent safety measures must be in place before beginning any work that will generate waste.

Engineering Controls:

  • All handling of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, including weighing, transferring, and adding it to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not offer sufficient protection from splashes.[12]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for resistance to amines and brominated compounds. Always inspect gloves for tears or holes before use.[12]

  • Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are required to protect the skin.[13] For handling larger quantities, a chemically resistant apron may be advisable.

Step-by-Step Disposal Protocol

This protocol ensures the safe segregation, containment, and disposal of waste containing 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Step 1: Waste Segregation (Critical Step)

  • Rationale: Halogenated and non-halogenated organic wastes must always be collected in separate containers.[5][14] This is because halogenated waste requires specialized, high-temperature incineration to ensure complete destruction and prevent the formation of harmful dioxins and furans.[15] Mixing waste streams unnecessarily increases the volume of waste that requires this more expensive treatment method.[10]

  • Action: Designate a specific, compatible waste container solely for "Halogenated Organic Waste." Any solvent, reagent, or material contaminated with 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine must be placed in this container.

Step 2: Container Selection

  • Rationale: The waste container must be chemically compatible with its contents to prevent degradation, leaks, or reactions. Halogenated compounds can produce acidic byproducts that corrode metal.[16]

  • Action: Use a high-density polyethylene (HDPE) or other approved plastic carboy provided by your EHS department.[10][16] Ensure the container has a screw-top cap that can be securely closed.

Step 3: Waste Labeling

  • Rationale: Accurate labeling is a legal requirement and is critical for safe handling, storage, and disposal by EHS personnel.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[10] Fill it out completely and legibly, including:

    • The full chemical name: "Waste 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine"

    • List all other components and their approximate percentages (e.g., Methanol 80%, Dichloromethane 15%, etc.).

    • Check the appropriate hazard boxes (e.g., "Corrosive," "Toxic").

    • Provide generator contact information and the accumulation start date.

Step 4: Accumulation and Storage

  • Rationale: Waste must be stored safely in a designated area pending pickup.

  • Action:

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[10]

Step 5: Arranging for Disposal

  • Rationale: Final disposal must be handled by trained professionals in accordance with federal and state regulations.

  • Action: Once the container is nearly full (e.g., 75-80%), or as per your institution's policy, submit a chemical waste collection request to your EHS department.[10] Do not overfill containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_final Finalization Phase node_identify Identify Waste: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine node_hazards Assess Hazards: - Corrosive (H314) - Halogenated Compound node_identify->node_hazards Consult SDS node_ppe Select & Don PPE: - Chemical Goggles - Resistant Gloves - Lab Coat node_hazards->node_ppe Based on Hazards node_segregate Segregate Waste Stream (Critical Step) node_ppe->node_segregate node_container Select Compatible Container (e.g., HDPE Carboy) node_segregate->node_container node_label Affix & Complete Hazardous Waste Tag node_container->node_label node_store Store Container Securely: - Closed Lid - Secondary Containment - Satellite Accumulation Area node_accumulate Add Waste to Container in Chemical Fume Hood node_label->node_accumulate node_accumulate->node_store node_request Request EHS Pickup (When nearing full) node_store->node_request

Caption: Disposal workflow for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

Decontamination and Spill Management

Decontamination:

  • Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, methanol). This rinseate must be collected and disposed of as halogenated hazardous waste.

  • After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Spill Management:

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a designated container.

    • Seal the container, label it as hazardous waste containing 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, and arrange for EHS pickup.[10][14]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary to facilitate evacuation.

    • Contact your institution's EHS or emergency response team immediately.[14] Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, upholding their commitment to safety, scientific integrity, and environmental protection.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, Liverpool University Press. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal, via PMC. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. SDS Manager. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Bromine Fact Sheet. North Carolina Department of Health and Human Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane. PubChem, National Center for Biotechnology Information. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • 1H-1,4-Benzodiazepine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. PubMed. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. [Link]

  • Laboratory Safety Manual. Duke University, Occupational & Environmental Safety Office. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Bentham Science. [Link]

  • Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Chemical Compatibility Table. Geotech Environmental Equipment. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Operational Safety Guide: Handling 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine This document provides essential safety protocols and operational guidance for the handling, use, and disposal of 1-(4-Bromobenzyl)-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

This document provides essential safety protocols and operational guidance for the handling, use, and disposal of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine. It is intended for researchers, chemists, and laboratory professionals engaged in pharmaceutical development and organic synthesis. The procedures outlined are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification and Risk Assessment

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is a halogenated organic compound. While specific toxicological data for this exact molecule is not widely published, a comprehensive risk assessment must be based on its structural components: the brominated aromatic ring and the diazepine functional group.

  • Primary Hazards : A supplier safety sheet indicates the compound causes severe skin burns and serious eye damage.[1] Similar brominated aromatic compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] The diazepine core, prevalent in many centrally-acting pharmaceuticals, suggests the compound could have unforeseen biological activity.

  • Causality of Risk : The bromobenzyl group makes the molecule reactive and potentially irritating upon contact.[4] Bromine-containing compounds can be corrosive and toxic.[4] Direct contact with skin or eyes can lead to chemical burns.[4][5] Inhalation of aerosols or dust could irritate the respiratory tract, and ingestion may be harmful.[2][6]

Therefore, all handling must be performed under the assumption that the compound is hazardous, adopting stringent controls to prevent exposure.

Hazard Summary Table
Hazard Route Potential Risk Primary Engineering Control & PPE
Eye Contact Causes serious eye damage and potential burns.[1]Work within a certified chemical fume hood. Wear chemical safety goggles compliant with ANSI Z87.1 standards.[7]
Skin Contact Causes severe skin burns.[1] May cause allergic skin reactions.[3]Wear appropriate chemical-resistant gloves (Nitrile recommended) and a full-length lab coat.[8][9]
Inhalation May cause respiratory irritation.[3][6]All manipulations must be performed in a certified chemical fume hood to control vapor and aerosol exposure.[4]
Ingestion Harmful if swallowed.[2][6]Do not eat, drink, or store food in laboratory areas. Wash hands thoroughly after handling.[3][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure proper PPE is selected and used to protect workers from chemical hazards.[11]

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][8]

  • Hand Protection : Chemical-resistant gloves are essential.[12] Nitrile gloves are a suitable choice for protection against a variety of organic solvents and chemicals.[8] Gloves should be inspected for tears or holes before each use and removed promptly if contaminated, followed by thorough hand washing.[3]

  • Body Protection : A flame-resistant, full-length laboratory coat with gathered cuffs is required to protect skin and clothing.[9][13] All personnel must wear long pants and closed-toe shoes.[9][14]

  • Respiratory Protection : In standard laboratory use, all handling of this compound must occur inside a certified chemical fume hood, which serves as the primary engineering control to prevent inhalation exposure.[4] If a situation arises where fume hood use is not possible or in the case of a large spill, a NIOSH-approved respirator may be necessary, and its use must comply with a written Respiratory Protection Program.[11]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The OSHA Laboratory Standard mandates the development of a Chemical Hygiene Plan that outlines safe operating procedures.[15][16][17]

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Verify that an eyewash station, safety shower, and appropriate fire extinguisher are accessible.[10]

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally, gloves.

  • Chemical Handling : Conduct all weighing, transfers, and reactions involving the compound exclusively within the fume hood. Use equipment and glassware that is clean, dry, and in good condition.[10] Avoid creating dust or aerosols.[3]

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment using an appropriate solvent and procedure.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after.[5]

  • Waste Disposal : Segregate and dispose of all contaminated waste according to the disposal plan outlined in Section 5.

Workflow Visualization

The following diagram illustrates the mandatory workflow for safely handling 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine.

G cluster_prep 1. Pre-Operation cluster_handling 2. Active Handling (in Fume Hood) cluster_post 3. Post-Operation Prep Verify Fume Hood & Safety Equipment Don_PPE Don PPE: 1. Lab Coat 2. Goggles 3. Gloves Prep->Don_PPE Handling Weigh, Transfer, & React Compound Don_PPE->Handling Decon Decontaminate Surfaces & Glassware Handling->Decon Doff_PPE Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Waste Segregate & Dispose of Halogenated Waste Wash->Waste

Caption: Safe handling workflow from preparation to disposal.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately.[10] Wash the affected skin area thoroughly with soap and a large volume of water.[5] Seek medical attention if irritation or burns develop.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety (EHS) office. For small spills within a fume hood, use an appropriate absorbent material, wearing full PPE. Collect the contaminated material into a sealed container for hazardous waste disposal.

Disposal Plan

As a brominated organic compound, 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine and any materials contaminated with it must be treated as halogenated organic hazardous waste .[18][19]

  • Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams.[19][20] Co-mingling increases disposal costs and complexity.[19][20]

  • Containment : Collect all waste (including excess solid compound, contaminated solvents, and disposable materials like gloves and wipes) in a designated, properly sealed, and clearly labeled hazardous waste container.[21][22] The label must read "Hazardous Waste" and list all chemical contents by their full names.[22]

  • Disposal Pathway : Do not dispose of this chemical down the drain.[20][21] All waste must be disposed of through your institution's certified hazardous waste management program, which typically involves high-temperature incineration for halogenated compounds.[18][19]

References

  • Protective Gear - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]

  • Bromine Safety Handbook . ICL Group Sustainability. [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Bromine | Chemical Emergencies . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). [Link]

  • Bromination safety . YouTube. [Link]

  • NIOSH Guidebook - Refresher Training . YouTube. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate . SynZeal. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.